molecular formula C11H20NO10S3- B1243189 Glucoiberin

Glucoiberin

货号: B1243189
分子量: 422.5 g/mol
InChI 键: PHYYADMVYQURSX-WWFIZPDBSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Glucoiberin is an organic compound belonging to the class of alkylglucosinolates and is naturally found in various cruciferous vegetables such as broccoli, Brussels sprouts, and horseradish . As a high-purity chemical standard, its primary application in the laboratory is for the identification and quantification of glucosinolates in plant materials and biological samples through analytical techniques like HPLC and LC-MS . This compound serves as a critical reference material in fundamental phytochemical research, enabling the study of biosynthetic pathways in plants . Furthermore, this compound is an agent of interest in biomedical and nutraceutical research. It has been identified as a quinone-reductase inducer, a mechanism that enhances cellular antioxidant defenses and may contribute to chemoprevention, making it a valuable compound for investigating dietary compounds and their potential health benefits . This product is labeled "For Research Use Only" (RUO) and is exclusively tailored for laboratory research applications . RUO products are essential tools for scientific investigation, experimentation, and analysis in controlled laboratory environments, and are not intended for use in diagnostic or clinical procedures .

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C11H20NO10S3-

分子量

422.5 g/mol

IUPAC 名称

[(E)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate

InChI

InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/p-1/b12-7+/t6-,8-,9+,10-,11+,24?/m1/s1

InChI 键

PHYYADMVYQURSX-WWFIZPDBSA-M

SMILES

CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O

手性 SMILES

CS(=O)CCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

规范 SMILES

CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O

产品来源

United States

Foundational & Exploratory

What is the chemical structure of Glucoiberin?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucoiberin, a prominent glucosinolate found in Brassicaceae vegetables such as kale and broccoli, is a subject of growing interest within the scientific community. As a precursor to the bioactive isothiocyanate iberin, it holds potential for applications in cancer research and other therapeutic areas. This technical guide provides an in-depth analysis of the chemical structure, biosynthetic pathway, biological activities, and relevant experimental methodologies pertaining to this compound. Quantitative data are systematically presented, and key pathways are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Chemical Structure of this compound

This compound is classified as an alkylglucosinolate.[1][2] Its structure is characterized by a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from the amino acid methionine.[3][4] The defining feature of this compound is its 3-(methylsulfinyl)propyl side chain.[5]

The systematic IUPAC name for this compound is [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfinyl-N-sulfooxybutanimidothioate.[3] Upon enzymatic hydrolysis by myrosinase, the thioglucose linkage is cleaved, leading to an unstable aglycone that rearranges to form the biologically active isothiocyanate, iberin.[6][7]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C11H21NO10S3[3]
Molecular Weight 423.5 g/mol [3][8]
CAS Number 554-88-1[3][4]
Synonyms 3-methylsulfinylpropyl glucosinolate[3][9]

Biosynthesis of this compound

This compound is synthesized in plants through the general pathway for aliphatic glucosinolates, which can be divided into three main stages: chain elongation, core structure formation, and side-chain modification.[3][4]

  • Chain Elongation: The precursor amino acid, methionine, undergoes a series of chain elongation cycles, where methylene groups are added to the side chain.[3][10]

  • Core Structure Formation: The elongated amino acid is converted to an aldoxime by cytochrome P450 enzymes (CYP79 family).[3][4] Subsequent oxidation by CYP83 enzymes and conjugation to a sulfur donor leads to the formation of a thiohydroximate intermediate. A glucose molecule is then transferred from UDP-glucose to form desulfothis compound. Finally, a sulfate group is added by a sulfotransferase to yield this compound.[4][10]

  • Side-Chain Modification: The characteristic methylsulfinyl group of the this compound side chain is formed through oxidation of the methylthio group of its precursor, glucoiberverin.[3]

Glucoiberin_Biosynthesis Met Methionine Elongated_AA Chain-Elongated Amino Acid Met->Elongated_AA Aldoxime Aldoxime Elongated_AA->Aldoxime Thiohydroximate Thiohydroximate Aldoxime->Thiohydroximate Desulfo_GSL Desulfothis compound Thiohydroximate->Desulfo_GSL This compound This compound Desulfo_GSL->this compound

Figure 1: Biosynthetic pathway of this compound.

Biological Activity and Signaling Pathways

While intact glucosinolates like this compound may possess some biological activity, the majority of their effects are attributed to their hydrolysis products, primarily isothiocyanates.[7][11] The hydrolysis of this compound by the enzyme myrosinase yields iberin, which has demonstrated various biological effects, including antioxidant, anti-inflammatory, and anticancer activities.[7]

A key mechanism of action for isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Iberin Iberin (from this compound hydrolysis) Keap1_Nrf2 Keap1-Nrf2 Complex Iberin->Keap1_Nrf2 inactivates Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates to ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE binds to Target_Genes Antioxidant & Cytoprotective Gene Expression ARE->Target_Genes activates

Figure 2: Iberin-mediated activation of the Nrf2 signaling pathway.

Table 2: Summary of Biological Activities of this compound and its Hydrolysis Products

Biological ActivityCompoundFindingsReference(s)
Anticancer IberinPromotes apoptosis and inhibits cell cycle progression in cancer cells.[5][7]
Anti-inflammatory IberinModulates inflammatory pathways.[12]
Antioxidant IberinInduces the expression of antioxidant enzymes via the Nrf2 pathway.[12][13]
Biocidal/Biofumigation This compoundShows activity against certain fungi.[8][11]

Experimental Protocols

Extraction and Purification of this compound

A common method for the extraction of intact glucosinolates from plant material involves the following steps:[9][14][15]

  • Sample Preparation: Lyophilize and grind plant tissue to a fine powder.

  • Extraction: Extract the powder with boiling 70% methanol or ethanol to inactivate myrosinase and solubilize the glucosinolates.[9][14]

  • Purification: The crude extract is often purified using solid-phase extraction (SPE) with an anion exchange resin.[2][16] The glucosinolates bind to the column and can be eluted after washing away impurities.

  • Desulfation (for HPLC analysis): For analysis by high-performance liquid chromatography (HPLC), the sulfate group is often removed enzymatically using sulfatase to produce desulfoglucosinolates, which have better chromatographic properties.[1][9]

  • Final Purification: The desulfoglucosinolates are eluted and can be further purified by preparative HPLC.[16]

Extraction_Workflow Start Plant Material (e.g., Broccoli Seeds) Grinding Lyophilization & Grinding Start->Grinding Extraction Extraction with boiling 70% Methanol/Ethanol Grinding->Extraction SPE Solid-Phase Extraction (Anion Exchange) Extraction->SPE Desulfation Enzymatic Desulfation (Sulfatase) SPE->Desulfation HPLC HPLC Purification Desulfation->HPLC Final_Product Purified (Desulfo)this compound HPLC->Final_Product

Figure 3: General workflow for the extraction and purification of this compound.

Quantitative Analysis

The quantification of this compound is typically performed using HPLC with UV detection or liquid chromatography-mass spectrometry (LC-MS).[1][6][17]

  • HPLC-UV: Desulfoglucosinolates are separated on a C18 reversed-phase column and detected by their UV absorbance, typically around 229 nm.[9] Quantification is achieved by comparing the peak area to that of a known standard, such as sinigrin, and applying a response factor.[9]

  • LC-MS/MS: This method allows for the direct quantification of intact glucosinolates without the need for desulfation.[1][6] It offers high sensitivity and specificity, making it ideal for complex biological matrices.[1]

Table 3: Quantitative Data on this compound Content in Broccoli

Broccoli Genotype/PartThis compound Content (mg/g DW)Analytical MethodReference(s)
Various Genotypes (florets)Not consistently detected in all genotypesUPLC-DAD[17]
Broccoli Chops (wound-induced)Increased content after woundingNot specified[18]

Note: The content of this compound can vary significantly depending on the plant variety, growing conditions, and the specific tissue analyzed.[17]

Conclusion

This compound is a significant glucosinolate with a well-defined chemical structure and biosynthetic pathway. While its biological activity is primarily mediated through its hydrolysis product, iberin, the parent compound itself plays a crucial role as a stable precursor. The methodologies for its extraction and quantification are well-established, providing a solid foundation for further research. A deeper understanding of the signaling pathways modulated by iberin, particularly the Nrf2 pathway, will be pivotal for the development of novel therapeutic strategies. This technical guide serves as a comprehensive resource to support ongoing and future investigations into the promising potential of this compound and its derivatives.

References

Glucoiberin: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoiberin, a member of the glucosinolate family of secondary metabolites, is a sulfur-containing compound predominantly found in plants of the Brassicaceae family.[1][2] Upon enzymatic hydrolysis by myrosinase, this compound is converted to iberin, an isothiocyanate that has garnered significant interest for its potential chemopreventive and therapeutic properties. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound in plants, detailed experimental protocols for its extraction and quantification, and an elucidation of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Occurrence of this compound

This compound is widely distributed within the Brassicaceae family, which includes many common dietary vegetables. The concentration of this compound can vary significantly depending on the plant species, cultivar, developmental stage, and environmental growing conditions.

Major Plant Sources

Key plant sources of this compound include:

  • Broccoli (Brassica oleracea var. italica): Found in varying concentrations in florets, leaves, and seeds.[1][3]

  • Cabbage (Brassica oleracea var. capitata): Present in the leaves of different cabbage varieties.[4][5]

  • Kale (Brassica oleracea var. acephala): Leaves of various kale cultivars are a notable source.[6][7]

  • Cauliflower (Brassica oleracea var. botrytis): Detected in the curds and leaves.[3]

  • Iberis amara (Candytuft): The seeds of this plant are a particularly rich source of this compound.[2][8]

Quantitative Data on this compound Content

The following tables summarize the quantitative data on this compound content in various plant sources, compiled from multiple studies. Values have been standardized to common units for comparative purposes where possible.

Table 1: this compound Content in Brassica oleracea Varieties

Plant SpeciesCultivar/VarietyPlant PartThis compound Content (µmol/g Dry Weight)This compound Content (µmol/100g Fresh Weight)Reference(s)
BroccoliMultiple CultivarsFlorets-21 - 397[9]
Broccoli"Marathon"Seeds--[10]
BroccoliMultiple CultivarsSeeds-0 - 40[10]
CabbageMultiple CultivarsLeaves10.9 - 27 (total glucosinolates)-[5]
KaleBrassica oleracea var. sabellica L.Leaves-~2.5 (calculated from mg/100g FW)[6]
KaleRed Kale (B. oleracea var. acephala)Baby Leafy GreensPresence confirmed-[11]
CauliflowerMultiple CultivarsFlorets--[9]

Table 2: this compound Content in other Brassicaceae Species

Plant SpeciesPlant PartThis compound Content (µmol/g Dry Weight)Reference(s)
Iberis amaraSeeds-[2][8]
Iberis sempervirensLeaves35.37[8]
Iberis sempervirensFlowers19.76[8]

Note: Direct comparison between studies can be challenging due to variations in analytical methods, cultivars, and growing conditions. The data presented should be considered as a general guide.

Experimental Protocols

Accurate quantification of this compound requires robust and validated experimental protocols. The following sections detail the methodologies for the extraction and analysis of this compound from plant materials.

Protocol 1: Extraction of Glucosinolates from Plant Material

This protocol is adapted from established methods for glucosinolate extraction.[12][13]

1. Materials and Reagents:

  • Fresh or freeze-dried plant material
  • Methanol (70% and 80% aqueous solutions)[1][12]
  • Deionized water
  • Internal standard (e.g., Sinigrin)
  • Solid-Phase Extraction (SPE) cartridges (e.g., DEAE-Sephadex A-25)[5]
  • Sulfatase (from Helix pomatia) solution[13]
  • Sodium acetate buffer (pH 5.0)

2. Sample Preparation:

  • For fresh tissue, immediately freeze in liquid nitrogen and grind to a fine powder.
  • For freeze-dried tissue, grind to a fine powder using a ball mill or mortar and pestle.

3. Extraction Procedure:

  • Weigh approximately 100-200 mg of the powdered plant material into a centrifuge tube.
  • Add a known amount of internal standard.
  • Add 2 mL of boiling 80% methanol to inactivate myrosinase and extract the glucosinolates.[2] Vortex thoroughly.
  • Incubate the mixture in a water bath at 70-80°C for 15-20 minutes, with intermittent vortexing.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Carefully collect the supernatant.
  • Repeat the extraction (steps 3-6) on the pellet with 70% methanol and combine the supernatants.

4. Purification by Solid-Phase Extraction (SPE):

  • Condition a DEAE-Sephadex A-25 SPE cartridge by washing with water and then sodium acetate buffer.
  • Load the combined supernatant onto the conditioned SPE cartridge. The negatively charged glucosinolates will bind to the anion-exchange resin.
  • Wash the cartridge with water to remove unbound impurities.
  • For desulfation (for HPLC-UV analysis), apply a solution of purified sulfatase to the cartridge and incubate overnight at room temperature.[13] This step is omitted for intact glucosinolate analysis by LC-MS.
  • Elute the desulfoglucosinolates (or intact glucosinolates) from the cartridge with deionized water.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the analysis of desulfoglucosinolates.[11][13]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient: A linear gradient from 1% to 25% B over 25 minutes is typically used.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 229 nm.[11]
  • Injection Volume: 20 µL

2. Quantification:

  • Prepare a calibration curve using a certified reference standard of desulfo-glucoiberin or use sinigrin as an external standard with a response factor.
  • Identify the desulfo-glucoiberin peak in the sample chromatogram based on its retention time compared to the standard.
  • Quantify the amount of this compound in the original sample by relating the peak area to the calibration curve and accounting for the initial sample weight and any dilution factors.

Protocol 3: Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method allows for the direct quantification of intact this compound with high sensitivity and specificity.[1][14]

1. Instrumentation and Conditions:

  • UHPLC System: Coupled to a triple quadrupole or Q-TOF mass spectrometer.
  • Column: A reversed-phase C18 or HILIC column suitable for UHPLC.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A fast gradient optimized for the separation of glucosinolates.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Mass Spectrometer: Operated in negative electrospray ionization (ESI-) mode.
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification (e.g., m/z 422 -> m/z 342, 97).

2. Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound.
  • Quantify this compound in the samples by comparing the peak area from the MRM transition to the calibration curve.

Biosynthesis of this compound

This compound, as an aliphatic glucosinolate, is biosynthesized from the amino acid methionine through a series of enzymatic reactions categorized into three main stages: chain elongation, core structure formation, and side-chain modification.[1]

1. Chain Elongation of Methionine: The side chain of methionine is elongated by one or more methylene (-CH2-) groups. This process involves a cycle of deamination, condensation with acetyl-CoA, isomerization, oxidative decarboxylation, and transamination. Key enzymes in this stage include branched-chain amino acid aminotransferases (BCAT), methylthioalkylmalate synthases (MAM), isopropylmalate isomerases (IPMI), and isopropylmalate dehydrogenases (IPMDH).[1]

2. Formation of the Core Glucosinolate Structure: The elongated amino acid is converted into the core glucosinolate structure. This involves the conversion of the amino acid to an aldoxime by cytochrome P450 enzymes of the CYP79 family. The aldoxime is then converted to a thiohydroximic acid by CYP83 enzymes, followed by S-glucosylation by a UDP-glucose:thiohydroximate S-glucosyltransferase (UGT74) and subsequent sulfation by a sulfotransferase (SOT) to form the final glucosinolate.[1][14]

3. Side-Chain Modification: The final step in the biosynthesis of this compound is the oxidation of the sulfur atom in the side chain of the precursor glucosinolate. This reaction is catalyzed by a flavin-monooxygenase (FMO).

Glucoiberin_Biosynthesis Met Methionine Elongation Chain Elongation (BCAT, MAM, IPMI, IPMDH) Met->Elongation Dihomomethionine Dihomomethionine Elongation->Dihomomethionine Core_Formation Core Glucosinolate Formation (CYP79, CYP83, UGT74, SOT) Dihomomethionine->Core_Formation Glucoibervirin Glucoibervirin Core_Formation->Glucoibervirin Side_Chain_Modification Side-Chain Oxidation (FMO) Glucoibervirin->Side_Chain_Modification This compound This compound Side_Chain_Modification->this compound

Caption: Biosynthetic pathway of this compound from Methionine.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, occurrence, and analysis of this compound in plants. The quantitative data presented in the tables offer a valuable reference for researchers seeking to identify rich plant sources of this bioactive compound. The detailed experimental protocols provide a solid foundation for the accurate extraction and quantification of this compound, which is crucial for pharmacological studies and the development of new therapeutic agents. Furthermore, the elucidation of the this compound biosynthetic pathway offers insights into the metabolic engineering of plants for enhanced production of this valuable compound. As research into the health benefits of this compound and its derivatives continues to expand, the information compiled in this guide will be instrumental for advancing scientific knowledge and its application in the fields of nutrition, medicine, and agriculture.

References

The Biological Activity of Glucoiberin and its Hydrolysis Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucoiberin, a glucosinolate found predominantly in Brassicaceae vegetables, serves as a precursor to the biologically active isothiocyanate, iberin. This transformation, catalyzed by the enzyme myrosinase upon plant tissue disruption, unlocks a spectrum of therapeutic activities. Iberin has demonstrated significant potential as an anticancer, anti-inflammatory, and antioxidant agent. This technical guide provides a comprehensive overview of the biological activities of this compound's primary hydrolysis product, iberin. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways involved.

Introduction

Glucosinolates (GSLs) are a class of secondary metabolites found in cruciferous plants, which play a crucial role in plant defense.[1][2] Their biological significance in human health is primarily attributed to their hydrolysis products, particularly isothiocyanates (ITCs).[1][2][3] this compound (GIB) is an aliphatic glucosinolate present in vegetables like kale, broccoli, and cabbage.[4][5][6] Upon plant cell damage, this compound is hydrolyzed by the endogenous enzyme myrosinase into iberin (3-methylsulfinylpropyl isothiocyanate), a potent and bioactive ITC.[1][3] Iberin, a homologue of the well-studied sulforaphane, exhibits a range of pharmacological effects, including chemopreventive, anti-inflammatory, and antioxidant properties, making it a compound of significant interest for therapeutic development.[3][4][7]

Hydrolysis of this compound to Iberin

In intact plant cells, this compound and myrosinase are physically separated.[1] When the plant tissue is damaged (e.g., by chewing, chopping, or insect attack), myrosinase comes into contact with this compound, initiating a hydrolysis reaction. This reaction cleaves the β-thioglucose bond, releasing glucose and an unstable aglycone intermediate. This intermediate then spontaneously rearranges to form the stable and biologically active isothiocyanate, iberin.[1][8] The efficiency of this conversion can be influenced by various factors such as pH and temperature.[9][10]

G_hydrolysis This compound This compound Unstable_Aglycone Unstable Aglycone This compound->Unstable_Aglycone Myrosinase (Hydrolysis) Myrosinase Myrosinase Myrosinase->Unstable_Aglycone Iberin Iberin (Isothiocyanate) Unstable_Aglycone->Iberin Spontaneous Rearrangement Glucose Glucose Unstable_Aglycone->Glucose

Figure 1: Enzymatic hydrolysis of this compound to Iberin.

Biological Activities and Mechanisms of Action

Iberin exerts its biological effects through the modulation of multiple cellular signaling pathways.

Anticancer Activity

Iberin has been shown to possess potent anticancer properties in various cancer cell lines.[7][11] Its primary mechanisms involve the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting tumor cell proliferation.[7][9][11]

  • Induction of Apoptosis: Iberin can trigger apoptosis by increasing the activity of caspases, a family of proteases that execute cell death.[7]

  • Cell Cycle Arrest: It can halt the progression of the cell cycle by inducing the expression of cell cycle inhibitors like p21 and decreasing the expression of cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6.[7]

G_apoptosis cluster_cell Cancer Cell Iberin Iberin p21 p21 expression Iberin->p21 induces CDKs CDK2, CDK4, CDK6 expression Iberin->CDKs decreases Caspases Caspase Activity Iberin->Caspases increases CellCycle Cell Cycle Arrest p21->CellCycle leads to CDKs->CellCycle inhibition leads to Apoptosis Apoptosis Caspases->Apoptosis leads to

Figure 2: Anticancer mechanism of Iberin via apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Isothiocyanates (ITCs) including Iberin Analogues

Cancer Cell Line Compound Effect IC50 / Concentration Reference
Human Neuroblastoma Iberin Induces apoptosis and cell cycle arrest Not specified [7][9]
Ovarian Cancer Iberin Inhibits cell proliferation, induces apoptosis Not specified [11]
Hepatocellular Carcinoma (HepG2) Iberin Increases intracellular ROS, anticancer activity Not specified [11]
Bladder Cancer Iberin Analogues Cytotoxic activity 10 to 20 µM [12]
Human T-lymphoblastoid (Jurkat) Phenethyl ITC Induces apoptosis ~5 µM [13][14]

| Cervical Cancer (HeLa) | Allyl ITC | Inhibits cell viability | 5-45 µM |[15] |

Note: Specific IC50 values for iberin are not consistently reported across all studies, but its activity is comparable to other potent ITCs.

Anti-inflammatory Activity

Iberin demonstrates significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[11][16] This is achieved primarily through the suppression of critical inflammatory signaling pathways.

  • Mechanism: Iberin has been shown to inhibit the production of interleukin-6 (IL-6), C-X-C motif chemokine ligand 10 (CXCL10), and the expression of vascular cell adhesion molecule (VCAM)-1, inducible nitric oxide synthase (iNOS), and cyclooxygenase (COX)-2.[11][16]

  • Signaling Pathways: It effectively inhibits the activation of nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways, which are master regulators of the inflammatory response.[11][16]

G_inflammation cluster_cell Inflamed Cell Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) NFkB NF-κB Pathway Stimulus->NFkB STAT3 STAT3 Pathway Stimulus->STAT3 Iberin Iberin Iberin->NFkB inhibits Iberin->STAT3 inhibits Mediators Pro-inflammatory Mediators (IL-6, COX-2, iNOS, etc.) NFkB->Mediators promotes expression STAT3->Mediators promotes expression G_antioxidant cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Iberin Iberin Keap1_Nrf2 Keap1-Nrf2 Complex Iberin->Keap1_Nrf2 disrupts Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription G_workflow cluster_workflow MTT Assay Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Iberin (various concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize read Read Absorbance solubilize->read end End read->end

References

A Technical Guide to the Physical and Chemical Properties of Glucoiberin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoiberin, a glucosinolate found predominantly in plants of the Brassicaceae family, particularly in the genus Iberis, has garnered significant interest within the scientific community.[1] As a precursor to the bioactive isothiocyanate iberin, this compound is implicated in various physiological processes, including antioxidant and potential chemopreventive activities. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental and logical workflows are visualized using Graphviz diagrams.

Physical and Chemical Properties

This compound is a sulfur-containing glycoside with a well-defined molecular structure. Its key physical and chemical properties are summarized in the tables below, compiled from various chemical databases and scientific literature.

General and Chemical Properties
PropertyValueSource
IUPAC Name [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfinyl-N-sulfooxybutanimidothioate[2]
Molecular Formula C₁₁H₂₁NO₁₀S₃[2][3]
Molecular Weight 423.5 g/mol [2][3]
CAS Number 554-88-1[2]
Canonical SMILES CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O[3]
InChI Key PHYYADMVYQURSX-WWFIZPDBSA-N[3]
Physical Properties
PropertyValueSource
Melting Point 141-143 °C[4]
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces Data
XLogP3 -2.4[2][3]
Hydrogen Bond Donor Count 5[3]
Hydrogen Bond Acceptor Count 13[3]
Rotatable Bond Count 9[3]
Topological Polar Surface Area 236 Ų[2][3]

Experimental Protocols

This section outlines detailed methodologies for the isolation, purification, and characterization of this compound. These protocols are synthesized from established methods for glucosinolate analysis.

Isolation and Purification of this compound from Iberis amara seeds

This protocol describes a general procedure for the extraction and purification of this compound, which can be adapted based on specific laboratory conditions.

Materials:

  • Iberis amara seeds

  • Methanol (70% and 100%)

  • Deionized water

  • DEAE-Sephadex A-25

  • Aryl sulfatase (from Helix pomatia)

  • Sodium acetate buffer (pH 5.0)

  • Centrifuge

  • Rotary evaporator

  • Freeze-dryer

  • Chromatography columns

Procedure:

  • Extraction:

    • Grind Iberis amara seeds to a fine powder.

    • Extract the powder with boiling 70% methanol for 10 minutes to inactivate myrosinase.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Combine the supernatants and concentrate under reduced pressure using a rotary evaporator.

  • Anion-Exchange Chromatography:

    • Prepare a column with DEAE-Sephadex A-25 equilibrated with water.

    • Load the concentrated extract onto the column. Glucosinolates will bind to the resin.

    • Wash the column with water to remove unbound impurities.

  • Desulfation (Optional, for analysis of desulfoglucosinolates):

    • Apply a solution of purified aryl sulfatase to the column and incubate overnight at room temperature. This will cleave the sulfate group.

  • Elution:

    • Elute the intact this compound (or desulfo-Glucoiberin) from the column with water.

  • Purification and Lyophilization:

    • Further purify the eluted fraction using preparative High-Performance Liquid Chromatography (HPLC).

    • Freeze-dry the purified fractions to obtain solid this compound.

G cluster_extraction Extraction cluster_purification Purification grind Grind Iberis amara seeds extract Extract with 70% Methanol (boiling) grind->extract centrifuge1 Centrifuge & Collect Supernatant extract->centrifuge1 concentrate Concentrate Extract centrifuge1->concentrate chromatography DEAE-Sephadex A-25 Chromatography concentrate->chromatography elute Elute this compound chromatography->elute hplc Preparative HPLC elute->hplc lyophilize Freeze-dry hplc->lyophilize

Figure 1: Workflow for the isolation and purification of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: Water

  • Solvent B: Acetonitrile

  • Gradient elution is typically used, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B.

Procedure:

  • Sample Preparation: Dissolve a known amount of purified this compound in the initial mobile phase composition.

  • Injection: Inject the sample onto the HPLC column.

  • Detection: Monitor the elution at 229 nm.

  • Quantification: Use a calibration curve generated from a certified reference standard of this compound for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (Typical for ¹H NMR):

  • Pulse Program: Standard 1D proton experiment (e.g., zg30).

  • Number of Scans: 16-64 (depending on concentration).

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-3 seconds.

  • Spectral Width: Appropriate for the proton chemical shift range (e.g., 12 ppm).

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Reference the spectrum to the residual solvent peak.

Mass Spectrometry (MS) Analysis

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a tandem mass spectrometer (MS/MS) for structural elucidation.

Ionization Method:

  • Electrospray ionization (ESI) is commonly used, typically in negative ion mode.

Procedure:

  • Sample Infusion/Separation: The sample can be directly infused into the mass spectrometer or separated by LC prior to MS analysis.

  • MS Scan: Acquire full scan mass spectra to determine the molecular weight of this compound ([M-H]⁻).

  • MS/MS Fragmentation: Select the parent ion of this compound for fragmentation. The fragmentation pattern provides structural information. A characteristic fragment for glucosinolates is the sulfate group at m/z 97 (HSO₄⁻).[5]

Signaling Pathways

This compound itself is biologically inactive. Its bioactivity is attributed to its hydrolysis product, the isothiocyanate iberin. This hydrolysis is catalyzed by the enzyme myrosinase, which is physically separated from glucosinolates in intact plant tissue but comes into contact upon tissue damage (e.g., chewing).[6]

Hydrolysis of this compound to Iberin

Upon cellular disruption, myrosinase hydrolyzes the thioglucosidic bond in this compound, leading to the formation of an unstable aglycone, which then rearranges to form iberin.

G This compound This compound Aglycone Unstable Aglycone This compound->Aglycone Hydrolysis Myrosinase Myrosinase (upon tissue damage) Myrosinase->Aglycone Iberin Iberin (Isothiocyanate) Aglycone->Iberin Rearrangement

Figure 2: Hydrolysis of this compound to the bioactive isothiocyanate, Iberin.
Activation of the Keap1-Nrf2-ARE Signaling Pathway by Iberin

Iberin, like other isothiocyanates, is known to be a potent activator of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Mechanism of Activation:

  • Basal State: Under normal conditions, Nrf2 is bound to its repressor protein Keap1 in the cytoplasm. Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low.

  • Activation by Iberin: Iberin, being an electrophile, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting its ability to bind to and promote the degradation of Nrf2.

  • Nrf2 Translocation and Gene Expression: Stabilized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins. This complex then binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.

  • Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a battery of antioxidant and phase II detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Iberin Iberin Keap1_Nrf2 Keap1-Nrf2 Complex Iberin->Keap1_Nrf2 Inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nrf2_Maf Nrf2-Maf Complex Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE Binds to Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1, GSTs) ARE->Genes Activates Transcription

Figure 3: Activation of the Keap1-Nrf2-ARE signaling pathway by Iberin.

Conclusion

This compound stands as a molecule of significant scientific interest due to its prevalence in commonly consumed vegetables and the potent biological activity of its hydrolysis product, iberin. This guide has provided a comprehensive overview of its fundamental physical and chemical properties, along with detailed experimental protocols for its study. The elucidation of its role in activating the Keap1-Nrf2-ARE signaling pathway underscores its potential as a modulator of cellular defense mechanisms. Further research into this compound and its derivatives is warranted to fully explore their therapeutic and chemopreventive applications.

References

An In-depth Technical Guide to Glucoiberin and its Conversion to the Bioactive Isothiocyanate, Iberin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosinolates, a class of secondary metabolites predominantly found in cruciferous vegetables of the Brassicaceae family, are of significant interest in the field of drug discovery and development. These sulfur-containing compounds are precursors to biologically active isothiocyanates, which are formed upon enzymatic hydrolysis. This technical guide focuses on glucoiberin, a specific glucosinolate, and its corresponding isothiocyanate, iberin. Iberin has demonstrated a range of promising biological activities, including anticancer and antimicrobial properties, making it a molecule of interest for further investigation and therapeutic development.

This document provides a comprehensive overview of the chemistry of this compound and iberin, the enzymatic conversion process, detailed experimental protocols for their study, and a summary of the known biological activities and associated signaling pathways of iberin.

Chemical Profiles

This compound
  • Systematic Name: [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfinyl-N-sulfooxybutanimidothioate[1]

  • Molecular Formula: C₁₁H₂₁NO₁₀S₃[1]

  • Molecular Weight: 423.5 g/mol [1][2]

  • Structure: this compound is an alkylglucosinolate, characterized by a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from the amino acid methionine. In the case of this compound, the side chain is a 3-(methylsulfinyl)propyl group.[1][3][4]

Iberin
  • Systematic Name: 1-isothiocyanato-3-methylsulfinylpropane[5]

  • Molecular Formula: C₅H₉NOS₂[5][6]

  • Molecular Weight: 163.26 g/mol [5][6]

  • Structure: Iberin is an isothiocyanate, a compound containing the functional group -N=C=S. It is formed from the enzymatic hydrolysis of this compound.[4][5] The structure of iberin features a three-carbon chain with a terminal isothiocyanate group and a methylsulfinyl group at the other end.[5][7][8]

Enzymatic Conversion of this compound to Iberin

The conversion of this compound to iberin is catalyzed by the enzyme myrosinase (thioglucoside glucohydrolase, EC 3.2.1.147).[9][10] In intact plant cells, this compound and myrosinase are physically separated. Upon tissue damage, such as chewing or cutting, they come into contact, initiating the hydrolysis reaction.[11][12]

The process involves the myrosinase-catalyzed cleavage of the thioglucosidic bond in this compound, which releases a glucose molecule and an unstable aglycone intermediate. This intermediate then spontaneously undergoes a Lossen-like rearrangement to form the stable isothiocyanate, iberin.[9][10][13]

G This compound This compound UnstableAglycone Unstable Aglycone This compound->UnstableAglycone Myrosinase (Hydrolysis) Glucose Glucose Myrosinase Myrosinase Iberin Iberin UnstableAglycone->Iberin Lossen-like Rearrangement UnstableAglycone->Glucose + Glucose Rearrangement Spontaneous Rearrangement

Enzymatic conversion of this compound to iberin.

Quantitative Data

Yield of Iberin from this compound

The molar yield of isothiocyanates from their corresponding glucosinolates can vary depending on the hydrolysis conditions.

PrecursorProductMolar Yield (%)ConditionsReference
This compoundIberin48.6Hydrolysis of this compound from Lesquerella seed meal.[14]

Note: Further research is required to establish a comprehensive dataset on iberin yields under various optimized enzymatic conditions.

Anticancer Activity of Iberin (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference
Colon CancerColon3.88 (crude extract)Not Specified[15]
Colon CancerColon<0.78 (myrosinase hydrolysate)Not Specified[15]

Note: The provided data is for a crude extract and a myrosinase hydrolysate of broccoli, which contains this compound among other glucosinolates. More studies with purified iberin are needed to determine its specific IC₅₀ values against a broader range of cancer cell lines.

Antimicrobial Activity of Iberin (Minimum Inhibitory Concentration - MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MicroorganismTypeMIC (µg/mL)Reference
Bacillus subtilisGram-positive bacterium7.5 µM (Ravenelin)[16]
Streptococcus mutansGram-positive bacterium0.33 ± 0.02 mg/mL (Piperine)[17]

Experimental Protocols

Extraction and Purification of this compound from Plant Material (e.g., Iberis amara seeds)

This protocol is adapted from methods described for glucosinolate extraction.[4][18][19]

  • Sample Preparation: Freeze-dry fresh plant material (e.g., seeds of Iberis amara) and grind to a fine powder.

  • Extraction: a. Weigh 1 g of the powdered material into a centrifuge tube. b. Add 10 mL of 70% methanol pre-heated to 70°C to inactivate endogenous myrosinase. c. Vortex thoroughly and incubate in a water bath at 70°C for 20 minutes, with intermittent vortexing. d. Centrifuge at 3,000 x g for 10 minutes. e. Collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of 70% methanol. f. Pool the supernatants.

  • Purification by Solid Phase Extraction (SPE): a. Use a DEAE Sephadex A-25 or a similar anion exchange SPE cartridge. b. Condition the cartridge with 1 M sodium acetate, followed by deionized water until the eluate is neutral. c. Load the crude glucosinolate extract onto the column. d. Wash the column with deionized water to remove impurities. e. Elute the purified this compound with 0.5 M potassium sulfate.

  • Desalting and Lyophilization: a. The eluted fraction can be desalted using a C18 SPE cartridge. b. Lyophilize the purified this compound fraction to obtain a powder.

  • Quality Control: Confirm the identity and purity of this compound using HPLC-UV and LC-MS/MS.

Purification of Myrosinase

This protocol is a generalized procedure based on established methods.[8][9][11]

  • Source: Myrosinase can be purified from various Brassicaceae sources, such as broccoli sprouts, daikon sprouts, or mustard seeds.

  • Extraction: a. Homogenize the plant material in a cold extraction buffer (e.g., 20 mM MES buffer, pH 6.5, containing 1 mM EDTA and 0.1% Triton X-100). b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. c. Collect the supernatant containing the crude myrosinase extract.

  • Ammonium Sulfate Precipitation: a. Slowly add ammonium sulfate to the crude extract to a final saturation of 40-70% while stirring at 4°C. b. Allow the protein to precipitate for at least 1 hour. c. Centrifuge at 10,000 x g for 30 minutes at 4°C. d. Discard the supernatant and resuspend the pellet in a minimal volume of extraction buffer.

  • Dialysis: Dialyze the resuspended pellet against the extraction buffer overnight at 4°C to remove excess ammonium sulfate.

  • Chromatographic Purification: a. Further purify the dialyzed protein solution using affinity chromatography (e.g., Concanavalin A-Sepharose) or ion-exchange chromatography. b. Collect fractions and assay for myrosinase activity.

  • Purity and Activity Assessment: a. Assess the purity of the enzyme by SDS-PAGE. b. Determine the specific activity of the purified myrosinase using a standard substrate like sinigrin.

Enzymatic Synthesis of Iberin from this compound

This protocol provides a general framework for the enzymatic conversion. Optimization may be required.

  • Reaction Setup: a. Dissolve a known amount of purified this compound in a reaction buffer (e.g., 50 mM phosphate buffer, pH 6.5). b. Add purified myrosinase to the this compound solution. The optimal enzyme-to-substrate ratio should be determined empirically. c. Ascorbic acid (to a final concentration of 1 mM) can be added as a cofactor to enhance myrosinase activity.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours). The reaction progress can be monitored by HPLC.

  • Extraction of Iberin: a. After the reaction is complete, extract the iberin from the aqueous solution using an organic solvent such as dichloromethane or ethyl acetate. b. Perform the extraction twice, pooling the organic layers.

  • Purification of Iberin: a. Dry the pooled organic layers over anhydrous sodium sulfate. b. Evaporate the solvent under reduced pressure to obtain crude iberin. c. Further purification can be achieved by flash chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the synthesized iberin using techniques such as NMR and mass spectrometry.

Assessment of Nrf2 Activation by Iberin

This protocol outlines the general steps for a luciferase reporter assay to measure Nrf2 activation.[6][20][21][22][23][24]

  • Cell Culture and Transfection: a. Culture a suitable cell line (e.g., HepG2 or HEK293T) in appropriate media. b. Co-transfect the cells with a reporter plasmid containing the Antioxidant Response Element (ARE) upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: a. After 24 hours of transfection, treat the cells with various concentrations of iberin for a specified duration (e.g., 6-24 hours). b. Include a positive control (e.g., sulforaphane) and a vehicle control (e.g., DMSO).

  • Luciferase Assay: a. Lyse the cells using a passive lysis buffer. b. Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. b. Express the results as fold induction relative to the vehicle control.

Western Blot Analysis of STAT3 and p70S6K Phosphorylation

This protocol describes the detection of phosphorylated forms of STAT3 and p70S6K as markers of their activation.[17][25][26][27]

  • Cell Treatment and Lysis: a. Seed cells (e.g., a relevant cancer cell line) and allow them to adhere. b. Treat the cells with iberin at various concentrations and for different time points. c. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST. b. Incubate the membrane with primary antibodies specific for phospho-STAT3 (Tyr705), total STAT3, phospho-p70S6K (Thr389), and total p70S6K overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. b. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Biological Activities and Signaling Pathways of Iberin

Iberin exhibits a range of biological activities that are of interest for drug development.

Anticancer Activity

Iberin has been shown to possess anticancer properties, although the specific mechanisms are still under investigation. Like other isothiocyanates, iberin is believed to exert its effects through multiple pathways, including:

  • Induction of Apoptosis: Isothiocyanates can induce programmed cell death in cancer cells.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Angiogenesis: Some isothiocyanates can prevent the formation of new blood vessels that supply tumors.

Antimicrobial Activity

Isothiocyanates, in general, are known for their broad-spectrum antimicrobial activity against bacteria and fungi. The exact mechanism of action is not fully elucidated but may involve the disruption of cell membrane integrity and the inhibition of essential enzymes.

Signaling Pathways Modulated by Iberin and Related Isothiocyanates

Iberin and other isothiocyanates are known to modulate several key signaling pathways involved in cellular stress response, inflammation, and cancer.

G cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Iberin Iberin Keap1 Keap1 Iberin->Keap1 Inhibits JAK JAK Iberin->JAK Inhibits (?) PI3K PI3K Iberin->PI3K Inhibits (?) Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibits (degradation) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation STAT3_cyto STAT3 JAK->STAT3_cyto Phosphorylates STAT3_nuc STAT3 Dimer STAT3_cyto->STAT3_nuc Dimerization & Translocation Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K_cyto p70S6K mTOR->p70S6K_cyto Phosphorylates ARE ARE Nrf2_nuc->ARE Binds TargetGenes_STAT3 Target Genes (Proliferation, Survival) STAT3_nuc->TargetGenes_STAT3 Transcription AntioxidantGenes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Transcription CellProtection CellProtection AntioxidantGenes->CellProtection Cellular Protection CancerProgression CancerProgression TargetGenes_STAT3->CancerProgression Cancer Progression G Start Plant Material (e.g., Iberis amara seeds) Extraction Extraction of Crude Glucosinolates Start->Extraction Purification_Gluco Purification of This compound (SPE) Extraction->Purification_Gluco Hydrolysis Enzymatic Hydrolysis (Myrosinase) Purification_Gluco->Hydrolysis Extraction_Iberin Extraction of Iberin Hydrolysis->Extraction_Iberin Purification_Iberin Purification of Iberin (Chromatography) Extraction_Iberin->Purification_Iberin Characterization Structural Characterization (NMR, MS) Purification_Iberin->Characterization Bioassays Biological Activity Assays Characterization->Bioassays Anticancer Anticancer Assays (IC50, Apoptosis, Cell Cycle) Bioassays->Anticancer Antimicrobial Antimicrobial Assays (MIC) Bioassays->Antimicrobial Signaling Signaling Pathway Analysis (Western Blot, Reporter Assays) Bioassays->Signaling Lead_Opt Lead Optimization & Further Development Anticancer->Lead_Opt Antimicrobial->Lead_Opt Signaling->Lead_Opt

References

Discovery and Isolation of Glucoiberin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucoiberin, a glucosinolate found predominantly in the Brassicaceae family, particularly in species of the genus Iberis, has garnered scientific interest due to the bioactive properties of its hydrolysis product, iberin. This technical guide provides an in-depth overview of the discovery, history, and methods for the isolation of this compound. It details historical and contemporary experimental protocols, presents quantitative data from various isolation studies, and elucidates the key signaling pathways modulated by its isothiocyanate derivative, iberin. The guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

The discovery of this compound is rooted in the broader exploration of glucosinolates, a class of sulfur-containing secondary metabolites characteristic of the order Brassicales.

  • Mid-20th Century Discovery: this compound, known chemically as (RS)-3-(methylsulfinyl)propyl glucosinolate, was first identified in 1954 by Schultz and Gmelin. They isolated this novel glucosinolate from the seeds of bitter candytuft (Iberis amara), from which its name is derived.

  • Early Isolation Techniques: The initial methods for glucosinolate isolation were pioneering for their time and laid the groundwork for modern techniques. These early procedures often involved extraction with aqueous alcohols, followed by purification steps that took advantage of the anionic nature of glucosinolates. One of the foundational methods was developed by Thies for the isolation of sinigrin from rapeseed, which involved adsorption onto a weak anion-exchange resin (DEAE Sephadex A25) and subsequent elution with a high concentration of a salt solution. This principle of ion-exchange chromatography remains a cornerstone of many modern glucosinolate isolation protocols.

  • Structural Elucidation: The definitive structure of glucosinolates, including the (Z)-configuration of the thiohydroximate function, was later confirmed through chemical synthesis and X-ray crystallography. The crystallization of this compound has been achieved, allowing for its detailed structural analysis by X-ray diffraction.

Experimental Protocols for this compound Isolation

The isolation of this compound, like other glucosinolates, requires careful attention to the inactivation of the endogenous enzyme myrosinase, which otherwise hydrolyzes glucosinolates upon tissue disruption. Modern protocols are optimized for yield, purity, and efficiency.

General Workflow for Glucosinolate Isolation

The isolation of this compound typically follows a multi-step process designed to extract, purify, and concentrate the target compound.

experimental_workflow start Plant Material (e.g., Iberis amara seeds) milling Grinding/Milling start->milling inactivation Myrosinase Inactivation (e.g., boiling ethanol/methanol) milling->inactivation extraction Solvent Extraction (e.g., 70% Methanol) inactivation->extraction filtration Filtration/Centrifugation extraction->filtration purification Purification (Anion-Exchange Chromatography) filtration->purification Crude Extract desalting Desalting & Concentration purification->desalting Eluate final_product Isolated this compound desalting->final_product

A generalized workflow for the isolation of this compound.
Detailed Methodology: Ion-Exchange Chromatography

This protocol is a widely adopted method for the purification of glucosinolates, including this compound.

1. Sample Preparation and Extraction:

  • Grind lyophilized plant material (e.g., seeds of Iberis amara) to a fine powder.
  • To inactivate myrosinase, immediately add the powder to boiling 70% methanol or ethanol and reflux for 10-15 minutes.
  • Cool the mixture and continue extraction at room temperature with stirring for several hours or overnight.
  • Separate the solid material by filtration or centrifugation. The resulting supernatant is the crude glucosinolate extract.

2. Anion-Exchange Chromatography:

  • Prepare a column with a weak anion-exchange resin, such as DEAE-Sephadex A-25.
  • Equilibrate the column with a suitable buffer (e.g., 20 mM sodium acetate, pH 5.5).
  • Load the crude extract onto the column. Glucosinolates, being anionic, will bind to the resin.
  • Wash the column with water and then the equilibration buffer to remove unbound impurities.
  • Elute the bound glucosinolates with a high concentration salt solution, such as potassium sulfate.

3. Desalting and Final Purification:

  • The eluate containing the glucosinolates and a high concentration of salt needs to be desalted. This can be achieved by various methods, including size-exclusion chromatography (e.g., Sephadex G-25) or by using a strong cation-exchange resin to remove the potassium ions.
  • For higher purity, preparative High-Performance Liquid Chromatography (prep-HPLC) on a C18 column can be employed as a final polishing step.
  • The purified fractions containing this compound are then pooled and lyophilized to obtain the final product as a white powder.

Alternative Method: Preparative HPLC

For achieving high purity, preparative HPLC is a common method for the direct purification of glucosinolates from a concentrated crude extract.

1. Crude Extract Preparation:

  • Prepare a concentrated crude extract as described in section 2.2.1.

2. Preparative HPLC:

  • Column: A reversed-phase C18 column is typically used.
  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an ion-pairing agent or acid (e.g., formic acid), is used for elution.
  • Detection: UV detection at 229 nm is standard for glucosinolates.
  • Fractions corresponding to the this compound peak are collected, pooled, and lyophilized.

Quantitative Data on this compound Isolation

The yield and purity of isolated this compound can vary significantly depending on the plant source, developmental stage, and the isolation method employed. The following table summarizes representative quantitative data for glucosinolate isolation, with a focus on this compound where available.

Plant SourceGlucosinolate(s)Isolation MethodYieldPurityReference
Moringa oleifera leavesTotal GlucosinolatesMethanol extraction, ChromatographyUp to 600 µmol/g dry materialMixture
Brassica juncea L.SinigrinMacroporous ion-exchange resins~80% recovery58%
Brassica oleraceaProgoitrin & GluconapinAlumina column chromatography96% & 98% recovery from aqueous extractNot specified
Broccoli seedsGlucoraphaninPreparative HPLC17.6 mg from 3 g of seeds>95%
Chinese Cabbage SeedsGluconapinPreparative HPLCNot specified>99%
Iberis sempervirens leavesThis compoundUHPLC-DAD-MS/MS (for quantification)35.37 µmol/g DWNot applicable (quantification)
Iberis sempervirens flowersThis compoundUHPLC-DAD-MS/MS (for quantification)19.76 µmol/g DWNot applicable (quantification)

Signaling Pathways of this compound Hydrolysis Products

Intact this compound is generally considered biologically inactive. Upon hydrolysis by myrosinase, it releases glucose and an unstable aglycone, which rearranges to form iberin (3-methylsulfinylpropyl isothiocyanate), the primary bioactive compound.

glucoiberin_hydrolysis This compound This compound myrosinase Myrosinase (enzyme) This compound->myrosinase aglycone Unstable Aglycone myrosinase->aglycone + H₂O glucose Glucose aglycone->glucose releases iberin Iberin (Isothiocyanate) aglycone->iberin rearranges to

Enzymatic hydrolysis of this compound to iberin.

Iberin exerts its biological effects by modulating several key cellular signaling pathways, primarily related to oxidative stress response and apoptosis.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Iberin is a potent inducer of this pathway.

  • Mechanism of Action: Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which targets it for degradation. Iberin, being an electrophile, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2.

  • Cellular Response: Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This leads to the increased expression of Phase II detoxification enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione synthesis.

keap1_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iberin Iberin keap1 Keap1 iberin->keap1 modifies keap1_nrf2 Keap1-Nrf2 Complex keap1->keap1_nrf2 sequesters nrf2 Nrf2 nrf2->keap1_nrf2 degradation Proteasomal Degradation keap1_nrf2->degradation targets for nrf2_n Nrf2 keap1_nrf2->nrf2_n Nrf2 released and translocates are ARE (Antioxidant Response Element) nrf2_n->are binds to genes Cytoprotective Genes (e.g., HO-1, NQO1) are->genes activates transcription of

Activation of the Keap1-Nrf2 pathway by iberin.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.

  • Iberin's Influence: Studies have suggested that the induction of Nrf2 by iberin may occur through an Extracellular signal-Related Kinase (ERK)-dependent pathway, which is a part of the MAPK signaling cascade. This indicates a crosstalk between the MAPK/ERK and Keap1-Nrf2 pathways, where activation of ERK can contribute to the phosphorylation and subsequent activation of Nrf2.

Induction of Apoptosis

Iberin has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death).

  • Mechanisms of Apoptosis Induction:

    • Cell Cycle Arrest: Iberin can cause cancer cells to arrest in different phases of the cell cycle.

    • Mitochondrial Pathway: It can decrease the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.

    • Caspase Activation: Iberin leads to the activation of executioner caspases, such as caspase-3 and caspase-9, which are critical for dismantling the cell during apoptosis.

Conclusion

This compound, first isolated over half a century ago, continues to be a molecule of interest, primarily due to the bioactivity of its hydrolysis product, iberin. The isolation of this compound has evolved from classical phytochemical techniques to highly efficient chromatographic methods that can yield high-purity material for research. Understanding the detailed experimental protocols for its isolation is crucial for obtaining reliable and reproducible results. Furthermore, the elucidation of the signaling pathways modulated by iberin, particularly the Keap1-Nrf2 and apoptotic pathways, provides a molecular basis for its observed chemopreventive and therapeutic potential. This guide serves as a foundational resource for scientists aiming to explore the chemistry and biology of this compound and its derivatives in the context of health and disease.

A Technical Guide to Glucosinolate Profiles in Brassica Vegetables

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of glucosinolate profiles in various economically important Brassica vegetables. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols for analysis, and visualizations of key biochemical pathways.

Introduction to Glucosinolates

Glucosinolates are a class of sulfur-containing secondary metabolites predominantly found in plants of the order Brassicales, which includes many common vegetables like broccoli, cabbage, and kale.[1][2] These compounds are stored in an inactive form within plant cells and are hydrolyzed by the enzyme myrosinase (a β-thioglucosidase) upon tissue damage, such as during chewing or insect feeding.[3][4][5][6] This hydrolysis, often referred to as the "mustard oil bomb," releases a variety of biologically active compounds, most notably isothiocyanates, nitriles, and thiocyanates.[1][3][4][7] The specific breakdown products depend on the structure of the parent glucosinolate, as well as reaction conditions like pH.[7][8][9]

The interest in glucosinolates and their derivatives, particularly isothiocyanates like sulforaphane from broccoli, stems from their potential health benefits, including antioxidant, anti-inflammatory, and anticarcinogenic properties.[1][7][10] This has spurred significant research into the composition and concentration of these compounds in different Brassica species and cultivars.

Quantitative Glucosinolate Profiles in Brassica Vegetables

The concentration and composition of glucosinolates vary significantly among different Brassica vegetables, and even between different cultivars and plant parts of the same vegetable.[11][12] The following tables summarize quantitative data on the glucosinolate content in several common Brassica vegetables, compiled from various studies. It is important to note that direct comparisons should be made with caution due to variations in analytical methods, growing conditions, and plant maturity.

Table 1: Glucosinolate Content in Broccoli (Brassica oleracea var. italica)

GlucosinolatePlant PartConcentrationReference
GlucoraphaninFlorets89 mg/100 g[13]
GlucoraphaninSeeds1330 mg/100 g[13]
GlucoraphaninFlorets0.36 µmol/g fresh weight (average of 32 genotypes)[14]
GlucoraphaninFlorets0.88 - 1.10 µmol/g fresh weight (average over 2 years)[14]
Sulforaphane (from Glucoraphanin)Florets57 - 167 mg/kg fresh weight[15]
Sulforaphane (from Glucoraphanin)Florets18 - 500 mg/kg fresh weight[15]
Sulforaphane (from Glucoraphanin)Sprouts1.89 - 3.7 mg/g[16]
Sulforaphane (from Glucoraphanin)Ripe Seed13.35 g/kg dry weight[17]
Total GlucosinolatesSeeds110.76 µmol/g[12]
Total GlucosinolatesSprouts162.19 µmol/g[12]
Total GlucosinolatesFlorets (frozen)65.9 µmol/40 g serving[18]
GlucobrassicinFlorets (frozen)9.48 µmol/40 g serving[18]

Table 2: Glucosinolate Content in Brussels Sprouts (Brassica oleracea var. gemmifera)

GlucosinolatePlant PartConcentrationReference
GlucoraphaninSprouts3 mg/100 g[13]
SinigrinSproutsPresent[19]
ProgoitrinSproutsPresent[20]
Total GlucosinolatesSprouts (frozen)146 µmol/40 g serving[18]
GlucobrassicinSprouts (frozen)33.8 µmol/40 g serving[18]

Table 3: Glucosinolate Content in Cabbage (Brassica oleracea var. capitata)

GlucosinolatePlant PartConcentrationReference
SinigrinCabbage HeadPresent (hydrolyzes to allyl isothiocyanate)[8]
ProgoitrinSeeds53.53 µmol/g[12]
GlucoerucinSprouts34.88 µmol/g[12]

Table 4: Glucosinolate Content in Kale (Brassica oleracea var. acephala)

GlucosinolatePlant PartConcentrationReference
SinigrinSeeds66.49 µmol/g[12]
SinigrinSprouts55.56 µmol/g[12]
Total GlucosinolatesShoots61.76 µmol/g[12]
Total GlucosinolatesRoots73.61 µmol/g[12]

Table 5: Glucosinolate Content in Mustard (Brassica juncea, Brassica nigra, Sinapis alba)

GlucosinolateSpeciesPlant PartConcentrationReference
SinigrinB. junceaSeedsAbundant[21]
SinigrinB. nigraSeeds0.4% - 0.9%[22]
SinigrinB. junceaSeeds0.8% - 0.9%[22]
SinalbinS. albaSeedsChief glucosinolate, 0.1% - 1.1%[21][22]
Allyl isothiocyanate (from Sinigrin)Table Mustard-4 - >200 mg/100 g fresh weight[23]

Table 6: Glucosinolate Content in Rapeseed (Brassica napus)

GlucosinolateCultivar TypePlant PartConcentrationReference
ProgoitrinSingle-lowSeedsDetected[11]
GluconapinSingle-lowSeedsDetected[11]
GlucobrassicanapinAll cultivarsRootsDetected[11]
GlucobrassicinAll cultivarsRootsDetected[11]
GluconasturtiinAll cultivarsRootsDetected[11]
GlucobrassicanapinNabicolLeavesModified by selection[24][25]
GluconapinNabizaLeavesModified by selection[24][25]

Experimental Protocols for Glucosinolate Analysis

The accurate quantification of glucosinolates is critical for research and quality control. The most common methods involve high-performance liquid chromatography (HPLC).[26][27][28] Below is a generalized protocol based on established methods for the extraction and analysis of intact glucosinolates.

Sample Preparation and Extraction
  • Sample Collection and Homogenization : Collect fresh plant material and immediately freeze it in liquid nitrogen to halt enzymatic activity. The frozen tissue is then lyophilized (freeze-dried) and ground into a fine powder.[29]

  • Heat Inactivation of Myrosinase : To prevent the breakdown of glucosinolates during extraction, myrosinase must be inactivated. This is typically achieved by adding the powdered sample to boiling methanol or ethanol (e.g., 70-80% methanol/ethanol in water) and incubating at a high temperature (e.g., 75°C) for a short period (e.g., 1-10 minutes).[27][29][30]

  • Extraction : After heat inactivation, the extraction is continued, often with sonication, to ensure the complete transfer of glucosinolates into the solvent.[29] The mixture is then centrifuged to pellet the solid plant material.

  • Purification (Optional but Recommended) : The supernatant containing the crude glucosinolate extract can be further purified using solid-phase extraction (SPE) with an ion-exchange column (e.g., DEAE-Sephadex).[27] This step helps to remove interfering compounds.

HPLC Analysis

For the analysis of intact glucosinolates, a reversed-phase HPLC system coupled with a diode-array detector (DAD) or a mass spectrometer (MS) is commonly used.[31]

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column is typically employed.

    • Mobile Phase : A gradient elution is used, commonly with a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or ammonium formate.[30]

    • Detection : UV detection is performed at a wavelength around 229 nm. Mass spectrometry provides higher selectivity and sensitivity.[31]

  • Quantification : Quantification is achieved by comparing the peak areas of the analytes in the sample to those of certified reference standards.[27] An external standard, such as glucoraphanin or sinigrin, can be used to create a calibration curve.[27][30] Response factors may be necessary to quantify glucosinolates for which standards are not available.[30]

For a more detailed, step-by-step protocol, refer to the method described by Grosser and van Dam (2017).[27][32][33]

Key Biochemical Pathways

The biosynthesis of glucosinolates and their subsequent breakdown are complex, multi-step processes involving numerous enzymes. Understanding these pathways is crucial for metabolic engineering and for interpreting the biological effects of Brassica consumption.

Glucosinolate Biosynthesis

The biosynthesis of glucosinolates can be divided into three main stages:

  • Side-Chain Elongation : The amino acid precursors (e.g., methionine for aliphatic glucosinolates, tryptophan for indole glucosinolates) undergo chain elongation.[34][35][36]

  • Formation of the Core Glucosinolate Structure : The modified amino acid is converted into the characteristic glucosinolate core structure.[34][35][36]

  • Secondary Side-Chain Modifications : The side chain of the core structure is further modified, leading to the diverse array of over 130 known glucosinolates.[34][35][36]

Glucosinolate_Biosynthesis cluster_0 Side-Chain Elongation cluster_1 Core Structure Formation cluster_2 Secondary Modification AminoAcid Amino Acid (e.g., Methionine, Tryptophan) KetoAcid α-Keto Acid AminoAcid->KetoAcid Deamination ElongatedAA Chain-Elongated Amino Acid KetoAcid->ElongatedAA Condensation & Transamination Aldoxime Aldoxime ElongatedAA->Aldoxime CYP79 Thiohydroximate Thiohydroximate Aldoxime->Thiohydroximate CYP83 DesulfoGLS Desulfoglucosinolate Thiohydroximate->DesulfoGLS Glucosylation (UGT) Glucosinolate Glucosinolate DesulfoGLS->Glucosinolate Sulfation (SOT) ModifiedGLS Modified Glucosinolates Glucosinolate->ModifiedGLS Hydroxylation, Alkenylation, etc.

Caption: Generalized Glucosinolate Biosynthesis Pathway.
The Glucosinolate-Myrosinase System and Breakdown

When plant tissue is damaged, glucosinolates and myrosinase, which are normally physically separated, come into contact.[1][3] Myrosinase cleaves the glucose moiety from the glucosinolate, forming an unstable aglycone.[4] This aglycone then spontaneously rearranges to form various breakdown products, with the outcome influenced by factors such as the glucosinolate side chain structure and the presence of specifier proteins.[37]

Glucosinolate_Breakdown cluster_products Breakdown Products Glucosinolate Glucosinolate Myrosinase Myrosinase (Tissue Damage) Aglycone Unstable Aglycone Myrosinase->Aglycone Hydrolysis Isothiocyanate Isothiocyanate (e.g., Sulforaphane) Aglycone->Isothiocyanate Spontaneous (Lossen Rearrangement) Nitrile Nitrile Aglycone->Nitrile Thiocyanate Thiocyanate Aglycone->Thiocyanate Epithionitrile Epithionitrile Aglycone->Epithionitrile ESP Epithiospecifier Protein (ESP) NSP Nitrile-Specifier Protein (NSP) ESP->Epithionitrile NSP->Nitrile

Caption: The Glucosinolate-Myrosinase System and Breakdown Pathways.
Indole Glucosinolate Breakdown

Indole glucosinolates, derived from tryptophan, follow a similar breakdown pattern but yield a distinct set of biologically active molecules.[38][39][40][41] For instance, glucobrassicin breakdown can lead to the formation of indole-3-carbinol (I3C) and indole-3-acetonitrile (IAN).[40] These compounds have their own unique biological activities and are a subject of intensive research.

Indole_Glucosinolate_Breakdown Glucobrassicin Glucobrassicin (Indole Glucosinolate) Myrosinase Myrosinase UnstableAglycone Unstable Aglycone Myrosinase->UnstableAglycone Hydrolysis I3M_ITC Indol-3-ylmethyl Isothiocyanate UnstableAglycone->I3M_ITC IAN Indole-3-acetonitrile (IAN) UnstableAglycone->IAN I3C Indole-3-carbinol (I3C) I3M_ITC->I3C Reaction with H₂O

Caption: Breakdown Pathway of Indole Glucosinolates.

Conclusion

This guide has provided a comprehensive overview of glucosinolate profiles in key Brassica vegetables, detailed a standard methodology for their analysis, and visualized the core biochemical pathways. The significant variation in glucosinolate content highlights the importance of continued research to characterize different cultivars and understand the factors influencing their accumulation. For professionals in drug development, the rich diversity of glucosinolates and their breakdown products in Brassica vegetables represents a promising source of bioactive compounds for further investigation and potential therapeutic applications. The provided protocols and pathway diagrams serve as a foundational resource for advancing this research.

References

The Enzymatic Hydrolysis of Glucoiberin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic hydrolysis of Glucoiberin, a glucosinolate found in various Brassica vegetables. The focus is on the core biochemical processes, quantitative aspects, and the biological significance of its primary hydrolysis product, iberin. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Myrosinase

This compound is a sulfur-containing secondary metabolite belonging to the glucosinolate family, predominantly found in plants of the Brassicaceae family, such as broccoli, cabbage, and Brussels sprouts.[1] Like other glucosinolates, this compound itself has limited biological activity. Its significance lies in its enzymatic hydrolysis by myrosinase (a β-thioglucosidase), an enzyme that is physically separated from glucosinolates in intact plant tissue.[2] When the plant tissue is damaged, for instance, through chewing or cutting, myrosinase comes into contact with this compound, initiating a hydrolysis reaction that yields biologically active compounds.[2] The primary product of this compound hydrolysis is iberin, an isothiocyanate with potential chemopreventive and anti-inflammatory properties.[3]

The Enzymatic Hydrolysis Reaction

The hydrolysis of this compound by myrosinase is a two-step process. First, the enzyme cleaves the β-thioglucosidic bond, releasing a glucose molecule and an unstable aglycone intermediate, thiohydroximate-O-sulfonate.[4] This intermediate then spontaneously undergoes a Lossen rearrangement to form the isothiocyanate, iberin. The overall reaction is depicted below:

G This compound This compound Iberin Iberin This compound->Iberin Hydrolysis Glucose Glucose This compound->Glucose Hydrolysis Myrosinase Myrosinase Myrosinase->Iberin Myrosinase->Glucose Water H₂O Water->Iberin Water->Glucose

Figure 1: Enzymatic hydrolysis of this compound by myrosinase.

Quantitative Aspects of this compound Hydrolysis

While specific kinetic data for the myrosinase-catalyzed hydrolysis of this compound is limited in the scientific literature, general parameters for myrosinase activity with other glucosinolate substrates can provide valuable insights.

Optimal Reaction Conditions

The optimal pH and temperature for myrosinase activity can vary depending on the plant source and the specific glucosinolate substrate. The following table summarizes typical conditions reported for myrosinase from various Brassica species.

ParameterOptimal RangePlant Source (Substrate)Reference
pH 6.5 - 7.0Broccoli[5]
4.0 - 7.0Brassica napus[6]
7.0 - 9.0Watercress (Gluconasturtiin)[6]
Temperature ~30°CBroccoli[7]
37°CSinapis alba (Sinigrin)[8]
~45°CWatercress (Gluconasturtiin)[6]

Note: These values are general and may not represent the precise optima for this compound hydrolysis. Empirical determination of the optimal conditions for this compound is recommended for specific experimental setups.

Myrosinase Kinetic Parameters
SubstrateKm (µM)Vmax (µmol/min/mg protein)Enzyme SourceReference
Sinigrin400.42Recombinant E. coli[9]
Glucoraphanin1300.25Broccoli[10]
Sinigrin5701.3 (mM/s)Red Cabbage[11]

Disclaimer: The kinetic parameters are highly dependent on the enzyme source, purity, and assay conditions. The data presented here should be considered as a reference and not as absolute values for this compound hydrolysis.

Experimental Protocols

The following sections provide detailed methodologies for the enzymatic hydrolysis of this compound and the subsequent analysis of its hydrolysis product, iberin. These protocols are based on established methods for other glucosinolates and can be adapted for this compound.

Myrosinase Activity Assay (Adapted from general protocols)

This protocol describes a spectrophotometric assay to determine the activity of myrosinase using a glucosinolate substrate. While sinigrin is commonly used, this compound can be substituted.

Materials:

  • Myrosinase extract or purified myrosinase

  • This compound solution (e.g., 10 mM in water)

  • Phosphate buffer (e.g., 100 mM, pH 6.5)

  • Spectrophotometer capable of reading in the UV range (e.g., 227 nm)

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing the phosphate buffer and this compound solution to a final volume of, for example, 1 ml. The final concentration of this compound should be in a range that allows for accurate measurement of absorbance change (e.g., 0.1-1.0 mM).

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the myrosinase extract to the cuvette and mix quickly.

  • Monitor the decrease in absorbance at 227 nm over time. Glucosinolates have a characteristic UV absorbance that decreases upon hydrolysis.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • Myrosinase activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions. The molar extinction coefficient for the specific glucosinolate at the measured wavelength is required for this calculation.

HPLC Analysis of this compound and Iberin

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and its hydrolysis product, iberin.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • A typical mobile phase consists of a gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid (TFA).

  • A starting gradient could be 5% B, increasing to 95% B over 20-30 minutes, followed by a re-equilibration step. The gradient should be optimized for the specific separation.

Sample Preparation:

  • Perform the enzymatic hydrolysis of this compound as described in the previous protocol.

  • Stop the reaction at desired time points by adding a quenching agent, such as a strong acid (e.g., trifluoroacetic acid to a final concentration of 1%) or by heat inactivation of the enzyme.

  • Centrifuge the reaction mixture to pellet any precipitated protein.

  • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

Detection and Quantification:

  • Monitor the elution of compounds using a UV detector at a wavelength suitable for both this compound and iberin (e.g., 227 nm for this compound and around 245 nm for iberin).

  • Identify the peaks corresponding to this compound and iberin by comparing their retention times with those of authentic standards.

  • Quantify the compounds by integrating the peak areas and comparing them to a standard curve generated with known concentrations of this compound and iberin standards.

Biological Activity of Iberin: The Nrf2 Signaling Pathway

Iberin, the isothiocyanate derived from this compound hydrolysis, is known to exert its biological effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This pathway is a key regulator of cellular defense against oxidative and electrophilic stress.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[12] Electrophiles, such as iberin, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[12] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[12] The products of these genes include antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione synthesis, which collectively enhance the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Iberin Iberin Keap1_Nrf2 Keap1-Nrf2 Complex Iberin->Keap1_Nrf2 Reacts with Keap1 Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_free Free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Nrf2_sMaf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_sMaf sMaf sMaf sMaf->Nrf2_sMaf ARE Antioxidant Response Element (ARE) Nrf2_sMaf->ARE Binds to Transcription Gene Transcription ARE->Transcription Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) Transcription->Cytoprotective_Genes

Figure 2: Iberin-mediated activation of the Nrf2 signaling pathway.

Conclusion

The enzymatic hydrolysis of this compound by myrosinase is a critical step in the generation of the bioactive isothiocyanate, iberin. While specific quantitative data for this reaction remains an area for further investigation, the general principles of glucosinolate hydrolysis provide a solid framework for its study. The established protocols for myrosinase activity assays and HPLC analysis can be effectively adapted for this compound and iberin. The activation of the Nrf2 signaling pathway by iberin underscores the potential health benefits of this compound-rich foods and highlights a promising avenue for drug development. Further research dedicated to the specific kinetics and optimal conditions of this compound hydrolysis will be invaluable in harnessing its full therapeutic potential.

References

Methodological & Application

Application Note: Analysis of Glucoiberin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glucoiberin is a glucosinolate found in cruciferous vegetables of the Brassicaceae family, such as broccoli, cabbage, and kale.[1][2] Glucosinolates and their hydrolysis products, like isothiocyanates, are of significant interest to researchers in the fields of nutrition, pharmacology, and drug development due to their potential health benefits, including antioxidant and anti-cancer properties.[3][4] Accurate and reliable quantification of this compound in various matrices is crucial for quality control, formulation development, and clinical studies. This application note details a robust and validated method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

Principle of the Method

This method involves the extraction of intact glucosinolates from the sample matrix, followed by a purification step using ion-exchange chromatography. The purified glucosinolates are then subjected to enzymatic desulfation to remove the sulfate group, yielding desulfoglucosinolates. These derivatives are more amenable to reverse-phase HPLC analysis. The desulfated this compound is then separated on a C18 column and detected by a UV detector at 229 nm. Quantification is achieved by using an external standard and applying a response factor.[3]

Experimental Protocols

1. Sample Preparation: Extraction and Purification

This protocol is adapted from a well-validated method for glucosinolate analysis.[3][5]

  • Objective: To extract intact glucosinolates from plant material and purify them for HPLC analysis.

  • Materials:

    • Freeze-dried plant material

    • 70% Methanol, pre-heated to 70°C

    • DEAE-Sephadex A-25 ion-exchange resin

    • Purified Arylsulfatase solution

    • Ultrapure water

    • Microcentrifuge tubes (2 mL)

    • Heating block or water bath

    • Centrifuge

    • Freeze-dryer

  • Procedure:

    • Weigh approximately 100 mg of freeze-dried and ground plant material into a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-heated 70% methanol to inactivate the myrosinase enzyme.[3]

    • Incubate the mixture at 70°C for 30 minutes.

    • Centrifuge the sample at 12,000 x g for 10 minutes.

    • Carefully transfer the supernatant containing the crude glucosinolate extract to a new tube.

    • Prepare a small ion-exchange column by packing a pipette tip with DEAE-Sephadex A-25 resin.

    • Load the crude extract onto the prepared ion-exchange column.

    • Wash the column with 70% methanol followed by water to remove impurities.

    • Apply a purified arylsulfatase solution to the column and allow it to react overnight at room temperature to desulfate the glucosinolates.[3]

    • Elute the resulting desulfoglucosinolates from the column with ultrapure water.

    • Freeze-dry the eluate to obtain a concentrated sample.

    • Reconstitute the dried sample in a known volume of ultrapure water before HPLC injection.[3]

2. HPLC Analysis Protocol

  • Objective: To separate and quantify desulfo-Glucoiberin using reverse-phase HPLC.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and UV/PDA detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[3]

  • Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 3 µm)[3]
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient See Table 2 below
Flow Rate 0.75 mL/min[3]
Column Temperature 40 °C[3]
Detection Wavelength 229 nm[3]
Injection Volume 20 µL
  • Mobile Phase Gradient Program:

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.098.51.5
1.098.51.5
6.0955
8.0937
18.07921
23.07129
30.05743
35.0793
40.0793
45.098.51.5

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC analysis of this compound and other related glucosinolates. This data is essential for method validation and accurate quantification.

GlucosinolateRetention Time (min)Relative Response Factor (vs. Sinigrin)
This compound 3.7 [3][6]1.2 [3][6]
Glucoraphanin4.9[3][6]0.9[3][6]
Sinigrin5.7 (approx.)[7]1.0 (by definition)
Gluconapin--
Glucobrassicin--
Progoitrin--

Note: Retention times can vary slightly depending on the specific HPLC system, column, and exact mobile phase preparation. The relative response factor is used to calculate the concentration of this compound relative to a sinigrin standard curve.

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_purification Purification & Desulfation cluster_analysis HPLC Analysis sample 1. Plant Material (Freeze-dried, Ground) extraction 2. Extraction (70% Methanol, 70°C) sample->extraction centrifugation 3. Centrifugation (12,000 x g) extraction->centrifugation supernatant 4. Collect Supernatant (Crude Extract) centrifugation->supernatant ion_exchange 5. Ion-Exchange Chromatography (DEAE-Sephadex A-25) supernatant->ion_exchange desulfation 6. Enzymatic Desulfation (Arylsulfatase) ion_exchange->desulfation elution 7. Elution (Ultrapure Water) desulfation->elution freeze_dry 8. Freeze-Drying elution->freeze_dry reconstitution 9. Reconstitution (Ultrapure Water) freeze_dry->reconstitution hplc_injection 10. HPLC Injection reconstitution->hplc_injection separation 11. C18 Column Separation hplc_injection->separation detection 12. UV Detection (229 nm) separation->detection data_analysis 13. Data Analysis (Quantification) detection->data_analysis

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical Relationship of Quantification

Quantification_Logic sinigrin_standard Sinigrin Standard Curve (Known Concentrations) hplc_analysis_sinigrin HPLC Analysis of Sinigrin sinigrin_standard->hplc_analysis_sinigrin peak_area_sinigrin Peak Area vs. Concentration hplc_analysis_sinigrin->peak_area_sinigrin calibration_curve Linear Regression y = mx + c peak_area_sinigrin->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation glucoiberin_sample This compound Sample (Unknown Concentration) hplc_analysis_this compound HPLC Analysis of this compound glucoiberin_sample->hplc_analysis_this compound peak_area_this compound Peak Area of this compound hplc_analysis_this compound->peak_area_this compound peak_area_this compound->concentration_calculation response_factor Relative Response Factor (RRF) for this compound (1.2) response_factor->concentration_calculation

References

Application Notes: Sensitive Quantification of Glucoiberin using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glucoiberin is a glucosinolate, a class of secondary metabolites found predominantly in Brassicaceae vegetables like broccoli, cabbage, and kale. The hydrolysis products of this compound, particularly iberin, have garnered significant interest in the scientific community for their potential health benefits. Accurate and sensitive quantification of this compound in various matrices is crucial for research in food science, nutrition, and drug development. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of intact this compound.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). Intact this compound is extracted from the sample matrix, separated from other components on a reversed-phase C18 column, and then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific transition of the this compound precursor ion to a characteristic product ion allows for precise and accurate quantification, even at low concentrations.

Quantitative Data

The following tables summarize the key quantitative parameters for the sensitive LC-MS/MS analysis of this compound.

Table 1: Mass Spectrometry Parameters for this compound Quantification

ParameterValue
Precursor Ion (m/z)422
Product Ion (m/z)97
Ionization ModeNegative Electrospray (ESI-)
Dwell Time0.08 s[1]
Collision EnergyOptimized for the specific instrument
Cone VoltageOptimized for the specific instrument

Table 2: Method Performance Characteristics (Typical Ranges)

ParameterValue
Linearity (R²)≥ 0.99
Limit of Detection (LOD)0.80–5.72 nmol/g[2]
Limit of Quantification (LOQ)5.72–17.40 nmol/g (dry weight)[2]
Recovery74% - 119%[2]
Intra-day Precision (%RSD)≤ 15%
Inter-day Precision (%RSD)≤ 15%

Note: LOD and LOQ values can vary depending on the sample matrix and instrument sensitivity.

Experimental Protocols

Sample Preparation (from Plant Material)
  • Sample Homogenization: Freeze-dry the plant material to inhibit myrosinase activity.[3] Grind the lyophilized tissue into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

    • Add 1.5 mL of 70% methanol (pre-heated to 70°C).

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the sample at 70°C for 5 minutes in a water bath to ensure complete myrosinase inactivation.

    • Centrifuge the sample at 12,000 x g for 10 minutes.

  • Filtration:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

a) Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is recommended for good separation of intact glucosinolates.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 2
    1.0 2
    12.0 30
    15.0 95
    17.0 95
    17.1 2

    | 20.0 | 2 |

b) Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) operated in negative ion mode.

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flows: Optimize according to the manufacturer's recommendations.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: Monitor the transition of m/z 422 → 97 for this compound.[1]

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of standard solutions of this compound in the appropriate solvent (e.g., 70% methanol) at concentrations ranging from the expected LOQ to the upper limit of the linear range.

  • Quantification: Plot the peak area of the this compound MRM transition against the corresponding concentration of the standards to generate a calibration curve. The concentration of this compound in the samples can then be determined from this curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plant Material freeze_dry Freeze-Drying sample->freeze_dry grind Grinding to Fine Powder freeze_dry->grind extract Extraction with 70% Methanol (70°C) grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter lc_separation Reversed-Phase C18 Separation filter->lc_separation esi_ionization Electrospray Ionization (ESI-) lc_separation->esi_ionization ms_detection MRM Detection (m/z 422 -> 97) esi_ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental Workflow for this compound Quantification.

fragmentation_pathway Proposed MS/MS Fragmentation of this compound precursor This compound Precursor Ion [M-H]⁻ m/z 422 fragment Product Ion [HSO₄]⁻ m/z 97 precursor->fragment Collision-Induced Dissociation (CID) neutral_loss Neutral Loss (Glucose + Side Chain Fragment) precursor->neutral_loss neutral_loss->fragment

Caption: Proposed MS/MS Fragmentation of this compound.

References

Protocol for the extraction of Glucoiberin from plant tissues.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive protocol for the extraction and purification of glucoiberin, a glucosinolate of significant interest for its potential health benefits, from plant tissues, primarily of the Brassica genus. The methodologies outlined are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

This compound, like other glucosinolates, is a water-soluble secondary metabolite. Its extraction requires careful consideration of solvent polarity, temperature, and the inactivation of the endogenous enzyme myrosinase, which can otherwise hydrolyze the target compound. This protocol details three effective extraction techniques: conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). Furthermore, a robust purification strategy using solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC) is described to isolate this compound from complex plant matrices and to address the common challenge of co-elution with structurally similar glucosinolates like glucoraphanin.

The provided protocols are a synthesis of established methods for glucosinolate extraction and are designed to be adaptable to various laboratory settings. Quantitative data on this compound content in different Brassica species is also presented to aid in the selection of starting material.

Plant Material and Preparation

Successful extraction begins with properly prepared plant material. The highest concentrations of glucosinolates are typically found in seeds and young sprouts.

Protocol 1: Sample Preparation

  • Harvesting: Harvest fresh plant material (e.g., broccoli or cabbage seeds, sprouts, or leaves).

  • Enzyme Inactivation: To prevent enzymatic degradation of this compound by myrosinase, immediately freeze the plant material in liquid nitrogen.

  • Lyophilization: Freeze-dry the frozen plant material for 48-72 hours until a constant weight is achieved. This removes water and preserves the integrity of the compounds.

  • Grinding: Grind the lyophilized tissue into a fine powder using a laboratory mill or a mortar and pestle.

  • Storage: Store the powdered plant material at -20°C or below in an airtight, light-protected container until extraction.

Extraction Protocols

Choose one of the following extraction methods based on available equipment and desired efficiency. All procedures should be carried out in a well-ventilated fume hood.

Conventional Solvent Extraction

This is a standard and widely accessible method for glucosinolate extraction.

Protocol 2: Conventional Solvent Extraction

  • Maceration: Weigh 1 gram of the powdered plant material into a flask. Add 10 mL of 70% (v/v) methanol.

  • Heating: Heat the mixture to 70°C for 30 minutes in a shaking water bath to ensure myrosinase inactivation and facilitate extraction.[1]

  • Centrifugation: After cooling to room temperature, centrifuge the mixture at 4000 x g for 10 minutes.

  • Collection: Carefully decant the supernatant into a clean collection tube.

  • Re-extraction: To maximize yield, re-extract the pellet with another 10 mL of 70% methanol under the same conditions.

  • Pooling: Combine the supernatants from both extractions. This is the crude this compound extract.

  • Concentration (Optional): The crude extract can be concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing extraction efficiency and often reducing extraction time and solvent consumption.

Protocol 3: Ultrasound-Assisted Extraction

  • Suspension: Suspend 1 gram of the powdered plant material in 20 mL of 42% (v/v) ethanol in a suitable vessel.[1]

  • Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 43°C.[1]

  • Centrifugation: Centrifuge the mixture at 4000 x g for 10 minutes.

  • Collection: Collect the supernatant containing the extracted this compound.

  • Concentration (Optional): Concentrate the extract using a rotary evaporator at a temperature below 40°C.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.

Protocol 4: Microwave-Assisted Extraction

  • Suspension: Place 1 gram of the powdered plant material in a microwave-safe extraction vessel with 20 mL of 70% (v/v) methanol.

  • Extraction: Heat the suspension in a microwave extractor at 250 W for 10 minutes, with a temperature setpoint of 80°C.

  • Cooling: Allow the vessel to cool to room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 x g for 10 minutes.

  • Collection: Decant the supernatant.

  • Concentration (Optional): If necessary, concentrate the extract using a rotary evaporator at a temperature below 40°C.

Purification of this compound

The crude extract contains a mixture of compounds. A two-step purification process involving Solid-Phase Extraction (SPE) followed by Preparative HPLC is recommended for isolating pure this compound.

Solid-Phase Extraction (SPE) Cleanup

SPE is used to remove interfering compounds and enrich the glucosinolate fraction. A weak anion exchange (WAX) cartridge is effective for this purpose.

Protocol 5: Solid-Phase Extraction

  • Cartridge Conditioning: Condition a WAX SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water.

  • Sample Loading: Dilute the crude extract with deionized water (1:1 v/v) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove unretained impurities.

  • Elution: Elute the glucosinolate fraction, including this compound, with 5 mL of 1 M potassium chloride or a suitable buffer.

  • Collection: Collect the eluate. This is the enriched glucosinolate fraction.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used to isolate this compound from other glucosinolates, particularly glucoraphanin, with which it often co-elutes.

Protocol 6: Preparative HPLC

  • Sample Preparation: Filter the enriched glucosinolate fraction through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase preparative column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).

    • Gradient: A linear gradient from 0% to 20% B over 30 minutes. The gradient may need to be optimized for baseline separation of this compound and glucoraphanin.

    • Flow Rate: 5 mL/min.

    • Detection: UV at 229 nm.

  • Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the this compound peak based on the retention time of a standard, if available, or by subsequent analytical confirmation.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC-MS to confirm the purity of the isolated this compound.

  • Lyophilization: Freeze-dry the pure fractions to obtain this compound as a solid.

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, cultivar, and growing conditions. The following table summarizes reported this compound content in various Brassica species.

Plant SpeciesCultivar/VarietyPlant PartThis compound Content (µmol/g dry weight)Reference
Brassica oleraceaCabbage 'Hinova'Dry Seed0.33 ± 0.08[2]
Brassica oleraceaCabbage 'Tucana'Dry Seed0.38 ± 0.09[2]
Brassica oleraceaBroccoliFresh Weight21 to 397 µmol/100 g[3]
Brassica rapaChinese CabbageDry WeightDetected[4]

Visualizations

Experimental Workflow

Glucoiberin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification start Plant Material (e.g., Brassica Seeds) freeze Freeze in Liquid N2 start->freeze lyophilize Lyophilize freeze->lyophilize grind Grind to Fine Powder lyophilize->grind extraction_method Choose Extraction Method (Conventional, UAE, or MAE) grind->extraction_method extract Extract with Solvent (e.g., 70% Methanol) extraction_method->extract centrifuge_extract Centrifuge extract->centrifuge_extract crude_extract Crude this compound Extract centrifuge_extract->crude_extract spe Solid-Phase Extraction (SPE) (Weak Anion Exchange) crude_extract->spe hplc Preparative HPLC (C18 Column) spe->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Purification Signaling Pathway

Purification_Pathway crude Crude Extract spe_column SPE Column (Weak Anion Exchange) crude->spe_column Load impurities1 Polar Impurities spe_column->impurities1 Wash & Discard enriched Enriched Glucosinolate Fraction spe_column->enriched Elute hplc_column Preparative HPLC Column (C18) enriched->hplc_column Inject This compound This compound hplc_column->this compound Collect Fraction other_gls Other Glucosinolates (e.g., Glucoraphanin) hplc_column->other_gls Separate & Discard

Caption: Purification pathway for isolating this compound.

References

Application Note and Protocols for Solid-Phase Extraction of Glucoiberin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of glucoiberin from plant matrices using solid-phase extraction (SPE). This compound, a member of the glucosinolate family found in Brassicaceae vegetables, is a precursor to the bioactive isothiocyanate iberin, which has garnered interest for its potential health benefits.[1][2] Accurate and efficient purification of this compound is crucial for research into its biological activities and for the development of novel therapeutic agents.

Introduction to this compound and Solid-Phase Extraction

Glucosinolates are sulfur-containing secondary metabolites that play a role in plant defense and have been linked to various health-promoting effects in humans.[1][3][4] Upon plant tissue damage, the enzyme myrosinase hydrolyzes glucosinolates to produce isothiocyanates, thiocyanates, and nitriles.[1][2] this compound is the precursor to iberin, an isothiocyanate with potential anti-cancer and anti-inflammatory properties.[5]

Solid-phase extraction (SPE) is a widely used technique for the selective isolation and purification of compounds from complex mixtures.[3][6][7] For glucosinolates like this compound, which are anionic in nature, weak anion exchange (WAX) SPE is a highly effective method.[8][9][10] This technique utilizes a sorbent with positively charged functional groups that retain the negatively charged glucosinolates, allowing for the removal of interfering compounds.[3][6] The retained glucosinolates can then be selectively eluted.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the solid-phase extraction of glucosinolates, including this compound. This data highlights the efficiency of SPE in purifying these compounds.

Analyte(s)SPE SorbentMatrixRecovery (%)Purity (%)Reference
This compound, other glucosinolatesWeak Anion Exchange (WAX)Arabidopsis Roots78-98% (for most glucosinolates)Not specified[11]
Sinigrin and GluconapinMacroporous Anion-Exchange ResinDefatted Mustard Seeds72.9% (Sinigrin, static mode), 64.5% (Sinigrin, dynamic mode), 28% (Gluconapin, dynamic mode)Increased from 43.05% to 79.63%[12]
Progoitrin and GluconapinNot specifiedAqueous Extract96% (Progoitrin), 98% (Gluconapin)Not specified[6]
GlucoraphaninC18 and Protonated Amino Propyl SPEBroccoli Seeds and FloretsNot specifiedSufficient for MECC analysis[13]

Experimental Protocols

This section provides a detailed protocol for the solid-phase extraction of this compound using a weak anion exchange (WAX) SPE cartridge. This protocol is a composite of methodologies described in the scientific literature.[3][8][10]

Materials and Reagents
  • Weak Anion Exchange (WAX) SPE Cartridges (e.g., Oasis WAX)[8][10]

  • Methanol (MeOH)

  • Formic Acid

  • Ammonia Solution

  • Deionized Water

  • Vortex Mixer

  • Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporator (optional)

Protocol: Weak Anion Exchange SPE for this compound Purification
  • Sample Preparation:

    • Homogenize the plant material (e.g., seeds, leaves) in a suitable solvent, such as 70% methanol in water, at an elevated temperature to inactivate the myrosinase enzyme.[14]

    • Centrifuge the extract to pellet solid debris.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Condition the WAX SPE cartridge by passing 1 mL of methanol through it.

    • Equilibrate the cartridge by passing 1 mL of 2% (v/v) formic acid in water through it.[8][10] Do not allow the cartridge to dry out after this step.[15]

  • Sample Loading:

    • Load the plant extract supernatant onto the conditioned SPE cartridge. The anionic this compound will be retained by the sorbent.

  • Washing:

    • Wash the cartridge with 1 mL of 2% (v/v) formic acid in water to remove neutral and weakly retained impurities.

    • Wash the cartridge with 1 mL of methanol to remove any remaining non-polar interferences.[8]

  • Elution:

    • Elute the purified this compound from the cartridge by passing 1-3 mL of 5% (v/v) ammonia in 50% (v/v) methanol through the cartridge.[8] Collect the eluate.

    • For optimal recovery, perform the elution step two to three times and combine the eluates.[8]

  • Downstream Processing:

    • The eluate containing the purified this compound can be concentrated by evaporation under a stream of nitrogen or by freeze-drying.[14]

    • The purified extract is now ready for analysis by methods such as HPLC or LC-MS.[3][14]

Diagrams

This compound Purification Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (WAX) cluster_analysis Analysis start Plant Material Homogenization (e.g., 70% MeOH, heat) centrifuge Centrifugation start->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition 1. Conditioning (Methanol, 2% Formic Acid) supernatant->condition Load Sample load 2. Sample Loading condition->load wash 3. Washing (2% Formic Acid, Methanol) load->wash elute 4. Elution (5% Ammonia in 50% Methanol) wash->elute analysis Purified this compound (for HPLC, LC-MS) elute->analysis Collect Eluate

Caption: Solid-phase extraction workflow for this compound purification.

Glucosinolate Bioactivation Pathway

Glucosinolate_Pathway This compound This compound (Glucosinolate) iberin Iberin (Isothiocyanate) This compound->iberin Hydrolysis (upon tissue damage) myrosinase Myrosinase (Enzyme) myrosinase->iberin bioactivity Biological Activities (e.g., Anti-inflammatory, Anti-cancer) iberin->bioactivity

Caption: Bioactivation pathway of this compound to iberin.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Glucoiberin to Iberin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic conversion of glucoiberin to iberin, a promising isothiocyanate with applications in drug development. The following sections detail the principles of the enzymatic reaction, protocols for substrate and enzyme preparation, the hydrolysis reaction itself, and subsequent quantification of the product, iberin.

Introduction

Iberin, an isothiocyanate found in cruciferous vegetables, has garnered significant interest for its potential therapeutic properties, including the induction of phase II detoxification enzymes and activation of the Nrf2 signaling pathway.[1][2] The primary method for producing iberin from its precursor, this compound, is through enzymatic hydrolysis catalyzed by the enzyme myrosinase (β-thioglucoside glucohydrolase, E.C. 3.2.1.147).[3][4] This process mimics the natural "mustard-oil bomb" defense mechanism in plants of the Brassicaceae family.[3] Understanding and optimizing this enzymatic conversion is crucial for the efficient production of iberin for research and pharmaceutical applications.

Principle of the Reaction

Myrosinase catalyzes the hydrolysis of the thioglucosidic bond in this compound. This releases an unstable aglycone, which then spontaneously rearranges to form iberin, glucose, and sulfate. The reaction is influenced by several factors, including pH, temperature, and the presence of cofactors such as ascorbic acid.

Data Presentation: Optimizing Iberin Formation

The yield of iberin from the enzymatic hydrolysis of this compound is highly dependent on the reaction conditions. The following tables summarize the impact of key parameters on myrosinase activity and iberin production.

Table 1: Effect of pH on Myrosinase Activity and Iberin Formation

pHRelative Myrosinase Activity (%)ObservationsReference(s)
3.0LowAcidic conditions can favor the formation of nitriles over isothiocyanates.[5][6]
5.0OptimalThe optimal pH for broccoli myrosinase activity is below 5.0.[7]
6.0HighMyrosinase from Sinapis alba shows optimal activity at pH 6.0.[4]
7.0Moderate to HighMyrosinase from Pseudomonas oleovorans has optimal activity at pH 7.0. Neutral pH is generally favorable for isothiocyanate formation.[8][5][8]
8.0ModerateCabbage myrosinase exhibits optimal activity at pH 8.0.[3]
9.0LowHighly alkaline conditions can lead to decreased enzyme activity.[8]

Table 2: Effect of Temperature on Myrosinase Activity and Iberin Formation

Temperature (°C)Relative Myrosinase Activity (%)ObservationsReference(s)
25HighMyrosinase from Pseudomonas oleovorans shows optimal activity at 25°C.[8]
37HighA common incubation temperature for myrosinase activity assays.[4]
40OptimalThe maximum activity for broccoli myrosinase is observed at 40°C.[4][7]
45HighWatercress myrosinase activity is relatively high at this temperature.[7]
50Moderate to HighMyrosinase from cabbage shows optimal activity around 60°C, but activity starts to decline above 55°C for other species.[3][4]
60ModerateCabbage myrosinase shows optimal activity around 60°C.[3]
>65LowThermal inactivation of the enzyme occurs at higher temperatures.[3][7]

Table 3: Production of Iberin from this compound in Fermented Cabbage

Fermentation DayIberin Concentration (µmol/100 g DW) - Spontaneous FermentationIberin Concentration (µmol/100 g DW) - E. casseliflavus InducedIberin Concentration (µmol/100 g DW) - E. xiangfangensis InducedReference(s)
0Not ReportedNot ReportedNot Reported[3]
1Not Reported~40~90[3]
2Not Reported51.7117.4[3]
3Not Reported~45~100[3]

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in the enzymatic hydrolysis of this compound to iberin.

Protocol 1: Extraction and Purification of Myrosinase from Broccoli

This protocol is adapted from established methods for myrosinase purification.[4][7]

Materials:

  • Broccoli florets

  • Sodium phosphate buffer (pH 6.5)

  • Ammonium sulfate

  • Concanavalin A-Sepharose 4B resin

  • Dialysis tubing

  • Centrifuge

  • Chromatography columns

Procedure:

  • Extraction: Homogenize fresh broccoli florets in cold sodium phosphate buffer (pH 6.5). Centrifuge the homogenate to remove solid debris.

  • Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the supernatant to a final saturation of 20-60%. Stir for 1 hour at 4°C and then centrifuge to collect the precipitated protein.

  • Dialysis: Resuspend the protein pellet in a minimal volume of sodium phosphate buffer and dialyze extensively against the same buffer to remove excess ammonium sulfate.

  • Affinity Chromatography: Load the dialyzed protein solution onto a Concanavalin A-Sepharose 4B column equilibrated with the phosphate buffer. Wash the column to remove unbound proteins. Elute the bound myrosinase using a buffer containing a competitive sugar, such as methyl-α-D-mannopyranoside.

  • Enzyme Purity and Activity Assay: Assess the purity of the eluted fractions using SDS-PAGE. Determine the myrosinase activity of the purified enzyme using a suitable assay (see Protocol 3).

Protocol 2: Extraction of this compound from Brassicaceae Seeds

This protocol is a general method for glucosinolate extraction.[9]

Materials:

  • Brassicaceae seeds (e.g., cabbage, broccoli)

  • 70% Methanol

  • DEAE-Sephadex A-25

  • Sulfatase (from Helix pomatia)

  • Ultrapure water

  • Freeze-dryer

Procedure:

  • Extraction: Grind the seeds to a fine powder. Extract the powder with boiling 70% methanol to inactivate endogenous myrosinase and extract the glucosinolates. Centrifuge to collect the supernatant.

  • Purification: Apply the supernatant to a DEAE-Sephadex A-25 column. Wash the column to remove impurities.

  • Desulfation: Apply a purified sulfatase solution to the column and incubate overnight at room temperature to cleave the sulfate group from the glucosinolates.

  • Elution and Lyophilization: Elute the desulfo-glucosinolates with ultrapure water. Freeze-dry the eluate to obtain a purified powder containing desulfo-glucoiberin. For enzymatic hydrolysis, this desulfation step should be omitted, and the glucosinolates eluted directly after the initial purification.

Protocol 3: Enzymatic Hydrolysis of this compound to Iberin

Materials:

  • Purified this compound

  • Purified myrosinase

  • Sodium phosphate buffer (pH 5.0 - 7.0)

  • Ascorbic acid

  • Water bath or incubator

  • Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing this compound (substrate) dissolved in sodium phosphate buffer at the desired pH. Add ascorbic acid to a final concentration of 0.5 mM.

  • Enzyme Addition: Equilibrate the reaction mixture to the desired temperature (e.g., 37°C or 40°C). Initiate the reaction by adding a known amount of purified myrosinase. The enzyme to substrate ratio should be optimized for maximal yield.

  • Incubation: Incubate the reaction mixture for a specific period (e.g., 30-60 minutes) with gentle agitation.

  • Reaction Termination: Stop the reaction by boiling the mixture for 5 minutes to denature the myrosinase.

  • Extraction of Iberin: After cooling, extract the iberin from the aqueous reaction mixture using an organic solvent such as dichloromethane.

Protocol 4: Quantification of Iberin using UPLC-Q-ToF-MS

This protocol is based on a validated method for iberin quantification.[2]

Instrumentation:

  • Agilent 1290 Infinity UPLC system coupled to an Agilent 6530 Q-ToF-MS with an ESI source.

Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid.

  • Flow Rate: As per column specifications.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 25-30°C.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Drying Gas Temperature: 300°C.

  • Drying Gas Flow: 12 L/min.

  • Nebulizer Pressure: 45 psi.

  • Capillary Voltage: 4000 V.

  • Fragmentor Voltage: 150 V.

  • Data Acquisition: Full scan mode and targeted MS/MS for confirmation.

Quantification:

  • Prepare a standard curve of iberin in a suitable solvent.

  • Analyze the extracted samples and quantify the iberin concentration by comparing the peak area to the standard curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_substrate Substrate Preparation cluster_enzyme Enzyme Preparation cluster_reaction Enzymatic Hydrolysis cluster_analysis Analysis plant_material Brassicaceae Seeds grinding Grinding plant_material->grinding extraction_g Extraction with 70% Methanol grinding->extraction_g purification_g Purification (DEAE-Sephadex) extraction_g->purification_g This compound Purified this compound purification_g->this compound reaction_setup Reaction Setup (Buffer, Ascorbic Acid) This compound->reaction_setup broccoli Broccoli Florets homogenization Homogenization broccoli->homogenization precipitation Ammonium Sulfate Precipitation homogenization->precipitation purification_m Purification (Affinity Chromatography) precipitation->purification_m myrosinase Purified Myrosinase purification_m->myrosinase myrosinase->reaction_setup incubation Incubation (Controlled pH & Temp) reaction_setup->incubation termination Reaction Termination (Boiling) incubation->termination extraction_i Extraction of Iberin termination->extraction_i iberin_solution Iberin in Solvent extraction_i->iberin_solution analysis UPLC-Q-ToF-MS Analysis iberin_solution->analysis quantification Quantification analysis->quantification results Iberin Concentration quantification->results nrf2_pathway cluster_nucleus iberin Iberin keap1_nrf2 Keap1-Nrf2 Complex iberin->keap1_nrf2 Induces conformational change in Keap1 nrf2 Nrf2 keap1_nrf2->nrf2 Release of Nrf2 nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) phase2_enzymes Phase II Detoxification Enzymes (e.g., NQO1, GST) are->phase2_enzymes Induces transcription antioxidant_response Cellular Antioxidant Response & Detoxification phase2_enzymes->antioxidant_response nrf2_nuc Nrf2 nrf2_maf Nrf2-Maf Heterodimer nrf2_nuc->nrf2_maf maf Maf maf->nrf2_maf nrf2_maf->are Binds to

References

Application Notes and Protocols: In Vitro Assays to Determine the Biological Activity of Glucoiberin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoiberin is a glucosinolate found in cruciferous vegetables of the Brassicaceae family. Upon plant tissue damage, the enzyme myrosinase hydrolyzes this compound to form bioactive isothiocyanates, primarily iberin.[1] These compounds have garnered significant interest for their potential health benefits, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] The evaluation of these biological activities in a laboratory setting is crucial for understanding their mechanisms of action and for the development of new therapeutic agents.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound and its derivatives. The described methods are fundamental for screening and elucidating the cellular and molecular mechanisms underlying its potential therapeutic effects.

Anticancer Activity

The anticancer potential of this compound derivatives can be assessed by evaluating their effects on cancer cell viability, proliferation, and their ability to induce programmed cell death (apoptosis).

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[3] The intensity of the purple color is directly proportional to the number of viable cells.

Table 1: Summary of Quantitative Data for Anticancer Assays

Assay TypeCell LineCompoundParameterResultReference
Cell Viability HepG2 (Liver)Ethanolic Extract of Acacia modestaIC500.37 mg/mL[4]
MCF-7 (Breast), Caco-2 (Colon), A-549 (Lung)Hydrolysate containing IberinIC5042.8 µg/mL, 76.92 µg/mL, 45.93 µg/mL[1]
Apoptosis HL60 (Leukemia)Allyl IsothiocyanateCaspase-3, -8, -9 ActivationObserved[2]
HepG2 (Liver)SulforapheneCaspase-3/7, -9 ActivationObserved[5]
  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound (or its hydrolysate) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the highest compound concentration) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.[6]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[3][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Induction of Apoptosis

Apoptosis is a form of programmed cell death that is crucial for tissue homeostasis. Many anticancer agents exert their effects by inducing apoptosis in cancer cells.[8] The induction of apoptosis by this compound derivatives can be investigated by observing morphological changes, DNA fragmentation, and the activation of caspases.[2][5]

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis A Cancer Cell Line (e.g., HepG2, MCF-7) B Seed cells in 96-well plate A->B C Treat with this compound/ Iberin (various conc.) B->C D Incubate (24-72h) C->D E MTT Assay (Cell Viability) D->E F Caspase Activity Assay (Apoptosis) D->F G Annexin V Staining (Apoptosis) D->G H Measure Absorbance/ Fluorescence E->H F->H G->H I Calculate IC50/ Apoptotic Cell Percentage H->I

Caption: Workflow for assessing the in vitro anticancer activity of this compound.

Antioxidant Activity

The antioxidant capacity of a compound is its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[9]

Table 2: Summary of Quantitative Data for Antioxidant Assays

Assay TypeCompound/ExtractParameterResultReference
DPPH Scavenging Duong La Cam Pomelo ExtractIC5014.511 mg/mL[10]
Zingiber cassumunar (Chloroform fraction)IC5078.19 µg/mL[11]
ABTS Scavenging Duong La Cam Pomelo ExtractIC500.127 mg/mL[10]
Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[12] Also, prepare various concentrations of this compound and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[12][13]

  • Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.[9] Include a control well with 100 µL of DPPH solution and 100 µL of the solvent.[9]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12][14]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9][12]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[9] The IC50 value can be determined by plotting the percentage of scavenging activity against the compound concentration.[12]

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases. The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response.[15] The Griess assay is used to measure nitrite, a stable product of NO, in cell culture supernatants, thereby providing an indirect measure of NO production.[15]

Table 3: Summary of Quantitative Data for Anti-inflammatory Assays

Assay TypeCell LineCompoundParameterResultReference
Nitric Oxide Inhibition RAW 264.7InflexinolIC503.43 µM[15]
RAW 264.7Multinoside AIC5043.9 µg/mL[16]
Experimental Protocol: Nitric Oxide Inhibitory Assay
  • Cell Culture and Seeding: Culture RAW 264.7 murine macrophage cells and seed them into a 96-well plate at a density of 5 x 10⁴ cells/well.[15] Incubate for 24 hours to allow for cell adherence.[15]

  • Compound Treatment and Stimulation: Treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.[15] Include control wells (cells only, cells + LPS, cells + known inhibitor + LPS). Incubate for an additional 24 hours.[15]

  • Griess Assay:

    • Collect 50-100 µL of the cell culture supernatant from each well.[16]

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.[15]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.[15]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[15]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production relative to the LPS-stimulated control.

Signaling Pathways

This compound's bioactive derivatives, like other isothiocyanates, are known to modulate key signaling pathways involved in cellular defense and inflammation.

Nrf2 Signaling Pathway

The Keap1-Nrf2-ARE pathway is a primary mechanism for cellular protection against oxidative stress.[17] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[17] Electrophiles, such as isothiocyanates, can modify Keap1, leading to the release of Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.[18]

cluster_0 Cytoplasm cluster_1 Nucleus Iberin Iberin (from this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Iberin->Keap1_Nrf2 modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation basal state Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates Keap1_mod Modified Keap1 ARE ARE Nrf2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Activation of the Nrf2 antioxidant response pathway by Iberin.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[19] Pro-inflammatory stimuli, such as LPS, lead to the activation of NF-κB, which then translocates to the nucleus to induce the expression of pro-inflammatory genes, including iNOS. Some isothiocyanates have been shown to inhibit this pathway, contributing to their anti-inflammatory effects.

cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS IKK IKK LPS->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocates Iberin Iberin (from this compound) Iberin->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (e.g., iNOS, TNF-α) DNA->Genes activates transcription

Caption: Inhibition of the NF-κB inflammatory pathway by Iberin.

References

Application Notes and Protocols: Cell Culture Models for Studying Glucoiberin Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoiberin, a glucosinolate found in cruciferous vegetables, is a precursor to the bioactive isothiocyanate iberin. This document provides detailed application notes and protocols for utilizing cell culture models to investigate the anticancer and anti-inflammatory effects of this compound and its hydrolysis product, iberin. The protocols outlined below cover key assays for assessing cell viability, apoptosis, and the modulation of the Nrf2 and NF-κB signaling pathways.

Data Presentation

The following tables summarize quantitative data on the cytotoxic and anti-inflammatory effects of iberin and related compounds. This information can serve as a reference for expected outcomes and for designing dose-response experiments.

Table 1: Cytotoxic Activity of Iberin and this compound-Containing Extracts

Cell LineCompound/ExtractAssayIC50 / EffectCitation
T24 (Human Bladder Cancer)Collard Volatiles (containing iberin)MTT21.58 µg/mL[1]
MDA-MB-231 (Human Breast Cancer)Collard Volatiles (containing iberin)MTT11.62 µg/mL[1]
Colon Cancer Cell LineBroccoli Myrosinase Hydrolysate (containing iberin)Cytotoxicity Assay95% lethality at 0.78 µg/mL[2]
A549 (Human Lung Cancer)Iberis ciliata subsp. ciliata extractResazurin1.1 ± 0.1 µg/mL[2]

Table 2: Anti-Inflammatory Activity of Iberin and NF-κB Inhibitors

Cell LineTreatmentEndpointIC50 / InhibitionCitation
RAW264.7Compound 51 (NF-κB inhibitor)NO Production3.1 ± 1.1 µM[3]
RAW264.7Compound 51 (NF-κB inhibitor)NF-κB Reporter Activity172.2 ± 11.4 nM[3]
TR146Iberin (15 µM)TNF-α-induced p-p65Inhibition observed[3]
TR146Iberin (15 µM)TNF-α-induced p-IκB-αInhibition observed[3]
RAW264.7AndrographolideNO Production17.4 ± 1.1 µM[4]

Mandatory Visualization

Signaling Pathways and Experimental Workflow

glucoiberin_workflow cluster_prep Sample Preparation cluster_models Cell Culture Models cluster_assays Biological Assays This compound This compound myrosinase Myrosinase (Hydrolysis) This compound->myrosinase Enzymatic Conversion iberin Iberin myrosinase->iberin cancer_cells Cancer Cell Lines (e.g., T24, MDA-MB-231, HCT116) iberin->cancer_cells inflammatory_cells Inflammatory Cell Models (e.g., RAW264.7, TR146) iberin->inflammatory_cells viability Cell Viability (MTT Assay) cancer_cells->viability apoptosis Apoptosis (Annexin V/PI, TUNEL) cancer_cells->apoptosis nrf2 Nrf2 Activation (Western Blot, qPCR) inflammatory_cells->nrf2 nfkb NF-κB Inhibition (Western Blot, Reporter Assay) inflammatory_cells->nfkb

Caption: Experimental workflow for studying this compound and iberin effects.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iberin Iberin keap1 Keap1 iberin->keap1 Inhibits nrf2 Nrf2 keap1->nrf2 Ubiquitination nrf2->keap1 proteasome Proteasome Degradation nrf2->proteasome nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation ub Ubiquitin nucleus Nucleus are ARE ho1_nqo1 HO-1, NQO1 (Antioxidant Genes) are->ho1_nqo1 Upregulates nrf2_nuc->are Binds to

Caption: Iberin-mediated activation of the Nrf2 signaling pathway.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS/TNF-α tlr4 TLR4/TNFR lps->tlr4 ikk IKK tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates (p-IκBα) p65 p65 ikb->p65 Degradation p65->ikb p65_nuc p65 p65->p65_nuc Translocation p50 p50 p50->ikb p50_nuc p50 p50->p50_nuc Translocation iberin Iberin iberin->ikk Inhibits nucleus Nucleus inflammatory_genes Inflammatory Genes (iNOS, COX-2, IL-6) p65_nuc->inflammatory_genes Upregulates p50_nuc->inflammatory_genes

Caption: Iberin-mediated inhibition of the NF-κB signaling pathway.

Experimental Protocols

Preparation of this compound Hydrolysate (Iberin)

This compound itself is biologically inactive and requires hydrolysis by the enzyme myrosinase to form the active compound iberin.

Materials:

  • This compound standard (commercially available)

  • Myrosinase enzyme

  • Phosphate Buffered Saline (PBS), pH 7.0

  • Sterile microcentrifuge tubes

  • Water bath or incubator at 37°C

Protocol:

  • Prepare a stock solution of this compound in sterile PBS.

  • Prepare a stock solution of myrosinase in sterile PBS.

  • In a sterile microcentrifuge tube, mix the this compound solution with the myrosinase solution. A typical enzyme-to-substrate ratio is 1:1000 by weight, but this may need optimization.

  • Incubate the reaction mixture at 37°C for 2-4 hours to allow for complete hydrolysis.

  • To inactivate the myrosinase, heat the solution at 90°C for 15 minutes.[5]

  • Centrifuge the hydrolysate to pellet any denatured enzyme.

  • Collect the supernatant containing iberin for use in cell culture experiments. The concentration of iberin can be determined using HPLC.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7][8][9]

Materials:

  • 96-well cell culture plates

  • Selected cell line (e.g., T24, MDA-MB-231, HCT116)

  • Complete cell culture medium

  • Iberin solution (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of iberin (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve iberin).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

  • 6-well cell culture plates

  • Colon cancer cell line (e.g., HCT116, HT-29)

  • Iberin solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of iberin for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Nrf2 Pathway Activation Analysis (Western Blot)

This protocol assesses the activation of the Nrf2 pathway by measuring the protein levels of Nrf2 and its downstream targets, HO-1 and NQO1.[3]

Materials:

  • 6-well cell culture plates

  • Inflammatory cell model (e.g., RAW264.7, TR146)

  • Iberin solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Western blotting equipment and reagents

Protocol:

  • Seed cells in 6-well plates and treat with iberin for various time points (e.g., 1, 3, 6, 12 hours).

  • For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions. For whole-cell lysates, lyse the cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. Use anti-Lamin B1 as a nuclear loading control and anti-β-actin as a cytoplasmic/whole-cell loading control.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system. Increased nuclear Nrf2 and total HO-1 and NQO1 levels indicate pathway activation.[3]

NF-κB Pathway Inhibition Analysis (Western Blot for p-p65 and p-IκBα)

This protocol evaluates the inhibitory effect of iberin on the NF-κB pathway by measuring the phosphorylation of p65 and IκBα.[3][5]

Materials:

  • 6-well cell culture plates

  • RAW264.7 or TR146 cells

  • Iberin solution

  • LPS or TNF-α

  • Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • Other materials as listed in Protocol 4.

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of iberin for 1 hour.

  • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 15-30 minutes.

  • Lyse the cells and perform Western blotting as described in Protocol 4.

  • Probe the membranes with antibodies against the phosphorylated and total forms of p65 and IκBα.

  • A decrease in the ratio of phosphorylated to total protein for p65 and IκBα indicates inhibition of the NF-κB pathway.[3][5]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[4]

Materials:

  • 96-well cell culture plates

  • RAW264.7 cells

  • Iberin solution

  • LPS

  • Griess Reagent System

  • Sodium nitrite standard solution

  • Microplate reader

Protocol:

  • Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of iberin for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 18-24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve. A dose-dependent decrease in nitrite production indicates anti-inflammatory activity.[4][11]

References

Investigating the In Vivo Effects of Glucoiberin: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucoiberin, a glucosinolate found in Brassicaceae vegetables such as broccoli and cabbage, is a precursor to the biologically active isothiocyanate, iberin. Upon ingestion and hydrolysis by the enzyme myrosinase, present in both the plant and the gut microbiome, this compound is converted to iberin. Iberin has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and anti-cancer effects. These effects are largely attributed to its ability to modulate key cellular signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) pathways.[1][2]

This document provides detailed application notes and protocols for designing and conducting in vivo studies in animal models to investigate the efficacy and mechanisms of action of this compound and its bioactive metabolite, iberin. The following sections will cover animal models for inflammation and cancer, protocols for compound administration, and methodologies for assessing the activation of relevant signaling pathways and quantifying iberin and its metabolites in biological samples.

Data Presentation: Quantitative Summary of In Vivo Isothiocyanate Dosing

To aid in the design of dose-response studies for this compound/iberin, the following table summarizes oral dosages of structurally related isothiocyanates used in published mouse studies. Due to the limited availability of in vivo data for pure this compound or iberin, these values serve as a valuable starting point for dose-range finding experiments.

IsothiocyanateAnimal ModelDosing RegimenObserved EffectsReference
SulforaphaneC57BL/6J mice100 or 200 mg/kg/day (broccoli sprout extract, oral gavage) for 4 weeksNeuroprotective effects[3]
SulforaphaneSprague–Dawley ratsSingle oral dose of 150 µmolAccumulation in mammary tissue[4]
SulforaphaneBALB/c mice50 mg/kg (i.p. injection)No apparent toxicities[4]
Phenethyl isothiocyanate (PEITC)Nude mice (xenograft)5 and 10 mg/kg/day (oral)Retarded tumor growth[5][6]
Phenethyl isothiocyanate (PEITC)Sprague-Dawley ratsSingle oral dose of 10-100 µmol/kgHigh bioavailability (90-114%)[7]
Phenethyl isothiocyanate (PEITC)EAC mouse model60 mg/kg/day (oral)Suppressed tumor growth[8]

Experimental Protocols

Preparation and Administration of this compound

Objective: To prepare this compound for oral administration to mice and to perform the administration via oral gavage.

Materials:

  • This compound (pure compound)

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose, or corn oil)

  • 20-22 gauge gavage needles (1.5 inches with a rounded tip)[9]

  • Syringes (1 ml)

  • Animal scale

Protocol:

  • Preparation of Dosing Solution:

    • Based on the desired dose (referencing the table above for related compounds), calculate the required amount of this compound. It is recommended to start with a dose-finding study ranging from 5 to 50 mg/kg.

    • Weigh the precise amount of this compound.

    • Suspend or dissolve the this compound in the chosen vehicle. Ensure the solution is homogenous before each administration. Prepare fresh daily.

  • Oral Gavage Procedure: [9][10][11]

    • Weigh the mouse to determine the exact volume of the dosing solution to administer (typically 5-10 ml/kg).[11]

    • Securely restrain the mouse by the scruff of the neck to immobilize the head.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

    • Once the needle is properly positioned in the esophagus, slowly administer the dosing solution.

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-administration.

A viable alternative to oral gavage is the voluntary oral administration by incorporating the compound into a palatable jelly, which can reduce animal stress.[12][13][14]

Animal Models for In Vivo Efficacy Testing

Objective: To induce acute inflammation in the mouse paw to evaluate the anti-inflammatory effects of this compound.

Materials:

  • Carrageenan solution (1% w/v in sterile saline)

  • Pleasthesmometer or digital calipers

  • Mice (e.g., BALB/c or C57BL/6)

Protocol: [2]

  • Administer this compound or vehicle orally to different groups of mice 1 hour before carrageenan injection.

  • Inject 50 µl of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

  • Measure the paw volume or thickness immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer or calipers.

  • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Objective: To establish a tumor xenograft model in immunodeficient mice to assess the anti-cancer efficacy of this compound.

Materials:

  • Human cancer cell line (e.g., prostate, breast, colon)

  • Immunodeficient mice (e.g., Nude, SCID)

  • Matrigel (optional, can improve tumor take rate)[15]

  • Sterile PBS

  • Syringes and needles (27-30 gauge)[16]

Protocol: [16][17]

  • Culture the chosen cancer cell line under standard conditions.

  • Harvest the cells and resuspend them in sterile PBS at a concentration of 1-10 x 10^6 cells per 100 µl. For some cell lines, mixing the cell suspension 1:1 with Matrigel can enhance tumor establishment.[15]

  • Inject 100 µl of the cell suspension subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Begin oral administration of this compound or vehicle.

  • Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Analysis of Signaling Pathways

Objective: To quantify the expression and activation of key proteins in the NF-κB and Nrf2 signaling pathways in tissue samples from treated and control animals.

Materials:

  • Tissue samples (e.g., tumor, inflamed paw tissue, liver)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol: [2][9][11][18]

  • Homogenize tissue samples in lysis buffer on ice.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Objective: To monitor NF-κB transcriptional activity in vivo using a luciferase reporter system.

Materials:

  • NF-κB luciferase reporter plasmid or lentiviral particles[15][17]

  • In vivo imaging system (e.g., IVIS)

  • D-luciferin

Protocol: [15][16][17][19][20]

  • Establish tumors using cancer cells that have been stably transfected or transduced with an NF-κB luciferase reporter construct.

  • Alternatively, for non-tumor models, deliver the NF-κB luciferase reporter construct to the target tissue (e.g., liver) via hydrodynamic tail vein injection.[15]

  • Administer this compound or vehicle to the mice.

  • At desired time points, inject the mice with D-luciferin (intraperitoneally).

  • After a short incubation period, anesthetize the mice and acquire bioluminescent images using an in vivo imaging system.

  • Quantify the bioluminescent signal from the region of interest.

Quantification of Iberin and its Metabolites

Objective: To measure the concentration of iberin and its metabolites in plasma and urine samples from treated mice using HPLC or LC-MS/MS.

Materials:

  • Blood collection tubes (with anticoagulant)

  • Metabolic cages for urine collection

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., acetonitrile, methanol)

  • HPLC or LC-MS/MS system with a C18 column

  • Iberin analytical standard

Protocol: [21][22][23][24][25][26][27]

  • Sample Collection:

    • Collect blood via cardiac puncture or tail vein into tubes containing an anticoagulant. Centrifuge to separate plasma.

    • House mice in metabolic cages to collect urine over a specified period.

    • Store all samples at -80°C until analysis.

  • Sample Preparation:

    • Plasma: Precipitate proteins by adding 3 volumes of cold acetonitrile or methanol. Vortex and centrifuge. Collect the supernatant.

    • Urine: Thaw and centrifuge to remove any particulate matter.

    • For both plasma and urine, further cleanup and concentration can be achieved using solid-phase extraction (SPE).

  • HPLC or LC-MS/MS Analysis:

    • Inject the prepared sample onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase typically consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[13][28]

    • For LC-MS/MS, use electrospray ionization (ESI) in positive ion mode and monitor for the specific mass-to-charge ratio (m/z) of iberin and its expected metabolites (e.g., glutathione, cysteine, and N-acetylcysteine conjugates).

    • Quantify the concentrations by comparing the peak areas to a standard curve generated with the iberin analytical standard.

Mandatory Visualizations

experimental_workflow start Start: In Vivo Study Design animal_model Select Animal Model (Inflammation or Cancer) start->animal_model inflammation_model Carrageenan-induced Paw Edema animal_model->inflammation_model Anti-inflammatory Study cancer_model Xenograft Tumor Model animal_model->cancer_model Anti-cancer Study drug_prep Prepare this compound Dosing Solution inflammation_model->drug_prep cancer_model->drug_prep administration Oral Administration (Gavage or Voluntary) drug_prep->administration data_collection Data Collection administration->data_collection paw_measurement Measure Paw Edema data_collection->paw_measurement tumor_measurement Measure Tumor Volume data_collection->tumor_measurement sample_collection Collect Biological Samples (Tissue, Plasma, Urine) data_collection->sample_collection analysis Analysis paw_measurement->analysis tumor_measurement->analysis sample_collection->analysis signaling_analysis Signaling Pathway Analysis (Western Blot, Luciferase Assay) analysis->signaling_analysis metabolite_analysis Metabolite Quantification (HPLC, LC-MS/MS) analysis->metabolite_analysis end End: Data Interpretation signaling_analysis->end metabolite_analysis->end

Caption: Experimental workflow for in vivo studies of this compound.

signaling_pathways cluster_0 Iberin (from this compound) cluster_1 Anti-inflammatory & Cytoprotective Effects iberin Iberin keap1 Keap1 iberin->keap1 Inhibits ikb IκBα iberin->ikb Inhibits degradation nrf2_pathway Nrf2 Signaling Pathway nrf2 Nrf2 keap1->nrf2 Inhibits are ARE (Antioxidant Response Element) nrf2->are Translocates to nucleus and binds antioxidant_genes Upregulation of Antioxidant Genes (HO-1, NQO1) are->antioxidant_genes Induces transcription cytoprotection Cellular Protection (Reduced Oxidative Stress) antioxidant_genes->cytoprotection Leads to nfkb_pathway NF-κB Signaling Pathway nfkb NF-κB (p65/p50) ikb->nfkb Sequesters in cytoplasm inflammatory_genes Upregulation of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nfkb->inflammatory_genes Translocates to nucleus and induces transcription inflammation Inflammation inflammatory_genes->inflammation Leads to

Caption: Signaling pathways modulated by iberin.

References

Spectrophotometric Methods for Total Glucosinolate Quantification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two common spectrophotometric methods for the quantification of total glucosinolates in plant materials. These methods offer a balance of simplicity, speed, and cost-effectiveness compared to chromatographic techniques, making them suitable for high-throughput screening and routine analysis.

Method 1: Ferricyanide Reduction Method

Application Note

Principle: This method is based on the alkaline hydrolysis of glucosinolates to release 1-thioglucose. The liberated 1-thioglucose then reduces a yellow solution of ferricyanide [Fe(CN)₆]³⁻ to the colorless ferrocyanide [Fe(CN)₆]⁴⁻. The decrease in absorbance at 420 nm is directly proportional to the amount of 1-thioglucose, and thus to the total glucosinolate content in the original sample. This method is sensitive and provides reliable quantification when coupled with a proper purification step to remove interfering substances.

Applications: This method is well-suited for the analysis of total glucosinolates in various cruciferous vegetables and other plant tissues. It is particularly useful in agricultural research for screening plant breeds for high or low glucosinolate content and in food science for assessing the quality of cruciferous products.

Limitations: The assay can be susceptible to interference from other reducing compounds present in the plant extract. Therefore, a purification step using a strong anion exchange (SAX) column is crucial for accurate results.

Experimental Protocol

1. Reagent Preparation:

  • 80% Methanol (v/v): Mix 800 mL of methanol with 200 mL of distilled water.

  • 2 M Sodium Hydroxide (NaOH): Dissolve 80 g of NaOH pellets in distilled water and make up to a final volume of 1 L. Prepare fresh.

  • Concentrated Hydrochloric Acid (HCl): Use commercially available concentrated HCl (e.g., 37%).

  • 0.5 M Sodium Chloride (NaCl): Dissolve 29.22 g of NaCl in distilled water and make up to a final volume of 1 L.

  • 0.4 M Phosphate Buffer (pH 7.0): Prepare by mixing appropriate volumes of 0.4 M monobasic sodium phosphate and 0.4 M dibasic sodium phosphate solutions to achieve a pH of 7.0.

  • 2 mM Potassium Ferricyanide [K₃Fe(CN)₆]: Dissolve 0.6586 g of potassium ferricyanide in 1 L of 0.4 M phosphate buffer (pH 7.0). Store in a dark bottle and prepare fresh.

  • Sinigrin Standard Stock Solution (e.g., 10 mM): Accurately weigh and dissolve an appropriate amount of sinigrin hydrate in distilled water. Further dilute to prepare working standards.

2. Sample Preparation and Extraction:

  • Lyophilize (freeze-dry) and grind the plant material to a fine powder.

  • Accurately weigh about 100 mg of the powdered sample into a centrifuge tube.

  • Add 5 mL of boiling 80% methanol to the tube.

  • Vortex vigorously and incubate in a water bath at 80°C for 20 minutes.

  • Centrifuge at 3,000 x g for 10 minutes and collect the supernatant.

  • Repeat the extraction step with another 5 mL of boiling 80% methanol.

  • Pool the supernatants.

3. Purification using Strong Anion Exchange (SAX) Column:

  • Condition a SAX column by washing with 2 mL of water.

  • Load the pooled supernatant onto the column.

  • Wash the column with 2 mL of water to remove interfering compounds.

  • Elute the glucosinolates with 3 mL of 0.5 M NaCl. Collect the eluate.

4. Alkaline Hydrolysis and Neutralization:

  • To the collected eluate, add 2 mL of freshly prepared 2 M NaOH.

  • Incubate at room temperature for 30 minutes to allow for the hydrolysis of glucosinolates to 1-thioglucose.

  • Neutralize the solution by adding 310 µL of concentrated HCl.

5. Spectrophotometric Measurement:

  • In a cuvette, mix 1.5 mL of the neutralized sample with 1.5 mL of the 2 mM potassium ferricyanide solution.

  • Exactly 2 minutes after adding the ferricyanide solution, measure the absorbance at 420 nm against a blank. The blank should contain 1.5 mL of the neutralized elution buffer (without sample) and 1.5 mL of the potassium ferricyanide solution.

  • The absorbance will decrease as ferricyanide is reduced.

6. Quantification:

  • Prepare a standard curve using sinigrin. Prepare a series of sinigrin standards (e.g., 0.03125, 0.0625, 0.125, 0.25, 0.5, and 1.0 mM).

  • Subject the standards to the same hydrolysis, neutralization, and reaction steps as the samples.

  • Plot the decrease in absorbance (Absorbance of blank - Absorbance of standard) against the concentration of sinigrin.

  • Determine the concentration of glucosinolates in the sample from the standard curve. The results are typically expressed as µmol of sinigrin equivalents per gram of dry weight.

Quantitative Data Summary
Sinigrin Concentration (mM)Typical Decrease in Absorbance (ΔA420)
0.0000.000
0.03125(Value to be determined experimentally)
0.0625(Value to be determined experimentally)
0.125(Value to be determined experimentally)
0.250(Value to be determined experimentally)
0.500(Value to be determined experimentally)
1.000(Value to be determined experimentally)
Note: The actual absorbance values will depend on the spectrophotometer and specific experimental conditions. A linear relationship (R² ≥ 0.99) is expected.

Experimental Workflow

Ferricyanide_Method cluster_prep Sample Preparation cluster_purify Purification cluster_reaction Reaction cluster_measure Measurement Sample Plant Material Grind Lyophilize & Grind Sample->Grind Extract Extract with 80% Boiling Methanol Grind->Extract SAX_Column Load on SAX Column Extract->SAX_Column Wash Wash Column SAX_Column->Wash Elute Elute Glucosinolates Wash->Elute Hydrolysis Alkaline Hydrolysis (2M NaOH) Elute->Hydrolysis Neutralize Neutralize (HCl) Hydrolysis->Neutralize Add_Ferri Add Potassium Ferricyanide Neutralize->Add_Ferri Measure_Abs Measure Absorbance at 420 nm Add_Ferri->Measure_Abs Quantify Quantify using Sinigrin Standard Curve Measure_Abs->Quantify

Workflow for the Ferricyanide Reduction Method.

Method 2: Palladium Complexation Method

Application Note

Principle: This method relies on the formation of a colored complex between the thioglucoside moiety of glucosinolates and palladium (II) ions, specifically from sodium tetrachloropalladate(II) (Na₂PdCl₄). The intensity of the resulting brownish color, measured at approximately 425 nm, is proportional to the total glucosinolate concentration.

Applications: This method is rapid and simple, making it highly suitable for the high-throughput screening of a large number of samples, particularly in plant breeding programs for rapeseed and mustard. It does not require an enzymatic or chemical hydrolysis step.

Limitations: The affinity of palladium chloride may vary for different types of glucosinolates, which could potentially lead to variations in the estimation of total glucosinolate content in samples with diverse glucosinolate profiles.

Experimental Protocol

1. Reagent Preparation:

  • 80% Methanol (v/v): Mix 800 mL of methanol with 200 mL of distilled water.

  • 2 mM Sodium Tetrachloropalladate(II) (Na₂PdCl₄) Solution: Dissolve 58.8 mg of Na₂PdCl₄ in 100 mL of double distilled water containing 170 µL of concentrated HCl. This solution should be prepared fresh.

  • Sinigrin Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of sinigrin hydrate in 80% methanol.

2. Sample Preparation and Extraction:

  • Grind the defatted seed meal or lyophilized plant tissue to a fine powder.

  • Accurately weigh about 100 mg of the powdered sample into a microcentrifuge tube.

  • Add 1.5 mL of 80% methanol.

  • Vortex thoroughly and keep overnight at room temperature to allow for complete extraction.

  • Centrifuge at 3,000 rpm for 4 minutes.

  • Collect the supernatant for analysis.

3. Spectrophotometric Measurement:

  • In a test tube or a well of a microplate, add 100 µL of the methanolic extract.

  • Add 0.3 mL of double distilled water.

  • Add 3 mL of the 2 mM sodium tetrachloropalladate(II) solution.

  • Incubate at room temperature for 1 hour.

  • Measure the absorbance at 425 nm against a blank. The blank consists of 100 µL of 80% methanol, 0.3 mL of double distilled water, and 3 mL of the palladium solution.

4. Quantification:

  • Prepare a standard curve using sinigrin. Prepare a series of sinigrin standards in 80% methanol (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µg/mL).

  • Treat the standards in the same way as the sample extracts.

  • Plot the absorbance at 425 nm against the concentration of sinigrin.

  • Determine the concentration of glucosinolates in the sample from the standard curve. The results are typically expressed as µmol of sinigrin equivalents per gram of dry weight.

  • Alternatively, a regression equation derived from a comparison with HPLC data for a specific plant matrix can be used, such as: Total glucosinolates (µmol/g) = 1.40 + 118.86 × A₄₂₅. However, generating a standard curve is the more universally applicable and accurate approach.

Quantitative Data Summary
Sinigrin Concentration (µg/mL)Typical Absorbance (A425)
00.000
5(Value to be determined experimentally)
10(Value to be determined experimentally)
20(Value to be determined experimentally)
40(Value to be determined experimentally)
60(Value to be determined experimentally)
80(Value to be determined experimentally)
100(Value to be determined experimentally)
Note: The actual absorbance values will vary. A linear relationship is expected within the tested range.

Experimental Workflow

Palladium_Method cluster_prep Sample Preparation cluster_reaction Complex Formation cluster_measure Measurement Sample Plant Material/Seed Meal Grind Grind to Powder Sample->Grind Extract Extract with 80% Methanol (Overnight) Grind->Extract Add_Reagents Add Water and Sodium Tetrachloropalladate Solution Extract->Add_Reagents Incubate Incubate for 1 hour at Room Temperature Add_Reagents->Incubate Measure_Abs Measure Absorbance at 425 nm Incubate->Measure_Abs Quantify Quantify using Sinigrin Standard Curve Measure_Abs->Quantify

Workflow for the Palladium Complexation Method.

Application of NMR Spectroscopy for the Structural Eluc­i­da­tion of Glucoiberin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Note

A. Introduction to Glucoiberin and its Importance

This compound is a glucosinolate, a class of secondary metabolites found predominantly in cruciferous vegetables such as broccoli, cabbage, and cauliflower. These compounds and their hydrolysis products are of significant interest to the pharmaceutical and nutraceutical industries due to their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. The precise structural characterization of this compound is paramount for understanding its biological activity, metabolism, and for the development of analytical methods for its quantification in various matrices.

B. Principle of NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like this compound[1]. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in a molecule. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the types and numbers of protons and carbons, respectively. Two-dimensional (2D) NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms, ultimately revealing the complete molecular structure.

C. Applications in Drug Development and Research

The detailed structural information of this compound obtained through NMR is critical for:

  • Lead Compound Identification: Understanding the precise structure-activity relationship to guide the synthesis of more potent analogues.

  • Quality Control: Ensuring the identity and purity of this compound in raw materials and finished products.

  • Metabolism Studies: Identifying metabolites of this compound by comparing their NMR spectra with that of the parent compound.

  • Mechanism of Action Studies: Providing the structural basis for how this compound and its derivatives interact with biological targets.

II. Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, critical for its identification and structural confirmation.

A. ¹H NMR Spectral Data (500 MHz, D₂O)
Atom NumberChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
1'5.07d9.8
2'3.47t9.1
3'3.60t9.1
4'3.55t9.1
5'3.65ddd9.8, 5.6, 2.1
6'a3.91dd12.2, 2.1
6'b3.72dd12.2, 5.6
22.95t7.5
32.20m
43.05t7.5
52.74s

Data adapted from Jaki et al., 2002.

B. ¹³C NMR Spectral Data (125 MHz, D₂O)
Atom NumberChemical Shift (δ) [ppm]
1163.5
1'81.5
2'72.5
3'78.0
4'70.5
5'77.5
6'61.5
228.5
322.0
452.0
537.8

Data adapted from Jaki et al., 2002.

III. Experimental Protocols

A. Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O). For enhanced solubility, gentle vortexing or sonication can be applied.

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a glass wool-plugged Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard Addition (Optional): For quantitative NMR (qNMR), a known amount of an internal standard (e.g., TSP-d₄) can be added.

B. 1D NMR Spectroscopy (¹H and ¹³C)
  • Instrument Setup:

    • Spectrometer: 500 MHz or higher field strength NMR spectrometer.

    • Probe: Standard 5 mm probe.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 5 seconds for quantitative measurements.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak (D₂O at ~4.79 ppm for ¹H) or an internal standard.

C. 2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) couplings within the molecule.

    • Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf').

    • Parameters: Adjust spectral widths in both dimensions to cover all proton signals. Acquire 256-512 increments in the F1 dimension.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).

    • Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

    • Parameters: Set the ¹J(C,H) coupling constant to ~145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C).

    • Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf').

    • Parameters: Set the long-range coupling constant (ⁿJ(C,H)) to a range of 4-10 Hz to observe different correlations.

IV. Visualization of Key Pathways and Workflows

A. This compound Biosynthesis Pathway

This compound Biosynthesis Pathway Methionine Methionine Elongated_Methionine Chain-Elongated Methionine Homologues Methionine->Elongated_Methionine Chain Elongation (MAM, IPMI, IPMDH) Aldoxime Aldoxime Intermediate Elongated_Methionine->Aldoxime CYP79F1 Thiohydroximate Thiohydroximate Aldoxime->Thiohydroximate CYP83A1 Desulfo_this compound Desulfothis compound Thiohydroximate->Desulfo_this compound UGT74B1 This compound This compound Desulfo_this compound->this compound Sulfotransferase

Caption: Biosynthesis of this compound from Methionine.

B. Signaling Pathway of this compound's Bioactive Metabolites

Signaling Pathway of this compound Metabolites cluster_0 Cellular Environment cluster_1 Intracellular Signaling This compound This compound Myrosinase Myrosinase (upon tissue damage) This compound->Myrosinase Iberin Iberin (Isothiocyanate) Myrosinase->Iberin Keap1_Nrf2 Keap1-Nrf2 Complex Iberin->Keap1_Nrf2 inactivates Keap1 NFkB_Inhibitor IκB Iberin->NFkB_Inhibitor inhibits degradation of Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus & binds to Antioxidant_Enzymes Antioxidant & Detoxification Enzymes ARE->Antioxidant_Enzymes activates transcription of NFkB NF-κB NFkB_Inhibitor->NFkB sequesters Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes inhibits nuclear translocation and transcription of Experimental Workflow Start Start: Purified this compound Sample_Prep Sample Preparation (D₂O) Start->Sample_Prep NMR_Acquisition NMR Data Acquisition Sample_Prep->NMR_Acquisition OneD_NMR 1D NMR (¹H, ¹³C) NMR_Acquisition->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Acquisition->TwoD_NMR Data_Processing Data Processing & Analysis OneD_NMR->Data_Processing TwoD_NMR->Data_Processing Assignment Spectral Assignment Data_Processing->Assignment Structure_Elucidation Structure Elucidation Assignment->Structure_Elucidation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glucoiberin Extraction from Cauliflower Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of Glucoiberin from cauliflower byproducts. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for maximizing extraction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of this compound during extraction from cauliflower byproducts?

A1: The most critical factors influencing this compound yield include the choice of solvent, extraction temperature, extraction time, and the method used for tissue disruption. Efficient inactivation of the myrosinase enzyme is also paramount, as its activity can lead to the degradation of glucosinolates.[1][2]

Q2: Which solvent system is recommended for achieving high this compound yields?

A2: Aqueous organic solvents are generally most effective for extracting glucosinolates like this compound.[2] Studies have shown that a solution of 70-80% methanol in water can effectively inactivate myrosinase and preserve glucosinolate concentrations during extraction.[1][3] More recently, ultrasound-assisted extraction (UAE) using 42% food-grade ethanol has been optimized to yield high concentrations of total glucosinolates.[4][5][6]

Q3: What is the significance of myrosinase inactivation and how can it be achieved?

A3: Myrosinase is an enzyme present in cauliflower that hydrolyzes glucosinolates, including this compound, into isothiocyanates and other products upon tissue damage.[1][7] This enzymatic activity can significantly reduce the final yield of intact this compound.[1] Inactivation is crucial and can be achieved by methods such as freeze-drying the plant material, or more commonly, by using boiling water or a hot solvent (e.g., 70-80% methanol) at the initial extraction step to denature the enzyme.[2][8][9]

Q4: Can advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) improve this compound yield?

A4: Yes, advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer significant advantages, including increased efficiency, higher yields, and reduced solvent consumption compared to traditional methods.[1] For instance, an optimized UAE process for cauliflower byproducts using 42% ethanol at 43°C for 30 minutes has been shown to be highly effective.[4][5][6]

Q5: How should cauliflower byproducts be pre-treated before extraction?

A5: Proper pre-treatment is essential for maximizing extraction efficiency. Byproducts such as leaves and stalks should be thoroughly cleaned.[10] For many protocols, the material is then freeze-dried to preserve the glucosinolates and facilitate grinding into a fine powder, which increases the surface area for solvent interaction.[8][9][11][12] However, extracting from frozen wet tissue in cold 80% methanol has also been shown to be effective and can be more time and cost-efficient.[11][12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No this compound Detected 1. Myrosinase Activity: The enzyme may not have been effectively inactivated, leading to the degradation of this compound.[1] 2. Improper Solvent Choice: The solvent used may not be optimal for extracting polar compounds like glucosinolates.[1][2] 3. Degradation During Storage: Improper storage of the plant material or extract can lead to compound degradation.1. Ensure rapid inactivation of myrosinase at the beginning of the extraction process by using boiling solvents (e.g., 70% methanol at 70-95°C) or by flash-freezing the tissue in liquid nitrogen.[9][13] 2. Switch to a recommended solvent system, such as 70-80% methanol or an optimized ethanol-water mixture.[1][4] 3. Store freeze-dried powder at -20°C or lower.[4][5] Store final extracts at -20°C or -80°C to prevent degradation.[14]
Inconsistent Yields Between Batches 1. Variability in Plant Material: The concentration of this compound can vary depending on the specific part of the cauliflower byproduct used (leaves vs. stalks), growing conditions, and genetics.[10][15] 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio can lead to different yields.1. Homogenize a large batch of dried byproduct powder to ensure uniformity for all extractions. If possible, standardize the source and type of cauliflower byproducts. 2. Strictly control all extraction parameters. Utilize automated or semi-automated systems where possible to maintain consistency.
Co-extraction of Impurities 1. Non-selective Solvent: The solvent may be extracting a wide range of other compounds (e.g., chlorophyll, lipids) along with this compound.[16]1. Incorporate a purification step after the initial extraction. Solid-phase extraction (SPE) using an anion-exchange column (e.g., DEAE-Sephadex) is a standard and effective method for purifying glucosinolates from crude extracts.[8][14]
Thermal Degradation of this compound 1. Excessive Heat: Although heat is used to inactivate myrosinase, prolonged exposure to very high temperatures can degrade glucosinolates.1. While a short heating step (e.g., 5-10 minutes in a 75-95°C water bath) is necessary, avoid excessively long heating times.[9][17] For methods like UAE, optimal temperatures are often milder (e.g., 43°C).[4][5]

Data Presentation

Table 1: Comparison of Different Extraction Methods for Glucosinolates from Cauliflower Byproducts.

Extraction Method Solvent Temperature (°C) Time (min) Total Glucosinolate Yield (µg SE/g DW) Reference
Ultrasound-Assisted (UAE) - Optimized42% Ethanol43307400[4][5][6]
Traditional Maceration70% Methanol7030Not specified, used for comparison[4][5]
Traditional Maceration70% Acetone7020Not specified, used for comparison[4][5]
Boiling Method70% Methanol955Not specified, qualitative study[9][17]

*SE/g DW: Sinigrin Equivalents per gram of Dry Weight.

Table 2: Glucosinolate Content in Different Parts of Cauliflower (Example Data).

Glucosinolate Uncooked Florets (μmol/g DW) Steamed Florets (μmol/g DW) Boiled Florets (μmol/g DW) Reference
This compound~0.6~0.4~0.3[17]
Progoitrin0.7560.5450.452[17]
Glucoraphanin~0.5~0.35~0.25[17]
Glucoiberverin0.4740.3410.284[17]

*Note: Values are approximate, derived from graphical data in the cited source.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on the optimized method for recovering glucosinolates from upcycled cauliflower.[4][5][6]

  • Sample Preparation: Freeze-dry cauliflower byproducts and grind them into a fine powder.

  • Extraction Setup: Mix 0.5 g of the cauliflower powder with 10 mL of 42% food-grade ethanol in a glass tube.

  • Ultrasonication: Place the sample in an ultrasonic bath set at 43°C for 30 minutes.

  • Centrifugation: After extraction, centrifuge the mixture at 1000 x g for 10 minutes.

  • Collection: Collect the supernatant, filter it (e.g., through a 0.22 µm filter), and store at -20°C until analysis.

Protocol 2: Conventional Hot Methanol Extraction with SPE Purification

This is a widely cited method for glucosinolate analysis.[8][9][16]

  • Sample Preparation: Weigh 50-100 mg of finely ground, freeze-dried cauliflower byproduct into a 2 mL reaction tube.

  • Myrosinase Inactivation & Extraction: Add 1 mL of boiling 70% methanol. Place the tube in a water bath at 95°C for 5 minutes.

  • Centrifugation: Centrifuge the sample at 2,700 x g for 10 minutes.

  • Purification Setup: Prepare a small chromatography column with an anion exchange resin (e.g., DEAE-Sephadex A-25).

  • Loading: Load the supernatant from the centrifuged sample onto the pre-activated column.

  • Washing: Wash the column sequentially with water and a sodium acetate buffer to remove impurities.

  • Desulfation: Add sulfatase enzyme solution to the column and allow it to react overnight at room temperature. This step converts glucosinolates to their desulfo-forms for easier HPLC analysis.

  • Elution: Elute the desulfoglucosinolates with ultrapure water.

  • Final Preparation: Freeze-dry the eluate. Reconstitute the residue in a known volume of water for HPLC analysis.

Visualizations

Experimental_Workflow_UAE cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_processing Post-Extraction Processing start Cauliflower Byproducts freeze_dry Freeze-Drying start->freeze_dry grind Grinding to Powder freeze_dry->grind mix Mix Powder with 42% Ethanol (1:20 w/v) grind->mix uae Ultrasonication (43°C, 30 min) mix->uae centrifuge Centrifugation (1000 x g, 10 min) uae->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter end Final Extract for LC-MS/MS Analysis filter->end

Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of this compound.

Experimental_Workflow_Conventional start Freeze-Dried Cauliflower Powder extraction Hot Methanol Extraction (70% MeOH, 95°C, 5 min) start->extraction centrifuge1 Centrifugation extraction->centrifuge1 spe_load Load Supernatant onto DEAE Anion Exchange Column centrifuge1->spe_load spe_wash Wash Column (Water & Buffer) spe_load->spe_wash desulfation On-Column Desulfation (Sulfatase, Overnight) spe_wash->desulfation elution Elute with Water desulfation->elution freeze_dry2 Freeze-Dry Eluate elution->freeze_dry2 end Final Sample for HPLC Analysis freeze_dry2->end

Caption: Conventional Extraction and Purification Workflow for Glucosinolates.

Troubleshooting_Logic start Low this compound Yield? cause1 Myrosinase Active? start->cause1 Check cause2 Suboptimal Solvent? start->cause2 Check cause3 Degradation? start->cause3 Check cause1->cause2 No solution1 Improve Inactivation: - Use Boiling Solvent - Flash Freeze cause1->solution1 Yes cause2->cause3 No solution2 Change Solvent: - 70-80% Methanol - Optimized Ethanol/Water cause2->solution2 Yes solution3 Check Storage: - Store Powder at -20°C - Store Extract at -80°C cause3->solution3 Yes

Caption: Troubleshooting Logic for Low this compound Yield.

References

Overcoming challenges in the chromatographic separation of Glucoiberin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Glucoiberin.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of this compound.

1. Poor Peak Shape (Tailing, Fronting, or Broadening)

Question: My this compound peak is tailing, fronting, or is broader than expected. What are the possible causes and solutions?

Answer:

Poor peak shape for this compound can arise from several factors, often related to secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

Possible Causes and Solutions:

CauseSolution
Secondary Silanol Interactions Unreacted, acidic silanol groups on the silica-based stationary phase can interact with the polar this compound molecule, causing peak tailing.[1] - Use an end-capped column: These columns have fewer free silanol groups. - Adjust mobile phase pH: At a lower pH (around 3), silanol groups are less ionized, reducing interactions with the analyte.[1] - Add a competitive base: A small amount of a basic compound in the mobile phase can saturate the active sites.
Column Overload Injecting too much sample can lead to peak fronting or broadening.[2]
- Reduce sample concentration: Dilute the sample before injection.[2] - Decrease injection volume: Inject a smaller volume of the sample.[3]
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[3][4]
- Dissolve the sample in the mobile phase: Whenever possible, use the initial mobile phase composition as the sample solvent.[3] - Use a weaker solvent: If the mobile phase cannot be used, choose a solvent that is weaker than the mobile phase.
Column Contamination or Deterioration Accumulation of contaminants on the column frit or packing material can lead to distorted peaks.[5]
- Use a guard column: This will protect the analytical column from strongly retained sample components.[5] - Flush the column: Use a strong solvent to wash the column. For reversed-phase columns, a gradient wash from a weak to a strong organic solvent is recommended.[6] - Replace the column: If flushing does not resolve the issue, the column may be permanently damaged and need replacement.[7]

Troubleshooting Workflow for Poor Peak Shape:

PoorPeakShape Start Poor this compound Peak Shape CheckOverload Reduce Sample Concentration/ Injection Volume Start->CheckOverload CheckSolvent Dissolve Sample in Mobile Phase CheckOverload->CheckSolvent No Improvement Resolved Problem Resolved CheckOverload->Resolved Improved CheckColumn Use End-Capped Column/ Adjust Mobile Phase pH CheckSolvent->CheckColumn No Improvement CheckSolvent->Resolved Improved UseGuardColumn Install/Replace Guard Column CheckColumn->UseGuardColumn No Improvement CheckColumn->Resolved Improved FlushColumn Flush Analytical Column UseGuardColumn->FlushColumn No Improvement UseGuardColumn->Resolved Improved ReplaceColumn Replace Analytical Column FlushColumn->ReplaceColumn No Improvement FlushColumn->Resolved Improved ReplaceColumn->Resolved

Troubleshooting workflow for poor peak shape.

2. Co-elution of this compound with Other Glucosinolates

Question: this compound is co-eluting with another peak, likely Glucoraphanin. How can I improve the resolution?

Answer:

Co-elution, especially with structurally similar compounds like Glucoraphanin, is a common challenge in the reversed-phase separation of glucosinolates.[8] Several strategies can be employed to improve resolution.

Possible Causes and Solutions:

CauseSolution
Insufficient Chromatographic Selectivity The chosen stationary and mobile phases do not provide enough difference in retention for this compound and the co-eluting compound.
- Modify the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.[7] - Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity. - Adjust the mobile phase pH: This can change the ionization state of the analytes and their interaction with the stationary phase.[9] - Change the stationary phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., a different C18 phase, or a phenyl-hexyl column) may provide the necessary selectivity.
Poor Column Efficiency A deteriorated or low-quality column will result in broader peaks, leading to increased overlap.
- Check column performance: Inject a standard to ensure the column is providing the expected efficiency (plate count). - Replace the column if necessary: If the column is old or has been used extensively, it may need to be replaced.[7]
Inadequate Separation Mode Reversed-phase chromatography may not be optimal for separating highly polar compounds like this compound.
- Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds and can provide excellent resolution for this compound and other glucosinolates.[8][10] Increasing the acetonitrile concentration in the mobile phase in HILIC mode increases the retention and resolution of polar analytes.[8] - Consider Mixed-Mode Chromatography: A mixed-mode column with both reversed-phase and anion-exchange characteristics can offer unique selectivity for anionic compounds like glucosinolates.[11]

Improving Resolution of this compound and Glucoraphanin using HILIC:

Acetonitrile Concentration in Mobile PhaseResolution (Rs)
70%1.21
75%1.58
80%2.20
Data adapted from a study using a ZIC-HILIC column.[8]

Logical Workflow for Resolving Co-elution:

CoElution Start This compound Co-elution OptimizeGradient Optimize Mobile Phase Gradient (shallower gradient) Start->OptimizeGradient ChangeSolvent Change Organic Modifier (e.g., ACN to MeOH) OptimizeGradient->ChangeSolvent No/Minor Improvement Resolved Resolution Achieved OptimizeGradient->Resolved Sufficient Resolution AdjustpH Adjust Mobile Phase pH ChangeSolvent->AdjustpH No/Minor Improvement ChangeSolvent->Resolved Sufficient Resolution ChangeColumn Change Stationary Phase (different C18 or Phenyl) AdjustpH->ChangeColumn No/Minor Improvement AdjustpH->Resolved Sufficient Resolution SwitchMode Switch to HILIC or Mixed-Mode Chromatography ChangeColumn->SwitchMode No/Minor Improvement ChangeColumn->Resolved Sufficient Resolution SwitchMode->Resolved

Workflow for resolving co-elution issues.

3. This compound Degradation During Sample Preparation and Analysis

Question: I suspect that my this compound is degrading during sample preparation or on the column. What are the signs and how can I prevent this?

Answer:

This compound, like other glucosinolates, is susceptible to enzymatic and thermal degradation.[12][13] Degradation can lead to lower than expected peak areas and the appearance of unknown peaks in the chromatogram.

Signs of Degradation:

  • Poor reproducibility of peak areas between injections.

  • Appearance of new, unexpected peaks in the chromatogram.

  • A decrease in the this compound peak area over time when samples are left at room temperature.

Prevention Strategies:

StagePrevention Method
Sample Preparation The primary cause of degradation during sample preparation is the enzyme myrosinase, which is released upon tissue disruption.[7] Inactivation of this enzyme is critical.
- Flash-freezing: Immediately freeze plant material in liquid nitrogen upon harvesting and store at -80°C.[14] - Freeze-drying (lyophilization): This removes water, preventing enzymatic activity.[14] - Hot solvent extraction: Homogenize fresh or frozen tissue in a hot solvent (e.g., 70-80% methanol at 75°C) to denature the myrosinase.[14][15]
During HPLC Analysis On-column degradation can occur, though it is less common than degradation during sample preparation.[16]
- Control mobile phase pH: Highly acidic or basic mobile phases can potentially cause hydrolysis of the analyte. Maintain a pH where this compound is stable. - Minimize analysis time: Use a shorter column or a faster flow rate to reduce the time the analyte spends on the column, if this does not compromise resolution.[16] - Use a biocompatible HPLC system: In some cases, metal ions from stainless steel components can interact with and degrade sensitive compounds.[4]

Sample Preparation Workflow to Prevent Degradation:

SamplePrep Start Plant Material Collection Inactivation Myrosinase Inactivation Start->Inactivation FlashFreeze Flash Freeze in Liquid N2 Store at -80°C Inactivation->FlashFreeze Method 1 HotSolvent Homogenize in Hot Solvent (e.g., 70% MeOH at 75°C) Inactivation->HotSolvent Method 2 FreezeDry Freeze-Dry (Lyophilize) FlashFreeze->FreezeDry Extraction Extraction of Glucosinolates HotSolvent->Extraction FreezeDry->Extraction Analysis Chromatographic Analysis Extraction->Analysis

Sample preparation workflow to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting method for this compound separation?

A1: For a robust and widely used method, especially when analyzing a range of glucosinolates, the analysis of desulfated glucosinolates by reversed-phase HPLC is a good starting point.[7] However, if you are specifically having trouble with the resolution of polar glucosinolates like this compound, starting with a Hydrophilic Interaction Liquid Chromatography (HILIC) method for the analysis of intact glucosinolates is highly recommended.[8]

Q2: What type of column should I use for this compound analysis?

A2:

  • For desulfoglucosinolates (Reversed-Phase): A C18 column is the most common choice.[7] Look for a column with high carbon load and good end-capping to minimize interactions with residual silanols.

  • For intact this compound (HILIC): A zwitterionic stationary phase, such as a silica-based column with sulfoalkylbetaine functional groups (ZIC-HILIC), has been shown to be effective and robust for separating this compound from other glucosinolates.[8]

Q3: My retention times for this compound are drifting. What could be the cause?

A3: Drifting retention times can be caused by several factors:

  • Column temperature fluctuations: Even small changes in ambient temperature can affect retention times. Using a column oven is essential for stable retention.[3]

  • Changes in mobile phase composition: This can be due to improper mixing, evaporation of one of the solvents, or a malfunctioning pump.[17] Ensure your mobile phase is well-mixed and degassed.

  • Column equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using gradient elution.[17] Ensure a sufficient equilibration time is included in your method.

  • Column aging: Over time, the stationary phase can degrade, leading to a gradual decrease in retention times.[3]

Q4: I don't see any peaks in my chromatogram after sample injection. What should I check?

A4: This issue can be frustrating, but a systematic check can usually identify the problem:

  • Sample preparation error: A common mistake in the desulfoglucosinolate method is an error in the sulfatase treatment step, such as skipping a sample or not properly adding the sulfatase solution to the column.[7]

  • Injector issue: The injector may not be delivering the sample to the column. Check for leaks or blockages in the injector and sample loop.

  • Detector problem: The detector lamp may be off, or the wavelength may be set incorrectly. For desulfoglucosinolates, a wavelength of 229 nm is typically used.[7]

  • Low sample concentration: The concentration of this compound in your sample may be below the detection limit of your method.[7]

Experimental Protocols

1. Reversed-Phase HPLC of Desulfo-Glucoiberin

This method is adapted from a widely used protocol for the analysis of various glucosinolates.[7]

a. Sample Extraction and Desulfation:

  • Weigh approximately 100 mg of freeze-dried, powdered plant material into a 2 mL tube.

  • Add 1 mL of 70% (v/v) methanol pre-heated to 75°C.

  • Vortex and incubate at 75°C for 10 minutes.

  • Centrifuge at 5,000 x g for 10 minutes and collect the supernatant.

  • Load the supernatant onto a DEAE-Sephadex A-25 anion-exchange mini-column.

  • Wash the column with 2 x 1 mL of ultrapure water, followed by 2 x 1 mL of 20 mM sodium acetate buffer (pH 5.5).

  • Add 20 µL of purified sulfatase solution to the column and let it stand overnight at room temperature.[7]

  • Elute the desulfoglucosinolates with 2 x 0.75 mL of ultrapure water.

  • Freeze-dry the eluate.

  • Reconstitute the dried sample in a known volume of ultrapure water for HPLC analysis.

b. HPLC Conditions:

ParameterSetting
Column C18 reversed-phase, 4.6 x 150 mm, 3 µm particle size
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient 1% B to 25% B over 20 minutes, then a wash and re-equilibration step
Flow Rate 0.75 mL/min
Column Temperature 40°C
Detection UV at 229 nm
Injection Volume 10-20 µL

2. HILIC Separation of Intact this compound

This method is suitable for achieving high resolution of polar, intact glucosinolates.[8]

a. Sample Extraction:

  • Follow steps 1-4 of the sample extraction protocol above to obtain the crude glucosinolate extract.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. HILIC Conditions:

ParameterSetting
Column ZIC-HILIC, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic 15 mM ammonium formate (pH 4.5) in 75:25 (v:v) acetonitrile:water
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detection UV at 235 nm
Injection Volume 5-10 µL

Note: The acetonitrile concentration can be adjusted (e.g., between 70% and 80%) to optimize the resolution between this compound and other closely eluting glucosinolates.[8]

References

Minimizing degradation of Glucoiberin during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Glucoiberin during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a type of glucosinolate, a sulfur-containing secondary metabolite found in Brassicaceae vegetables like cabbage and broccoli.[1] Upon enzymatic hydrolysis by myrosinase, this compound is converted to iberin, an isothiocyanate with potential health benefits, including anticancer properties.[2] Maintaining the integrity of this compound during sample preparation is crucial for accurate quantification and for ensuring the potency of extracts used in research and drug development.

Q2: What is the primary cause of this compound degradation during sample preparation?

A2: The primary cause of this compound degradation is the activation of the endogenous enzyme myrosinase.[3] Myrosinase is physically separated from glucosinolates in intact plant cells but comes into contact with them upon tissue disruption (e.g., grinding, chopping, or cell lysis), initiating enzymatic hydrolysis.[3]

Q3: What are the main factors that influence the rate of this compound degradation?

A3: The main factors influencing this compound degradation are:

  • Enzymatic Activity: The presence of active myrosinase is the most significant factor.[3]

  • Temperature: High temperatures can inactivate myrosinase, but can also lead to thermal degradation of this compound itself.[4][5]

  • pH: The pH of the extraction medium can affect both myrosinase activity and the chemical stability of this compound and its breakdown products.[6]

  • Water Content: The presence of water is necessary for myrosinase activity, and water content can also influence the rate of thermal degradation.[7]

  • Mechanical Stress: Fine shredding or homogenization of plant material increases the contact between this compound and myrosinase, accelerating degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low this compound yield in extract Myrosinase-induced degradation during sample homogenization.Immediately freeze-dry the sample after harvesting to inhibit myrosinase activity.[1] Alternatively, freeze the sample in liquid nitrogen and grind it to a fine powder while still frozen.[1]
Thermal degradation during high-temperature extraction.Use a cold extraction method, such as with 80% methanol at room temperature.[8][9] If heat is necessary for myrosinase inactivation, use a rapid heating method like steaming or microwaving for a short duration.[4]
Leaching of this compound into the cooking/extraction water.Avoid boiling as a primary extraction or processing method, as significant leaching occurs.[4] Steaming is a preferable alternative.[4]
Inconsistent results between samples Variable myrosinase activity in the starting plant material.Standardize the sample preparation protocol to ensure consistent and rapid myrosinase inactivation for all samples.
Differences in storage conditions of the plant material.Store all plant material at -80°C immediately after harvesting and before processing to minimize enzymatic activity.[1]
Presence of high levels of iberin or other breakdown products Incomplete inactivation of myrosinase.Ensure the chosen inactivation method is sufficient. For thermal methods, confirm that the core temperature of the sample reaches the inactivation temperature of myrosinase (typically >70°C).[3] For solvent-based methods, ensure the correct concentration and exposure time.
Spontaneous degradation of this compound due to unfavorable pH or temperature.Buffer the extraction solvent to a neutral pH and maintain low temperatures throughout the extraction and storage process.

Data Presentation

Table 1: Effect of Different Cooking Methods on this compound Content in Red Cabbage

Cooking MethodPercentage Decrease in this compound
Boiling5.38%[4]
Steaming19.51%[4]
Microwaving25.92%[4]
Frying92.36%[4]
Stir-frying95.86%[4]

Table 2: Myrosinase Inactivation under Different Conditions

TreatmentConditionMyrosinase Activity LossReference
Steaming75-80°C core temperature>90%[3]
Microwaving88-95°C core temperature>90%[3]
Stir-frying65-70°C core temperatureUp to 35% activity retained[3]
High Pressure200-450 MPa at 20°CSignificant inactivation[10]
Hot Methanol70% Methanol at 75°C for 10 minEffective inactivation[9]

Experimental Protocols

Protocol 1: Cold Methanol Extraction for Minimizing this compound Degradation

This protocol is designed for the efficient extraction of this compound while minimizing enzymatic and thermal degradation.

  • Sample Preparation:

    • Harvest fresh plant material and immediately freeze it in liquid nitrogen to flash-freeze the tissue and inhibit myrosinase activity.

    • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. Maintain the frozen state throughout the grinding process.

  • Extraction:

    • Weigh the frozen powder and add it to a pre-chilled tube.

    • Add cold 80% methanol (v/v in water) at a ratio of 10:1 (solvent volume: sample weight).

    • Vortex the mixture vigorously for 1 minute.

    • Place the tube on a shaker at room temperature (~20°C) for 30 minutes.

  • Separation:

    • Centrifuge the extract at 4000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the extracted this compound.

  • Storage:

    • Store the extract at -20°C or below in a tightly sealed, amber vial to prevent degradation from light and temperature fluctuations.

Protocol 2: Rapid Thermal Inactivation Followed by Extraction

This protocol is suitable when immediate freezing is not feasible and relies on rapid heat to inactivate myrosinase.

  • Sample Preparation:

    • Chop fresh plant material into small, uniform pieces to ensure even heat penetration.

  • Myrosinase Inactivation (Choose one):

    • Steaming: Steam the plant material for a short duration (e.g., 2-5 minutes) until the core temperature reaches at least 75°C. Immediately cool the sample on ice.

    • Microwaving: Place the sample in a microwave-safe container and microwave on high power for 60-90 seconds. The goal is to rapidly heat the sample to inactivate enzymes without prolonged exposure to high temperatures. Immediately cool the sample on ice.

  • Extraction:

    • Homogenize the heat-treated sample in 70% methanol at 75°C for 10 minutes.

    • Alternatively, after cooling, proceed with the cold methanol extraction described in Protocol 1.

  • Separation and Storage:

    • Follow steps 3 and 4 from Protocol 1.

Visualizations

Glucoiberin_Degradation_Pathway cluster_0 Enzymatic Hydrolysis This compound This compound Unstable_Aglycone Unstable Aglycone This compound->Unstable_Aglycone Myrosinase Iberin Iberin (Isothiocyanate) Unstable_Aglycone->Iberin Spontaneous Rearrangement Nitrile Nitrile Products Unstable_Aglycone->Nitrile Alternative Rearrangement (e.g., low pH) Myrosinase Myrosinase (activated by tissue damage)

Caption: Enzymatic degradation pathway of this compound.

Experimental_Workflow cluster_harvest 1. Sample Harvesting cluster_inactivation 2. Myrosinase Inactivation (Choose One) cluster_disruption 3. Tissue Disruption cluster_extraction 4. Extraction cluster_analysis 5. Analysis/Storage Harvest Harvest Fresh Plant Material Freeze A) Immediate Freezing (Liquid Nitrogen) Harvest->Freeze Heat B) Rapid Heating (Steam/Microwave) Harvest->Heat Grind_Frozen Grind Frozen Material Freeze->Grind_Frozen Homogenize_Heated Homogenize Heat-Treated Material Heat->Homogenize_Heated Cold_Methanol Cold 80% Methanol Extraction Grind_Frozen->Cold_Methanol Hot_Methanol Hot 70% Methanol Extraction Homogenize_Heated->Hot_Methanol Centrifuge Centrifugation Cold_Methanol->Centrifuge Hot_Methanol->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Store Store at -20°C or below Supernatant->Store Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for minimizing this compound degradation.

References

Troubleshooting low recovery of Glucoiberin in HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Glucoiberin and other glucosinolates.

Troubleshooting Low Recovery of this compound

Low recovery of this compound is a frequent challenge in HPLC analysis. The following sections provide a systematic guide to identifying and resolving the root cause of this issue.

FAQs: Quick Troubleshooting

Q1: My this compound peak is very small or absent in a single sample from a larger batch. What should I check first?

A1: An isolated issue within a batch often points to a problem with that specific sample's preparation or injection.

  • Injection Failure: Verify that the autosampler correctly injected the sample. Check for air bubbles in the syringe or sample loop.

  • Sample Degradation: Ensure that the specific vial was not left at room temperature for an extended period, which could lead to degradation. Desulfated glucosinolates are generally stable when kept cool in airtight HPLC vials.[1]

  • Extraction Inconsistency: Review the extraction steps for that particular sample to ensure all reagents were added correctly and incubation times were met.

Q2: All my peaks, including this compound, are showing low intensity. What does this indicate?

A2: A system-wide decrease in signal intensity suggests a problem with the HPLC system itself, rather than a specific issue with this compound.

  • Detector Issue: Check the detector lamp status and ensure the wavelength is correctly set to 229 nm for desulfated glucosinolates.[1][2]

  • Flow Path Obstruction: A blockage in the system can lead to reduced flow and consequently, lower peak areas. Check for leaks or salt buildup, especially if using buffers.[3]

  • Mobile Phase Preparation: Ensure the mobile phase was prepared correctly. Incorrect composition or inadequate degassing can lead to baseline noise and poor sensitivity.[3]

Q3: I'm observing low recovery specifically for this compound and other polar glucosinolates. What is the likely cause?

A3: this compound (3-methylsulfinylpropyl glucosinolate) is one of the more hydrophilic glucosinolates, which can make it difficult to retain on a standard C18 column.[4]

  • Poor Retention: If using a conventional reversed-phase method, this compound may elute very early, close to the solvent front, resulting in poor peak shape and inaccurate quantification.[4]

  • Solution: Consider using a column designed for better retention of polar analytes, such as an Aqueous C18 column.[4] Alternatively, an ion-pairing method can be employed, although this can lead to longer equilibration times and reduced reproducibility.[4]

In-Depth Troubleshooting Guide

This guide breaks down the analytical workflow into key stages to help pinpoint the source of low this compound recovery.

The most critical step for ensuring accurate glucosinolate quantification is the initial extraction. The primary goal is to efficiently extract the target analytes while preventing their enzymatic degradation.[5]

Problem: this compound Degradation by Myrosinase

Upon tissue damage, the enzyme myrosinase is released and hydrolyzes glucosinolates into unstable compounds like isothiocyanates and nitriles.[1][6] This is a major source of low recovery.

Solutions:

  • Enzyme Inactivation: Myrosinase must be inactivated immediately upon cell lysis. This is typically achieved using heat.

  • Solvent Selection: The choice of extraction solvent is crucial for both enzyme inactivation and extraction efficiency.[7]

. Experimental Protocol: Glucosinolate Extraction from Plant Tissue

This protocol is a widely used method for extracting glucosinolates while deactivating myrosinase.[1]

  • Sample Homogenization: Freeze the plant material in liquid nitrogen and grind it to a fine powder. This prevents enzymatic activity during sample handling.

  • Hot Solvent Extraction:

    • Add the frozen powder to a pre-heated mixture of 70% methanol in water (e.g., at 70-95°C). The high temperature inactivates myrosinase.[1][8] Using boiling methanol is a common practice.[8]

    • Vortex thoroughly and incubate for at least 10 minutes at the high temperature.

  • Centrifugation: Centrifuge the sample to pellet the solid material.

  • Supernatant Collection: Carefully collect the supernatant, which contains the intact glucosinolates. This extract can then proceed to the purification and desulfation step.

Note: Some studies have shown that cold 80% methanol extraction from frozen wet tissue can be as, or even more, effective than hot methanol methods and is less hazardous.[8]

Quantitative Data: Comparison of Extraction Methods

Extraction MethodTemperatureTypical SolventEfficiency NotesReference
Hot Methanol70-95°C70% MethanolEffective for myrosinase inactivation.[1][8]
Cold Methanol-20°C to 4°C80% MethanolCan be more effective than hot methods for certain species; less hazardous.[7][8]
Boiling Water100°CWaterCompared in studies, but methanol mixtures are more common.[8]
Ultrasound-Assisted40-43°C42-50% EthanolEnhanced extraction efficiency at lower temperatures.[9][10]

For the common HPLC-UV method, intact glucosinolates are purified on an ion-exchange column and then enzymatically desulfated to improve their chromatographic behavior.[1][11]

Problem: Incomplete Desulfation or Loss During Purification

  • Inefficient Enzyme Activity: The sulfatase enzyme requires specific conditions (e.g., pH) to work optimally. Failure to create these conditions will result in incomplete desulfation and no detectable peak, as the intact glucosinolate will not be retained properly.[11]

  • Analyte Loss on Column: this compound may be lost during the ion-exchange cleanup if the column is not washed and eluted correctly.

Solutions:

  • Optimize Sulfatase Reaction: Ensure the column is properly equilibrated with the correct buffer (e.g., 20 mM Sodium Acetate) before adding the sulfatase enzyme.[1]

  • Verify Elution: After desulfation, ensure the desulfated glucosinolates are properly eluted from the column, typically with ultrapure water.[1]

Workflow for Glucosinolate Purification and Desulfation

G cluster_extraction Extraction cluster_purification Purification & Desulfation cluster_analysis Analysis Start Homogenized Plant Material Extract Extract in Hot 70% Methanol Start->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Load Load Extract onto DEAE Anion Exchange Column Centrifuge->Load Supernatant Wash1 Wash with 70% MeOH (Removes Apolar Compounds) Load->Wash1 Wash2 Wash with Water Wash1->Wash2 Wash3 Equilibrate with Sodium Acetate Buffer Wash2->Wash3 Sulphatase Add Sulphatase Enzyme (Incubate) Wash3->Sulphatase Elute Elute Desulfo-Glucoiberin with Water Sulphatase->Elute FreezeDry Freeze-Dry Eluate Elute->FreezeDry Reconstitute Reconstitute in Water FreezeDry->Reconstitute Inject Inject into HPLC Reconstitute->Inject

Caption: Workflow for this compound extraction, purification, and analysis.

The final stage involves the chromatographic separation and detection of desulfo-Glucoiberin.

Problem: Poor Peak Shape, Retention, or Detection

  • Column Choice: As a polar analyte, desulfo-Glucoiberin may exhibit poor retention on a standard C18 column.[4]

  • Mobile Phase Mismatch: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion, especially for early-eluting peaks like this compound.[3][12]

  • Incorrect Gradient: If peaks are not well separated, the mobile phase gradient may need to be adjusted by slowing the rate of acetonitrile increase.[1]

Solutions & Optimized Parameters

ParameterRecommendationRationaleReference
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm) or Aqueous C18.Standard for glucosinolate analysis. Aqueous C18 improves retention of polar compounds.[1][4]
Mobile Phase A: Water; B: Acetonitrile. A gradient is used.Provides good separation for a wide range of glucosinolate polarities.[1]
Flow Rate 0.75 - 1.2 mL/minTypical flow rate for standard analytical columns.[1][13]
Column Temp. 30 - 40 °CMaintains consistent retention times and improves peak shape.[1][14]
Detection 229 nm (UV/PDA)This is the characteristic absorbance wavelength for desulfoglucosinolates.[1][2]
Sample Solvent Ultrapure Water or initial mobile phase composition.Ensures compatibility with the mobile phase and prevents peak distortion.[3][12]

Troubleshooting Logic for Low this compound Recovery

G Start Low this compound Recovery Observed Q_Sample Is the issue with one sample or all? Start->Q_Sample A_Single Check individual sample prep: - Injection volume - Extraction error - Sample degradation Q_Sample->A_Single One Sample Q_System Are other glucosinolate peaks also low? Q_Sample->Q_System All Samples A_AllPeaks System-wide issue: - Check detector (lamp, wavelength) - Check flow rate & pressure - Remake mobile phase Q_System->A_AllPeaks Yes Q_Polarity Is the issue specific to polar glucosinolates? Q_System->Q_Polarity No A_Polar Likely a chromatography issue: - Use Aqueous C18 column - Check sample solvent vs. mobile phase - Adjust gradient for better retention Q_Polarity->A_Polar Yes A_Extraction Likely an extraction/prep issue: - Verify myrosinase inactivation (heat) - Check desulfation efficiency (pH, enzyme) - Review purification wash/elution steps Q_Polarity->A_Extraction No

References

Enhancing the resolution of Glucoiberin peaks in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and optimization strategies for enhancing the chromatographic resolution of Glucoiberin. It is intended for researchers, scientists, and drug development professionals familiar with HPLC techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Common Peak Quality Issues

Q1: What are the most common reasons for poor resolution or broad this compound peaks?

Poor resolution, where peaks are not well separated, and peak broadening are common issues. They often stem from several factors related to the HPLC method, column health, or sample preparation. Key causes include a non-optimized mobile phase, a degraded column, or an unsuitable gradient profile.[1] Adjusting the mobile phase pH is crucial as this compound is anionic, and its ionization state significantly affects retention and selectivity.[1] Additionally, issues like column contamination or operating at a non-optimal temperature can negatively impact peak shape.[2][3]

Q2: My this compound peak is tailing. What are the likely causes and solutions?

Peak tailing, where a peak has a long trailing edge, is frequently caused by secondary interactions between the analyte and the stationary phase.[4][5] For anionic compounds like glucosinolates, this can involve interactions with the silica backbone of the column.[1]

Common Causes & Solutions:

  • Secondary Silanol Interactions: Unwanted interactions with active sites on the silica-based column are a primary cause.[5]

    • Solution: Lowering the mobile phase pH can suppress the ionization of residual silanol groups, minimizing these interactions.[5] Adding a buffer to the mobile phase can also help mask these sites.[5]

  • Column Contamination: Accumulation of contaminants from previous injections can create active sites that cause tailing.[6]

    • Solution: Flush the column with a strong solvent. If the problem persists, trim the front end of the column (approx. 10-20 cm) to remove the most contaminated section.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[4][5]

    • Solution: Reduce the sample concentration or injection volume.[4][7] As a general rule, the injection volume should be 1-2% of the total column volume.[7]

Q3: Why am I seeing split peaks for this compound?

Split peaks can indicate a problem at the column inlet or with the sample solvent.

  • Blocked Inlet Frit/Column Void: Particulates from the sample or mobile phase can clog the inlet frit, or the packing material can settle, creating a void. This disrupts the sample band as it enters the column.

    • Solution: Filter all samples and mobile phases. Using a guard column or an in-line filter can prevent blockage of the main column frit.[5] If a void is suspected, reversing the column and flushing it may help, but column replacement is often necessary.[8]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. This ensures the sample band is tightly focused at the head of the column.[9]

Section 2: Method Optimization

Q4: How can I optimize my mobile phase to improve this compound resolution?

Mobile phase optimization is one of the most powerful tools for improving resolution.[10][11] Key parameters to adjust include the organic modifier, pH, and buffer concentration.

  • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.[1]

  • pH and Buffers: Since this compound is anionic, adjusting the mobile phase pH can significantly change its retention. Using a buffer (e.g., ammonium formate, formic acid) helps maintain a stable pH and can improve peak shape.[12][13]

  • Gradient Profile: A shallow gradient, where the percentage of organic solvent increases slowly, provides more time for closely eluting compounds to separate.[1] If peaks are poorly separated, decreasing the rate of increase of acetonitrile in the eluent can often solve the issue.[14]

Q5: What is the effect of column temperature on this compound peak resolution?

Column temperature influences mobile phase viscosity, analyte diffusion, and interaction with the stationary phase.[3]

  • Increased Temperature: Higher temperatures (e.g., 40-60°C) decrease mobile phase viscosity, which can lead to sharper peaks and shorter retention times.[3][15] This is a common strategy to improve efficiency.[14]

  • Decreased Temperature: Lowering the temperature increases retention and may improve resolution for compounds that are difficult to separate, though it will also increase analysis time and backpressure.[3][16]

  • Temperature Stability: Maintaining a stable column temperature is critical for reproducible retention times.[3]

Q6: Can changing the flow rate improve my separation?

Yes, adjusting the flow rate can offer modest improvements. Slower flow rates can increase resolution by allowing more time for analytes to interact with the stationary phase, but this also leads to broader peaks and longer run times.[17] It is important to find a balance between resolution and analysis time.[15]

ParameterRecommended Action to Increase ResolutionPotential Drawback
Gradient Slope Decrease the rate of organic solvent increase (make gradient shallower).[1][14]Longer analysis time.
Column Temperature Increase temperature (e.g., from 30°C to 40°C) to improve efficiency.[3][15]May alter selectivity; risk of analyte degradation at very high temperatures.[7]
Flow Rate Decrease the flow rate.[17]Longer analysis time, potential for peak broadening due to diffusion.[15]
Mobile Phase pH Adjust pH to optimize the ionization state of this compound.[1][5]Requires careful buffer selection to ensure stability and compatibility.
Organic Modifier Switch from acetonitrile to methanol, or vice-versa, to alter selectivity.[1]May require re-optimization of the entire gradient.

Experimental Protocols

Protocol 1: Glucosinolate Extraction and Desulfation

This protocol is a standard method for preparing plant extracts for glucosinolate analysis, involving an ion-exchange cleanup and enzymatic desulfation to yield desulfoglucosinolates for HPLC analysis.[14][18]

Materials:

  • 70% Methanol (MeOH)

  • DEAE Sephadex A-25 or similar anion exchange resin

  • Aryl sulfatase (Type H-1 from Helix pomatia) solution[18]

  • 20 mM Sodium Acetate (NaOAc) buffer (pH 5.5)[18]

  • Ultrapure water

Procedure:

  • Extraction: Extract ground plant material with hot 70% MeOH to inactivate myrosinase enzymes and extract intact glucosinolates.[14]

  • Column Preparation: Prepare small columns with an anion exchange resin (e.g., DEAE Sephadex A-25).[18]

  • Loading: Apply the methanol extract supernatant to the prepared and equilibrated ion-exchange columns. The negatively charged sulfate group of the glucosinolates will bind to the column material.[18]

  • Washing:

    • Wash the column with 70% MeOH to remove interfering apolar compounds.[14]

    • Wash with ultrapure water to remove the methanol.[14]

    • Wash with 20 mM NaOAc buffer to create optimal conditions for the sulfatase enzyme.[14]

  • Desulfation: Add sulfatase solution to the column and allow it to react overnight at room temperature. The enzyme will cleave the sulfate group, converting the glucosinolates to their desulfo-counterparts.[14]

  • Elution: The next day, elute the desulfoglucosinolates from the column using ultrapure water.[18]

  • Preparation for HPLC: Freeze-dry the eluate and then reconstitute the residue in a precise volume of ultrapure water for HPLC analysis.[14]

Protocol 2: HPLC Method for Desulfo-Glucoiberin Analysis

This method is suitable for the separation of desulfoglucosinolates on a reversed-phase C18 column.

ParameterConditionReference
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 3 µm)[14]
Mobile Phase A Ultrapure Water[14]
Mobile Phase B Acetonitrile (ACN)[14]
Flow Rate 0.75 mL/min[14]
Column Temperature 40°C[14]
Detection UV at 229 nm[14]
Injection Volume 10-20 µLN/A

Example Gradient Program:

Time (min)% Water (A)% Acetonitrile (B)
1.0982
10.089.310.7
11.0982
Hold for re-equilibration982
(Adapted from a standard glucosinolate separation method)[14]

Visual Guides

G cluster_0 cluster_1 Initial System & Column Checks cluster_2 Method Optimization cluster_3 Advanced Solutions cluster_4 start Poor Peak Resolution (Broadening, Tailing, Co-elution) check_system Verify System Suitability (Pressure, Leaks, Standard Run) start->check_system Start Here check_column Inspect Column Health (Age, Contamination, Frit Blockage) check_system->check_column opt_mobile_phase Adjust Mobile Phase (pH, Buffer, Organic Modifier) check_column->opt_mobile_phase If column is OK replace_column Replace Column check_column->replace_column If column is old/ damaged opt_gradient Optimize Gradient Profile (Shallower Slope) opt_mobile_phase->opt_gradient end_node Resolution Enhanced opt_mobile_phase->end_node opt_temp Adjust Column Temperature (Increase for Efficiency) opt_gradient->opt_temp opt_gradient->end_node change_column Change Stationary Phase (e.g., Different C18, HILIC) opt_temp->change_column If still unresolved opt_temp->end_node change_column->end_node replace_column->end_node G cluster_0 Step 1: Extraction cluster_1 Step 2: Purification cluster_2 Step 3: Desulfation cluster_3 Step 4: Analysis extraction Homogenize Plant Material in Hot 70% Methanol load_column Load Extract onto Anion Exchange Column extraction->load_column wash_column Wash Column (MeOH, Water, Buffer) load_column->wash_column add_sulfatase Add Sulfatase Enzyme (Incubate Overnight) wash_column->add_sulfatase elute Elute Desulfo-compounds with Water add_sulfatase->elute analyze Freeze-dry, Reconstitute, & Analyze via HPLC elute->analyze

References

Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of Glucoiberin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Glucoiberin. Particular focus is given to the identification, assessment, and mitigation of matrix effects, a common source of analytical inaccuracy and irreproducibility.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. The "matrix" refers to all components in a sample other than the analyte of interest, which can include salts, lipids, proteins, and other endogenous compounds. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][2] In electrospray ionization (ESI), which is commonly used for glucosinolate analysis, matrix effects are a significant concern that can lead to unreliable results.[3][4]

Q2: How can I determine if my this compound analysis is suffering from matrix effects?

A2: A common and effective method to quantitatively assess matrix effects is the post-extraction spike comparison.[3][1] This involves comparing the peak area of a this compound standard spiked into a blank matrix extract to the peak area of the same standard in a neat solvent.[3] A significant difference between these two responses indicates the presence and extent of matrix effects.[3][1] Another qualitative approach is the post-column infusion technique, where a constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column.[1][5] Injecting a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering compounds elute, visually identifying zones of ion suppression or enhancement.[1]

Q3: What are the most common sources of matrix effects in plant and biological samples for this compound?

A3: In complex matrices like plant extracts or biological fluids, numerous compounds can cause matrix effects. The most common sources include salts, sugars, lipids, phospholipids, and other secondary metabolites that may be co-extracted with this compound.[6] Compounds that have high polarity and basicity are potential candidates for causing matrix effects.[1] These interfering molecules can compete with this compound for ionization in the ESI source, alter the physical properties of the spray droplets, or co-precipitate with the analyte, all of which can lead to ion suppression.[1][2]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Ion suppression is a reduction in the analytical signal of the target analyte (this compound) caused by co-eluting matrix components. It is the more common phenomenon and occurs when matrix components compete for the available charge or energy in the ion source, reducing the efficiency of analyte ionization.[1] Ion enhancement, which is less common, is an increase in the analytical signal. This can happen if matrix components improve the ionization efficiency of the analyte, for instance, by altering the surface tension of the ESI droplets. Both effects are detrimental as they lead to inaccurate quantitative results.[1]

Q5: Is a stable isotope-labeled internal standard for this compound necessary to correct for matrix effects?

A5: The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting matrix effects.[1][7] An SIL internal standard is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[1] By measuring the ratio of the analyte to the SIL internal standard, accurate quantification can be achieved even with variable matrix effects.[1] While not strictly mandatory if other mitigation strategies are effective, using an SIL internal standard is highly recommended for achieving the most accurate and reliable data, especially in complex or variable matrices.[1][8]

Troubleshooting Guide

Problem: Inconsistent peak areas and poor reproducibility for this compound.

This issue is a primary indicator of variable matrix effects between samples, where the type and concentration of interfering compounds differ from one sample to the next.[9]

Potential Cause Suggested Solution
Variable Matrix Composition 1. Improve Sample Cleanup: The most effective strategy is to remove interfering components before analysis.[9] Transition from a simple protein precipitation or filtration method to a more rigorous technique like Solid-Phase Extraction (SPE).[3][2] 2. Use an Internal Standard: Employ a stable isotope-labeled internal standard for this compound. If unavailable, a structurally similar compound (analogue internal standard) that elutes close to this compound can also help compensate for variability.[1] 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant interference.[2][10] This is only viable if the assay sensitivity is sufficient to detect the diluted this compound.[10]
Inadequate Chromatographic Separation 1. Optimize LC Gradient: Modify the mobile phase gradient to achieve better separation between this compound and the co-eluting interferences.[1][4] 2. Change Column Chemistry: Test a different C18 column or consider an alternative chemistry (e.g., HILIC) that may provide a different selectivity profile and move this compound away from the interfering peaks.[10]

Problem: Low signal intensity or failure to meet the required Limit of Quantification (LOQ) for this compound.

A persistent low signal, especially when a sufficient amount of analyte is expected, strongly suggests ion suppression is occurring.[9]

Potential Cause Suggested Solution
Significant Ion Suppression 1. Assess Suppression Zone: Perform a post-column infusion experiment to identify the specific retention time window where ion suppression is most severe.[9] 2. Adjust Chromatography: Modify the LC method to ensure this compound does not elute within this suppression zone.[9] 3. Enhance Sample Cleanup: Implement a targeted SPE protocol or other cleanup techniques like liquid-liquid extraction (LLE) to remove the specific compounds causing suppression.[2] 4. Check MS Source Conditions: Optimize ion source parameters such as temperature and gas flows, as these can influence the degree of matrix effects.[10]
Analyte Degradation 1. Verify Sample Stability: this compound and other glucosinolates can be unstable, especially when the plant tissue is disrupted, releasing myrosinase enzymes that cause degradation.[11] Ensure proper enzyme inactivation during sample preparation, for example, by heating (e.g., 75-80°C) or using a high percentage of organic solvent in the initial extraction step.[12][13][14] 2. Check pH and Temperature: The breakdown products of glucosinolates are sensitive to pH and temperature.[11] Maintain consistent and appropriate conditions throughout sample preparation and storage.

Quantitative Data Summary

The extent of matrix effects is highly dependent on the analyte, the matrix, and the specific analytical method. While one study on Arabidopsis roots reported negligible matrix effects on this compound ionization with their method[15], other studies on different matrices show varying results. The matrix effect (ME) is typically calculated as: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100. Values below 100% indicate ion suppression, while values above 100% indicate ion enhancement. An acceptable range is often considered to be 80-120%.[16]

AnalyteMatrixSample PreparationMatrix Effect (%)Reference
This compound Arabidopsis thaliana rootsMethanol/water extraction, filtrationNegligible effect reported[15]
Multiple Glucosinolates Brassicaceae VegetablesFreeze-drying, sonication/heating extraction80 - 120[16]
This compound BroccoliHPLC analysis (not MS)N/A (mentioned as analyzed)[17]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows for the quantification of ion suppression or enhancement.

  • Prepare Blank Matrix Extract: Select a sample known to be free of this compound (a true blank matrix). Process this sample using your established extraction and cleanup procedure.

  • Prepare Standard in Solvent (A): Prepare a working standard of this compound in the final mobile phase composition at a known concentration (e.g., 50 ng/mL).

  • Prepare Spiked Matrix Sample (B): Take a portion of the blank matrix extract from step 1 and spike it with the this compound standard to achieve the same final concentration as in step 2.

  • Analysis: Inject both samples (A and B) into the LC-MS/MS system and record the peak areas for this compound.

  • Calculation:

    • Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100

    • A result of 65% indicates 35% ion suppression. A result of 125% indicates 25% ion enhancement.

Protocol 2: General Solid-Phase Extraction (SPE) Cleanup for Plant Extracts

This protocol provides a more effective cleanup than simple filtration to reduce matrix components.

  • Sample Loading: Load the initial plant extract (e.g., methanol/water extract) onto a pre-conditioned C18 SPE cartridge.

  • Wash Step 1 (Polar Interferences): Wash the cartridge with a weak solvent like 100% water to remove highly polar interferences such as salts and sugars.

  • Wash Step 2 (Non-polar Interferences): Wash the cartridge with a moderately non-polar solvent (e.g., 20% methanol in water) to remove less polar interferences while retaining this compound.

  • Elution: Elute this compound from the cartridge using a stronger solvent, such as 70-100% methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.[9]

Visualized Workflows

Troubleshooting_Matrix_Effects start Problem Observed: Inconsistent Peaks / Low Signal for this compound assess Assess Matrix Effect (Post-Extraction Spike) start->assess is_me_present Significant ME? assess->is_me_present mitigate Select Mitigation Strategy is_me_present->mitigate  Yes other_issue Investigate Other Issues (e.g., Analyte Stability, Instrument Performance) is_me_present->other_issue No cleanup Improve Sample Cleanup (e.g., use SPE) mitigate->cleanup chromatography Optimize Chromatography (Gradient, Column) mitigate->chromatography dilute Dilute Sample mitigate->dilute use_is Use Stable Isotope-Labeled Internal Standard mitigate->use_is reassess Re-evaluate & Validate Method cleanup->reassess chromatography->reassess dilute->reassess use_is->reassess reassess->mitigate Failed end Analysis Complete Reliable this compound Data reassess->end  Passed

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

Experimental_Workflow start Start: Sample Preparation extract Extract this compound from Plant/Biological Matrix start->extract solvent_std Prepare this compound Standard in Solvent split Split Extract extract->split spike Spike with this compound Standard (Post-Extraction) split->spike Blank Extract split->solvent_std  Neat Solvent Ref. lcms1 LC-MS/MS Analysis (Sample B) spike->lcms1 compare Compare Peak Areas (Area B vs. Area A) lcms1->compare lcms2 LC-MS/MS Analysis (Sample A) solvent_std->lcms2 lcms2->compare calculate Calculate % Matrix Effect compare->calculate end Result: Quantitative ME Value calculate->end

Caption: Workflow for the quantitative assessment of matrix effects.

References

Technical Support Center: Preservation of Glucoiberin Integrity Post-Harvest

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the enzymatic degradation of glucoiberin in plant samples after harvesting.

Troubleshooting Guide

This guide addresses common issues encountered during the preservation and extraction of this compound.

Problem Possible Cause Suggested Solution
Low or no detectable this compound in samples. Enzymatic Degradation: Myrosinase was not inactivated prior to or during sample processing.Immediately after harvesting, flash-freeze samples in liquid nitrogen and store them at -80°C until further processing.[1][2] Alternatively, blanch or microwave the samples to inactivate myrosinase before freezing or extraction.[3][4][5] For extraction, use a pre-heated solvent like 70-80% methanol to denature the enzyme.[1][6]
Improper Storage: Samples were stored at temperatures that allowed for enzymatic activity or gradual degradation.For short-term storage, refrigeration at 4°C is preferable to ambient temperatures.[7] For long-term preservation, freezing at -80°C is recommended.[2][8] Avoid repeated freeze-thaw cycles.
Mechanical Damage: Excessive tissue damage during harvesting or handling.Handle plant material gently to minimize cell disruption.[9] Process samples as quickly as possible after harvesting.
Inconsistent this compound concentrations between replicate samples. Non-uniform Myrosinase Inactivation: Inconsistent heating during blanching or microwaving.Ensure uniform heat distribution during thermal inactivation. For blanching, fully submerge all plant material.[10] For microwaving, arrange samples in a single layer.
Variable Extraction Efficiency: Differences in particle size of ground plant material or incomplete extraction.Grind freeze-dried material to a uniform, fine powder.[11] Ensure sufficient solvent volume and extraction time.[12]
Cellular Damage Variation: The time between harvesting and processing can lead to cellular damage, facilitating contact between glucosinolates and myrosinase, which results in rapid hydrolysis.[6]Standardize the time between harvest and preservation for all samples.
Presence of high levels of this compound degradation products (e.g., isothiocyanates, nitriles). Incomplete Myrosinase Inactivation: Residual enzyme activity is still present.Increase the duration or temperature of the heat treatment. For instance, heating at 75°C is necessary for complete myrosinase inactivation in some cases.[4] Verify the inactivation by testing for the absence of glucose release (a byproduct of hydrolysis).[5]
Non-Enzymatic Degradation: Exposure to high temperatures for prolonged periods during processing or storage.While heat is used for inactivation, prolonged exposure, especially at temperatures above 100°C, can cause thermal degradation of this compound.[13][14] Optimize heating time to inactivate myrosinase without significant this compound loss.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation post-harvest?

A1: The primary cause is the enzymatic hydrolysis of this compound by the enzyme myrosinase. In intact plant cells, this compound and myrosinase are physically separated.[3][15] When the plant tissue is damaged during harvesting, handling, or processing, they come into contact, initiating the degradation process.[3][16]

Q2: At what temperature is myrosinase inactivated?

A2: Myrosinase activity can be significantly reduced by heating. Heating at 60°C for a few minutes can lead to over 90% loss of activity in extracts.[13] For plant tissue, temperatures between 70°C and 100°C are typically used for inactivation, as in blanching or adding samples to boiling solvents.[3][4][17] However, the exact temperature and time can vary depending on the plant species and tissue water content.[13]

Q3: Can I freeze my samples to prevent degradation?

A3: Yes, freezing is an effective method for preserving this compound. Flash-freezing in liquid nitrogen and subsequent storage at -80°C is ideal as it rapidly halts enzymatic activity.[2][8] However, it is crucial to prevent thawing and refreezing, as ice crystal formation can cause further cell damage and release myrosinase upon thawing.[1]

Q4: What is the difference between blanching and freeze-drying for preserving this compound?

A4: Both are effective methods.

  • Blanching (briefly heating in boiling water or steam) inactivates myrosinase before freezing or further processing.[10][17] It is quick but can lead to the leaching of some water-soluble compounds if using water blanching.[3]

  • Freeze-drying (lyophilization) removes water from the frozen tissue, which prevents myrosinase activity as the enzyme requires water.[1][18] This method is excellent for preserving the chemical integrity of the sample for long-term storage and allows for easy grinding of the tissue.[1]

Q5: Will heating to inactivate myrosinase also degrade this compound?

A5: There is a trade-off. This compound is relatively heat-stable, but prolonged exposure to high temperatures (e.g., above 100°C) can lead to thermal degradation.[13][14] The goal is to find the optimal balance of temperature and time to fully inactivate myrosinase while minimizing the thermal degradation of this compound.[19] Short treatments, like blanching for a few minutes, are generally effective.[10]

Q6: What is the best solvent for extracting this compound while preventing degradation?

A6: A hot aqueous methanol solution (typically 70-80%) is widely recommended.[1][6] The heat inactivates myrosinase, and the methanol efficiently extracts the this compound.[1][6][16] Using 80% methanol can inactivate myrosinase even at room temperature, providing an alternative to heating.[1]

Experimental Protocols

Protocol 1: Myrosinase Inactivation by Steam Blanching

This protocol is suitable for fresh plant material intended for subsequent frozen storage or extraction.

Materials:

  • Freshly harvested plant material

  • Steam blancher or a pot with a steaming basket and a lid

  • Ice water bath

  • Trays or aluminum foil

  • Liquid nitrogen (optional, for rapid freezing)

  • -80°C freezer for storage

Procedure:

  • Bring water to a rolling boil in the steamer.

  • Place a single layer of the plant material in the steaming basket.

  • Position the basket over the boiling water and cover with a lid.

  • Steam for 2-3 minutes. The exact time may need to be optimized for the specific plant tissue.

  • Immediately transfer the blanched material into an ice water bath for the same duration as the steaming time to halt the heating process.[20]

  • Remove the cooled material from the ice bath and pat dry thoroughly to remove excess surface water.

  • For optimal preservation, flash-freeze the blanched material in liquid nitrogen.

  • Transfer the frozen samples to pre-labeled storage bags or tubes and store at -80°C.

Protocol 2: Preservation by Freeze-Drying (Lyophilization)

This protocol is ideal for preparing stable, dry samples for long-term storage and subsequent analysis.

Materials:

  • Freshly harvested plant material

  • Liquid nitrogen

  • Mortar and pestle or a suitable grinder

  • Lyophilizer (freeze-dryer)

  • Airtight containers with desiccant

Procedure:

  • Immediately after harvest, flash-freeze the plant material in liquid nitrogen.[2]

  • While frozen, grind the material to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Transfer the frozen powder to the freeze-dryer flasks. Ensure the sample is spread thinly for efficient drying.

  • Begin the lyophilization process according to the manufacturer's instructions. This typically involves maintaining a very low temperature (e.g., -50°C) under a high vacuum.[18]

  • The process can take 24-48 hours depending on the sample volume and water content.[18]

  • Once completely dry, immediately transfer the powdered sample to airtight containers with a desiccant.

  • Store the containers in a cool, dark, and dry place. For long-term storage, a -20°C or -80°C freezer is recommended.

Protocol 3: this compound Extraction with Myrosinase Inactivation

This protocol describes the extraction of this compound from plant material while simultaneously inactivating myrosinase.

Materials:

  • Freeze-dried and finely ground plant material (from Protocol 2) or fresh, flash-frozen material.

  • 70% methanol (v/v)

  • Heating block or water bath set to 75°C

  • Centrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of the ground, dry plant material into a 2 mL centrifuge tube.[11]

  • Add 1 mL of pre-heated 70% methanol (75°C) to the tube.[16]

  • Immediately vortex the sample for 1 minute to ensure thorough mixing.

  • Place the tube in the heating block or water bath at 75°C for 10 minutes. Vortex briefly every 5 minutes.

  • After heating, allow the sample to cool to room temperature.

  • Centrifuge the tube at approximately 3,000 x g for 10 minutes to pellet the solid plant material.[11]

  • Carefully transfer the supernatant, which contains the extracted this compound, to a new, clean tube.

  • The extract can be stored at -20°C prior to analysis.[11]

Quantitative Data Summary

Table 1: Effect of Different Cooking Methods on Glucosinolate Retention

Cooking Method Glucosinolate Loss (%) Myrosinase Inactivation Notes
Boiling ~90%HighSignificant loss due to leaching into the cooking water.[3]
Steaming MinimalHigh (>90%)Considered one of the best methods for preserving glucosinolates while inactivating myrosinase.[5][21]
Microwaving MinimalHigh (>90%)Effective at inactivating myrosinase with good retention of glucosinolates.[5]
Stir-frying Up to 70%Lower (~35%)Higher myrosinase stability due to lower core temperatures reached.[5]

Table 2: Impact of Post-Harvest Storage Conditions on Glucosinolate Content

Storage Condition Duration Total Glucosinolate Loss (%) Key Findings
Ambient Temperature 7 days11-27%Significant degradation occurs.[3]
Refrigeration (4°C) 7 days11-27%Slows degradation compared to ambient temperature, but losses are still observed.[3][22]
6 days~25% (indole GLS)Low-temperature storage is effective in attenuating the loss of health-promoting compounds.[7]
Freezing (-80°C) Long-termMinimal (if properly handled)Best method for long-term preservation. Freeze-thaw cycles must be avoided.[1]
Shredding followed by storage 6 hoursUp to 75%Extensive cell damage from shredding leads to rapid enzymatic degradation.[3][21]

Visualizations

Glucoiberin_Degradation_Pathway This compound This compound UnstableAglycone Unstable Aglycone (Thiohydroximate-O-sulfonate) This compound->UnstableAglycone Hydrolysis Myrosinase Myrosinase (released upon tissue damage) Myrosinase->this compound Glucose D-Glucose UnstableAglycone->Glucose Isothiocyanate 3-(methylsulfinyl)propyl isothiocyanate UnstableAglycone->Isothiocyanate Spontaneous rearrangement Nitrile 4-(methylsulfinyl)butanenitrile UnstableAglycone->Nitrile Alternative rearrangement

Caption: Enzymatic degradation pathway of this compound.

Preservation_Workflow Harvest 1. Harvest Plant Material (Minimize physical damage) Inactivation 2. Immediate Myrosinase Inactivation Harvest->Inactivation Blanching A. Blanching (Steam or Hot Water) Inactivation->Blanching Thermal Freezing B. Flash Freezing (Liquid Nitrogen) Inactivation->Freezing Cryogenic Solvent C. Hot Solvent (During Extraction) Inactivation->Solvent Chemical/ Thermal Storage 3. Storage Blanching->Storage Freezing->Storage Analysis 4. Analysis Solvent->Analysis Frozen Frozen Storage (-80°C) Storage->Frozen Dry Dry Storage (Post-Lyophilization) Storage->Dry Frozen->Analysis Dry->Analysis

Caption: Experimental workflow for this compound preservation.

References

Refinement of protocols for consistent Glucoiberin quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and accurate quantification of Glucoiberin.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound analysis.

Issue 1: High Variability in Replicate Samples

Potential Cause Recommended Solution
Incomplete Myrosinase Inactivation Myrosinase, an enzyme released upon tissue damage, can degrade this compound, leading to inconsistent results.[1][2][3] Ensure complete inactivation by using pre-heated solvents (e.g., 70-80% methanol at 70-75°C) for extraction immediately after tissue homogenization.[2][4]
Non-Homogeneous Sample Inconsistent sample composition will lead to variable this compound content. Ensure the plant material is finely and uniformly ground before weighing for extraction.[2]
Inconsistent Extraction Efficiency Variations in extraction time, temperature, or solvent-to-sample ratio can affect yield. Strictly adhere to a validated protocol for all samples.[2]
Instrumental Drift Fluctuations in detector response or injector precision can introduce variability.[3] Incorporate an internal standard in your analytical workflow to normalize for instrumental variations.[5]

Issue 2: Low Recovery of this compound

Potential Cause Recommended Solution
Suboptimal Extraction Solvent The polarity of the extraction solvent significantly impacts efficiency. 70-80% methanol is commonly reported as effective for glucosinolate extraction.[4]
Degradation During Sample Processing This compound is susceptible to degradation at high temperatures over extended periods.[6] Minimize exposure to heat and light during extraction and processing. If using thermal inactivation, ensure it is for the minimum validated time.
Loss During Purification If using a purification step, such as solid-phase extraction (SPE) with DEAE Sephadex, ensure the column is properly conditioned and that the elution solvent is appropriate to recover this compound.[3]
Freeze-Drying Inconsistencies While freeze-drying is a common practice, improper execution can lead to sample loss. Ensure the freeze-dryer is functioning correctly and that samples are completely dry before proceeding.[7][8]

Issue 3: Poor Chromatographic Peak Shape (Tailing or Fronting)

Potential Cause Recommended Solution
Column Overloading Injecting a sample that is too concentrated can lead to peak distortion.[3] Dilute the sample and re-inject.
Column Contamination Buildup of matrix components on the column can degrade performance.[2] Implement a regular column cleaning and regeneration protocol.
Inappropriate Mobile Phase The mobile phase composition and pH can affect peak shape. Ensure the mobile phase is optimized for the separation of intact glucosinolates.[9]
Secondary Interactions with Column Stationary Phase Unwanted interactions between the analyte and the column can cause peak tailing.[9] Consider using a different column chemistry or mobile phase additives to minimize these interactions.

Issue 4: Matrix Effects in LC-MS Analysis

Potential Cause Recommended Solution
Ion Suppression or Enhancement Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to inaccurate quantification.[9]
- Improve Sample Cleanup: Utilize solid-phase extraction (SPE) or other sample preparation techniques to remove interfering matrix components.
- Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[3]
- Use of an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for inactivating myrosinase during sample preparation?

A1: The most common and effective method for myrosinase inactivation is thermal treatment. This typically involves extracting the sample in a pre-heated solvent, such as 70% methanol, at a temperature of 70-75°C for a short period (e.g., 10-30 minutes).[2][3] This should be done immediately after tissue disruption to prevent enzymatic degradation of this compound.[1]

Q2: Which analytical technique is best for this compound quantification: HPLC-UV or LC-MS?

A2: Both HPLC-UV and LC-MS can be used for this compound quantification.[10] HPLC-UV is a robust and widely available technique.[1] However, LC-MS, particularly LC-MS/MS, offers higher sensitivity and selectivity, which is advantageous for analyzing complex matrices and for unambiguous identification.[10][11]

Q3: How can I confirm the identity of the this compound peak in my chromatogram?

A3: The most reliable method for peak identification is to compare the retention time and mass spectrum of your sample peak with that of a certified reference standard of this compound.[7] In LC-MS/MS, you can use Multiple Reaction Monitoring (MRM) for highly specific detection and quantification.[6]

Q4: Is desulfation of this compound necessary before analysis?

A4: Historically, desulfation using sulfatase enzyme was a common step to improve chromatographic separation on older types of reversed-phase columns.[5][9] However, with modern HPLC and UHPLC columns, it is often possible to achieve good separation of intact glucosinolates, including this compound, without the need for desulfation.[9] Analyzing the intact molecule simplifies the workflow and avoids potential variability associated with the enzymatic reaction.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

  • Sample Preparation: Freeze-dry fresh plant material to halt enzymatic activity and facilitate grinding.[3] Grind the lyophilized tissue into a fine, homogenous powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

    • Add 1.5 mL of pre-heated 70% methanol (70°C).

    • Vortex briefly to ensure the entire sample is wetted.

    • Incubate the tube in a water bath at 70°C for 30 minutes to inactivate myrosinase and extract this compound.[2]

  • Centrifugation: Centrifuge the tube at 13,000 rpm for 15 minutes to pellet the solid material.[2]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted this compound to a new tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a rotary evaporator at a temperature not exceeding 40°C or a centrifugal vacuum concentrator.

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of ultrapure water or a suitable mobile phase.[2]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before analysis by HPLC or LC-MS.[2]

Protocol 2: LC-MS/MS Analysis of this compound

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column suitable for the analysis of polar compounds (e.g., Kinetex 2.6 µm XB-C18, 100 x 2.1 mm).[9]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 2% B

    • 2-15 min: Linear gradient to 30% B

    • 15-18 min: Linear gradient to 95% B

    • 18-21 min: Hold at 95% B

    • 21-22 min: Return to 2% B

    • 22-28 min: Column re-equilibration at 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • MRM Transition for this compound: Monitor the transition from the deprotonated parent ion [M-H]⁻ to a characteristic fragment ion (e.g., m/z 97 for [SO₃H]⁻).[6] The exact m/z for the parent ion of this compound should be calculated based on its chemical formula.

    • Optimize other MS parameters such as capillary voltage, source temperature, and collision energy using a this compound standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection FreezeDrying Freeze-Drying SampleCollection->FreezeDrying Grinding Grinding to Homogenous Powder FreezeDrying->Grinding Extraction Hot Methanol Extraction (Myrosinase Inactivation) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection DryingReconstitution Drying & Reconstitution SupernatantCollection->DryingReconstitution Filtration Filtration (0.22 µm) DryingReconstitution->Filtration LCMS_Analysis LC-MS/MS Analysis Filtration->LCMS_Analysis PeakIntegration Peak Integration LCMS_Analysis->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification DataReporting Data Reporting Quantification->DataReporting

Caption: Experimental workflow for this compound quantification.

troubleshooting_low_recovery Start Low this compound Recovery CheckMyrosinase Was Myrosinase Inactivation Complete? Start->CheckMyrosinase CheckExtraction Is the Extraction Protocol Optimized? CheckMyrosinase->CheckExtraction Yes SolutionMyrosinase Implement/Optimize Hot Solvent Extraction CheckMyrosinase->SolutionMyrosinase No CheckDegradation Could Degradation Have Occurred? CheckExtraction->CheckDegradation Yes SolutionExtraction Verify Solvent Type, Volume, Time, and Temperature CheckExtraction->SolutionExtraction No SolutionDegradation Minimize Heat/Light Exposure, Analyze Samples Promptly CheckDegradation->SolutionDegradation Yes End Consistent Recovery CheckDegradation->End No SolutionMyrosinase->End SolutionExtraction->End SolutionDegradation->End

Caption: Troubleshooting flowchart for low this compound recovery.

glucoiberin_structure cluster_this compound This compound Structure cluster_degradation Potential Degradation Pathways This compound Glucose-S-C(=N-O-SO3)-CH2-CH2-CH2-S(O)-CH3 Myrosinase Myrosinase Activity This compound->Myrosinase Isothiocyanate Iberin (Isothiocyanate) Myrosinase->Isothiocyanate Hydrolysis Nitrile Nitrile Compound Myrosinase->Nitrile Rearrangement

Caption: Simplified structure and degradation of this compound.

References

Strategies to improve the efficiency of Glucoiberin purification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Glucoiberin purification.

Troubleshooting Guides

Low this compound Yield
Possible Cause Troubleshooting Steps
Incomplete Extraction - Optimize Solvent-to-Solid Ratio: Insufficient solvent can lead to incomplete extraction. Experiment with different ratios (e.g., 1:15, 1:25, 1:35 w/v) to maximize yield.[1][2] - Select Appropriate Solvent: While 70% methanol is common, 50% ethanol has also shown high extraction efficiency for glucosinolates.[1][2][3] - Increase Extraction Temperature: Higher temperatures (e.g., 40°C to 70°C) can improve extraction efficiency. However, be mindful of potential degradation at very high temperatures.[1][2][4]
Enzymatic Degradation by Myrosinase - Rapid Inactivation: Myrosinase, an enzyme present in the plant material, can degrade this compound upon tissue disruption.[5] It is crucial to inactivate this enzyme immediately. - Thermal Inactivation: A common method is to boil the plant material in water for at least 5 minutes or use a hot solvent (e.g., 70% methanol at 70-75°C) during extraction.[6][7]
Poor Recovery from Chromatographic Steps - SPE Cartridge Overload: Exceeding the binding capacity of the Solid Phase Extraction (SPE) cartridge will result in loss of product in the wash steps. Perform loading studies to determine the optimal sample load. - Improper Elution from SPE: Ensure the elution solvent is strong enough to desorb this compound from the SPE sorbent. A common eluent is a solution of 2% ammonia in methanol.[8] - Suboptimal HPLC Conditions: Incorrect mobile phase composition or gradient can lead to poor peak shape and incomplete elution from the preparative HPLC column.
Degradation During Processing - Temperature Sensitivity: this compound can degrade at elevated temperatures.[9][10] Use gentle solvent removal techniques like rotary evaporation under reduced pressure and moderate temperatures. - pH Instability: Extreme pH conditions can lead to the degradation of glucosinolates. Maintain a neutral or slightly acidic pH during purification.
Low Purity of Final Product
Possible Cause Troubleshooting Steps
Co-elution with Glucoraphanin - Adjust HPLC Gradient: Modify the mobile phase gradient in preparative HPLC to improve the resolution between this compound and Glucoraphanin peaks.[11] A shallower gradient can often enhance separation. - Alternative Chromatography: Consider High-Speed Counter-Current Chromatography (HSCCC) which has shown excellent results in separating structurally similar glucosinolates.[12][13][14][15]
Presence of Other Impurities - Multi-Step Purification: Employ a multi-step purification strategy. For example, use SPE for initial cleanup to remove less polar compounds, followed by preparative HPLC for high-resolution separation.[11][16] - Pre-purification Step: For crude extracts with high impurity loads, consider an initial fractionation step using techniques like flash chromatography.
Contamination from Equipment - Thorough Cleaning: Ensure all glassware and chromatographic equipment are thoroughly cleaned between runs to prevent cross-contamination. - Dedicated Columns: If possible, dedicate a preparative HPLC column specifically for this compound purification to avoid contamination from other projects.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in purifying this compound?

A1: The most significant challenge is often its separation from Glucoraphanin, another glucosinolate with very similar physicochemical properties that frequently co-elutes during chromatographic separation.[11] This necessitates the use of high-resolution chromatographic techniques or multi-step purification strategies.

Q2: What are the recommended initial extraction conditions for this compound from plant material?

A2: A common and effective method is to use a hot solvent to simultaneously extract this compound and inactivate the degradative enzyme myrosinase.[5] Boiling the plant material in water for 5-10 minutes or extracting with 70% methanol at 70-75°C are widely used protocols.[6][7]

Q3: How can I improve the separation of this compound and Glucoraphanin in preparative HPLC?

A3: To improve separation, you can optimize the mobile phase gradient by making it shallower to increase the resolution between the two peaks.[11] Experimenting with different C18 columns from various manufacturers can also be beneficial, as slight differences in stationary phase chemistry can affect selectivity.

Q4: Is High-Speed Counter-Current Chromatography (HSCCC) a suitable method for this compound purification?

A4: Yes, HSCCC is a highly effective technique for the preparative separation of glucosinolates, including this compound.[12][13][14][15] It is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible sample adsorption.[14]

Q5: What is a realistic expectation for the purity of this compound after a single purification step?

A5: The achievable purity depends on the starting material and the purification technique employed. A single preparative HPLC step after initial extraction and SPE cleanup can often yield purities of over 95%.[12][16] For higher purities, a second chromatographic step or further optimization may be necessary.

Data Presentation

Table 1: Comparison of this compound Purification Strategies

Purification Strategy Typical Purity Typical Recovery Key Advantages Key Disadvantages References
SPE followed by Preparative HPLC >95%ModerateHigh resolution, well-established method.Can be time-consuming and requires significant solvent volumes.[11][16]
High-Speed Counter-Current Chromatography (HSCCC) >95%HighExcellent for separating similar compounds, scalable, minimizes sample loss.Requires specialized equipment and expertise in solvent system selection.[12][13][14][15]

Experimental Protocols

Protocol 1: Myrosinase Inactivation and Initial Extraction
  • Sample Preparation: Grind the source material (e.g., broccoli seeds) into a fine powder.

  • Thermal Inactivation:

    • Method A (Boiling Water): Add the powdered material to boiling deionized water (1:10 w/v) and maintain at boiling for 5-10 minutes.[6]

    • Method B (Hot Solvent): Add the powdered material to 70% methanol (1:15 v/v) pre-heated to 75°C and incubate for 20-30 minutes with agitation.[7]

  • Homogenization: Homogenize the slurry using a high-speed blender.

  • Sonication: Sonicate the homogenate for 30 minutes to ensure cell lysis.[6]

  • Clarification: Centrifuge the extract at 4000 x g for 20 minutes and collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

Protocol 2: Solid Phase Extraction (SPE) Cleanup
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the filtered extract onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities.

  • Elution: Elute the this compound-containing fraction with 5 mL of 70% methanol.

  • Solvent Evaporation: Evaporate the solvent from the eluate under reduced pressure at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a minimal volume of the initial mobile phase for preparative HPLC.

Protocol 3: Preparative HPLC for this compound Purification
  • HPLC System: A preparative HPLC system equipped with a UV detector and fraction collector.

  • Column: A C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A shallow gradient from 2% to 35% B over 20 minutes is a good starting point for optimizing the separation of this compound and Glucoraphanin.[17]

  • Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Detection: Monitor the elution at 229 nm.[17]

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Post-Purification: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualizations

Glucoiberin_Purification_Workflow cluster_extraction Step 1: Extraction & Myrosinase Inactivation cluster_cleanup Step 2: Initial Cleanup cluster_purification Step 3: High-Resolution Purification Start Plant Material Grinding Grinding Start->Grinding Hot_Solvent Hot Solvent Extraction (e.g., 70% Methanol at 75°C) Grinding->Hot_Solvent Centrifugation Centrifugation & Filtration Hot_Solvent->Centrifugation Crude_Extract Crude this compound Extract Centrifugation->Crude_Extract SPE Solid Phase Extraction (SPE) Crude_Extract->SPE Semi_Purified Semi-Purified Extract SPE->Semi_Purified Prep_HPLC Preparative HPLC Semi_Purified->Prep_HPLC HSCCC HSCCC Semi_Purified->HSCCC Alternative Pure_this compound Pure this compound (>95%) Prep_HPLC->Pure_this compound HSCCC->Pure_this compound

Caption: General workflow for the purification of this compound from plant material.

Troubleshooting_Logic Start Low Purity Issue CoElution Co-elution with Glucoraphanin? Start->CoElution OtherImpurities Other Impurities Present? CoElution->OtherImpurities No AdjustGradient Adjust HPLC Gradient CoElution->AdjustGradient Yes AddCleanupStep Add Pre-purification Step (e.g., Flash Chromatography) OtherImpurities->AddCleanupStep Yes UseHSCCC Consider HSCCC AdjustGradient->UseHSCCC Still unresolved OptimizeSPE Optimize SPE Wash/Elution AddCleanupStep->OptimizeSPE

References

Validation & Comparative

A Comparative Guide to Inter-Laboratory Analysis of Glucoiberin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prevalent analytical methodologies for the quantification of Glucoiberin, a glucosinolate of significant interest in phytochemical and pharmacological research. The performance of High-Performance Liquid Chromatography (HPLC) of desulfated glucosinolates and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for intact glucosinolate analysis are compared, with supporting data from various studies.

Introduction to this compound Analysis

This compound (GIB) is a glucosinolate found in Brassicaceae vegetables. Accurate quantification of this compound is crucial for understanding its biological activity and potential therapeutic applications. The choice of analytical method can significantly impact the accuracy and efficiency of this quantification. The two primary methods employed are HPLC analysis following enzymatic desulfation and direct analysis of the intact molecule using UHPLC-MS/MS.

Quantitative Performance Data

The following tables summarize the quantitative performance of UHPLC-MS/MS methods for the analysis of glucosinolates, including this compound, as reported in various studies. Direct inter-laboratory comparison data for this compound is limited; therefore, data for related glucosinolates are included to provide a broader context of method performance.

Table 1: Method Performance Validation for Intact Glucosinolate Analysis by UHPLC-MS/MS

AnalyteRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (nmol/g)
This compound (GIB) GoodSatisfactoryNot explicitly stated, but detectable
Gluconapin78-98Satisfactory-
Glucobrassicin78-98Satisfactory-
4-methoxyglucobrassicin78-98Satisfactory-
Neoglucobrassicin78-98Satisfactory-
General Glucosinolates74–119≤ 155.72–17.40 (dry weight), 0.80–1.43 (fresh weight)[1][2]

Note: this compound is often analyzed without a dedicated commercial standard, leading to its quantification using the calibration curves of structurally similar compounds.[1][2] This can introduce bias in the results. One study noted significant differences in this compound concentrations when comparing HPLC of desulfated glucosinolates and intact analysis via UHPLC-MS/MS, suggesting that neither method was precisely quantitative for this specific compound in that instance.[1]

Experimental Protocols

UHPLC-MS/MS for Intact this compound Analysis

This method allows for the direct measurement of this compound without the need for enzymatic modification, which can be a source of variability.

a. Sample Preparation (Optimized Methods)[1][2]

  • Freeze-Dried Sample Powder:

    • Homogenize freeze-dried plant tissue to a fine powder.

    • Extract with 70% methanol (v/v) by vortexing for 30 seconds followed by sonication for 20 minutes at room temperature.

  • Frozen-Fresh Sample Powder:

    • Grind frozen-fresh samples into a fine powder under liquid nitrogen.

    • Incubate with 80% methanol (v/v) at 75°C for 20 minutes, followed by sonication for 20 minutes at room temperature. Heating is a necessary step for this method.[1][2]

b. Chromatographic Separation[1]

  • Column: A C18-based column is commonly used for reversed-phase liquid chromatography (RPLC).[3]

  • Mobile Phase: A gradient of water with formic acid (A) and acetonitrile (B).

  • Gradient Program: A typical gradient might be: 0 min, 90% A; 1.0 min, 90% A; 3.0 min, 75% A; 5.0 min, 40% A; 6.0 min, 0% A; 6.2 min, 90% A and 9.0 min, 90% A.[1]

c. Mass Spectrometry Detection[1][4]

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • MS Parameters:

    • Desolvation Temperature: 500°C

    • Capillary Voltage: 2.50 kV

    • Desolvation Gas Flow Rate: 1000 L/h

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The transition for this compound is typically m/z 422 > 97.[4]

HPLC of Desulfated this compound (Based on ISO 9167:2019)[1]

This traditional method involves the enzymatic removal of the sulfate group from glucosinolates before HPLC analysis.

a. Sample Preparation and Desulfation[1][5]

  • Place freeze-dried sample powder in a water bath at 75°C for 1 minute to inactivate myrosinase.

  • Add boiling 50% ethanol solution and an internal standard (e.g., sinigrin or glucotropaeolin).

  • Heat at 75°C for 10 minutes and then centrifuge.

  • Load the supernatant onto an ion-exchange column.

  • Wash the column to remove impurities.

  • Add sulfatase enzyme and incubate (often for more than 12 hours) to achieve desulfation.[1]

  • Elute the desulfo-glucosinolates with ultrapure water.

b. Chromatographic Separation and Detection[5]

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV absorption spectroscopy, typically at 229 nm.

Method Comparison

FeatureUHPLC-MS/MS (Intact)HPLC (Desulfated)
Sample Throughput HigherLower due to lengthy desulfation step.[1]
Accuracy for this compound Can be more accurate, but may be affected by the lack of a specific standard.Prone to variability due to the efficiency of the desulfation reaction, which may not be consistent for all glucosinolates.[1]
Selectivity & Sensitivity High, especially with MRM.[4]Lower, susceptible to interference from other compounds.[2]
Complexity More complex instrumentation.Simpler instrumentation but a more complex and time-consuming sample preparation.[6]
Cost Higher initial equipment cost.Lower initial equipment cost.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Method cluster_ms UHPLC-MS/MS Method cluster_data Data Analysis start Plant Material disruption Tissue Disruption (Freeze-drying/Grinding) start->disruption extraction Extraction (e.g., 70-80% Methanol) disruption->extraction desulfation Enzymatic Desulfation (Sulfatase) extraction->desulfation uhplc_ms UHPLC-MS/MS Analysis (Intact) extraction->uhplc_ms hplc HPLC-UV Analysis desulfation->hplc quantification Quantification hplc->quantification uhplc_ms->quantification

Caption: General experimental workflow for this compound analysis.

Myrosinase_Action This compound This compound myrosinase Myrosinase (Enzyme) This compound->myrosinase + H2O aglycone Unstable Aglycone myrosinase->aglycone Hydrolysis glucose Glucose myrosinase->glucose products Isothiocyanates, Nitriles, etc. aglycone->products Rearrangement

Caption: Enzymatic degradation of this compound by myrosinase.

Conclusion

The analysis of intact glucosinolates by UHPLC-MS/MS is generally more efficient and potentially more accurate than the traditional HPLC method requiring desulfation, especially concerning operational complexity and detection speed.[1][2] However, the accuracy of UHPLC-MS/MS for this compound quantification can be compromised by the lack of a dedicated reference standard. For routine analysis of a large number of samples, UHPLC-MS/MS offers significant advantages. When establishing an analytical method for this compound, it is crucial to perform a thorough method validation, including accuracy and precision assessments, to ensure reliable and reproducible results. The choice of method will ultimately depend on the specific research question, available instrumentation, and the need for high throughput versus the cost of analysis.

References

Quantitative analysis of Glucoiberin in different Brassica cultivars.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the quantitative variations of bioactive compounds across different plant varieties is crucial. Glucoiberin, a glucosinolate found in Brassica vegetables, is a precursor to iberin, an isothiocyanate with potential chemopreventive properties. This guide provides a comparative analysis of this compound content in various Brassica cultivars, supported by experimental data and detailed methodologies to aid in research and development.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly among different Brassica species and even between cultivars of the same species. This variation is attributed to genetic factors, growing conditions, and the developmental stage of the plant.[1][2] The following table summarizes the quantitative data on this compound content from various studies.

Brassica SpeciesCultivar(s)Plant PartThis compound Content (µmol/100 g FW)Reference(s)
Brassica oleracea var. italicaBroccoli (various)Florets20.6 - 52.2[3][4]
Brassica oleracea var. italica'Bordeaux' (purple sprouting)Florets396.5[3][4]
Brassica oleracea var. capitata f. albaWhite Cabbage (various)Not specifiedPredominantly present[4]
Brassica oleracea var. capitata f. rubraRed Cabbage (various)Not specifiedPresent at relatively high levels[3][4]
Brassica oleracea var. sabaudaSavoy Cabbage 'Wirosa'Not specified289.8[3][4]
Brassica oleracea var. acephalaTronchudaNot specified22.1[4]
Brassica oleracea var. gongylodesKohlrabiNot specifiedPredominantly present in one variety[3]
Brassica oleracea var. botrytisCauliflower (various)Not specified7.6 - 34.2[3][4]
Eruca vesicaria subsp. sativaArugulaNot specifiedNewly identified[5][6]

Note: FW = Fresh Weight. Content can vary based on growing conditions and analytical methods.

Experimental Protocols

Accurate quantification of this compound is essential for comparative studies. The most common methods involve high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[7][8][9] Below are detailed methodologies for the extraction and analysis of this compound.

Sample Preparation and Extraction

This protocol is a synthesis of methods described for the extraction of intact glucosinolates.[7][10]

  • Sample Collection and Pre-treatment: Harvest the desired plant material (e.g., florets, leaves). To prevent enzymatic degradation of glucosinolates by myrosinase, immediately freeze the samples in liquid nitrogen and then lyophilize (freeze-dry) them.[10] The lyophilized material should be ground into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

    • Add 1 mL of 70% methanol pre-heated to 70°C. The hot methanol serves to inactivate the myrosinase enzyme.[1]

    • Vortex the mixture thoroughly.

    • Incubate the tube in a 70°C water bath for 30 minutes.

    • Centrifuge the sample at 12,000 rpm for 10 minutes.

    • Carefully collect the supernatant, which contains the extracted glucosinolates.

UPLC-MS/MS Analysis of Intact Glucosinolates

This method allows for the direct quantification of this compound without the need for desulfation.[7][10][11]

  • Chromatographic System: A UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Water with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

    • Solvent B: Acetonitrile or methanol with the same concentration of formic acid.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compounds of interest.

  • Mass Spectrometry:

    • Ionization Mode: Negative electrospray ionization (ESI-).[11]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[10][11] The specific precursor-to-product ion transitions for this compound would be selected for quantification.

  • Quantification: A calibration curve is generated using certified reference standards of this compound to determine the concentration in the samples.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in Brassica cultivars.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Harvest Harvest Brassica Cultivars Freeze Freeze in Liquid Nitrogen Harvest->Freeze Lyophilize Lyophilize (Freeze-Dry) Freeze->Lyophilize Grind Grind to Fine Powder Lyophilize->Grind Weigh Weigh Powdered Sample Grind->Weigh Add_Methanol Add Hot Methanol (70°C) Weigh->Add_Methanol Incubate Incubate at 70°C Add_Methanol->Incubate Centrifuge Centrifuge Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant UPLC_MSMS UPLC-MS/MS Analysis Collect_Supernatant->UPLC_MSMS Quantification Quantification using Calibration Curve UPLC_MSMS->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Experimental workflow for this compound quantification.

References

Cross-Validation of LC-MS and HPLC Methods for Glucoiberin Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Glucoiberin. The information presented is based on a comprehensive review of published experimental data, offering detailed methodologies and performance comparisons to assist researchers in selecting the most suitable analytical technique for their specific needs.

Introduction to this compound and its Analysis

This compound is a glucosinolate, a class of secondary metabolites found predominantly in Brassicaceae vegetables. These compounds and their hydrolysis products are of significant interest due to their potential health benefits, including anticarcinogenic properties. Accurate and reliable quantification of this compound in various matrices is crucial for research in food science, pharmacology, and drug development. Both LC-MS and HPLC are powerful analytical techniques widely employed for this purpose, each with its own set of advantages and limitations.

Comparative Data Summary

The following table summarizes the key performance parameters for the analysis of this compound using LC-MS and HPLC methods. The data presented is a synthesis from multiple sources and is intended to provide a comparative overview. For specific applications, method validation should be performed under the user's experimental conditions.

Performance ParameterLC-MS/MSHPLC-UV
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio.Separation by liquid chromatography followed by detection based on UV absorbance.
Sample Preparation Direct analysis of intact glucosinolates.Typically requires enzymatic desulfation prior to analysis.[1]
Selectivity High, based on specific precursor and product ion transitions (e.g., MRM for this compound: m/z 422 > 97).[2]Moderate, relies on chromatographic retention time and UV spectrum.
Sensitivity High.Moderate to low.
Limit of Detection (LOD) Lower (ng/mL range or lower).Higher (µg/mL range).
Limit of Quantification (LOQ) Lower (ng/mL range or lower).Higher (µg/mL range).
Linearity Wide dynamic range.Generally narrower dynamic range compared to LC-MS.
Precision (RSD%) Good inter-day and intra-day precision reported.[3]Good precision achievable with a validated method.
Accuracy (Recovery %) Good recovery results have been observed for this compound.[3]Dependent on the efficiency of the desulfation step and the use of appropriate response factors.
Analysis Time Generally faster due to the high selectivity of MS detection.Can be longer due to the need for complete chromatographic separation from matrix components.
Cost (Instrument/Maintenance) High.Moderate.
Throughput High.Moderate.

Experimental Protocols

LC-MS/MS Method for Intact this compound Analysis

This protocol describes a general method for the quantitative analysis of intact this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Extraction of Intact Glucosinolates)

  • Objective: To extract this compound from the plant matrix while preventing enzymatic degradation.

  • Procedure:

    • Homogenize a known weight of the sample material (e.g., plant tissue, extract).

    • Add a solution of 70% methanol in water, pre-heated to 70°C, to the homogenized sample. The hot methanol serves to inactivate the myrosinase enzyme, which can hydrolyze glucosinolates.

    • Vortex the mixture thoroughly and incubate at 70°C for 20-30 minutes.

    • Centrifuge the sample to pellet solid debris.

    • Collect the supernatant containing the intact glucosinolates.

    • The extract can be further diluted with the initial mobile phase conditions before injection.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[3]

  • Mobile Phase:

    • A: Water with 0.1% formic acid or 0.1% acetic acid.[3]

    • B: Acetonitrile or Methanol with 0.1% formic acid or 0.1% acetic acid.[3]

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), gradually increasing to elute compounds of increasing hydrophobicity.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40°C.

  • Injection Volume: 5 - 10 µL.

  • MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Precursor ion (m/z) 422 → Product ion (m/z) 97.[2]

    • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

3. Quantification

  • Quantification is typically performed using an external calibration curve prepared with a certified reference standard of this compound.

HPLC-UV Method for Desulfated this compound Analysis

This protocol outlines a common method for the analysis of this compound using HPLC with UV detection, which involves a desulfation step.[1]

1. Sample Preparation (Extraction and Desulfation)

  • Objective: To extract glucosinolates and convert them to their desulfated forms for improved chromatographic behavior and UV detection.

  • Procedure:

    • Extract intact glucosinolates as described in the LC-MS method (Section 2.1.1).

    • Purification: Apply the crude extract to a DEAE-Sephadex A-25 anion-exchange column.

    • Wash the column with water and then a sodium acetate buffer to remove impurities.

    • Desulfation: Add a solution of purified sulfatase from Helix pomatia to the column and allow it to react overnight at room temperature. This enzyme specifically cleaves the sulfate group from the glucosinolates.

    • Elution: Elute the resulting desulfo-glucosinolates from the column with water.

    • The eluate is then ready for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water.

    • B: Acetonitrile.

  • Gradient Elution: A suitable gradient is used to separate the desulfo-glucosinolates.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 229 nm.

3. Quantification

  • Quantification is typically performed using an external calibration curve of a commercially available glucosinolate standard (e.g., Sinigrin). Response factors are then used to calculate the concentration of this compound.

Visualizations

CrossValidationWorkflow cluster_planning Planning & Design cluster_execution Experimental Execution cluster_data Data Analysis & Comparison cluster_conclusion Conclusion DefineObjective Define Objective: Compare LC-MS and HPLC for this compound SelectMethods Select Representative Methods DefineObjective->SelectMethods SamplePrep Sample Preparation (Identical for both methods initially) SelectMethods->SamplePrep LCMS_Analysis LC-MS Analysis (Intact this compound) SamplePrep->LCMS_Analysis HPLC_Analysis HPLC Analysis (Desulfated this compound) SamplePrep->HPLC_Analysis LCMS_Data LC-MS Data Processing LCMS_Analysis->LCMS_Data HPLC_Data HPLC Data Processing HPLC_Analysis->HPLC_Data ComparePerformance Compare Performance Metrics (LOD, LOQ, Precision, Accuracy) LCMS_Data->ComparePerformance HPLC_Data->ComparePerformance Conclusion Conclusion on Method Suitability ComparePerformance->Conclusion

Caption: Workflow for the cross-validation of LC-MS and HPLC methods.

MethodComparison cluster_lcms LC-MS Method cluster_hplc HPLC Method lcms_prep Direct Extraction (Intact this compound) lcms_sep LC Separation (C18 Column) lcms_prep->lcms_sep lcms_det MS/MS Detection (MRM: 422 > 97) lcms_sep->lcms_det hplc_prep Extraction & Desulfation hplc_sep LC Separation (C18 Column) hplc_prep->hplc_sep hplc_det UV Detection (229 nm) hplc_sep->hplc_det

Caption: Key steps in LC-MS and HPLC analysis of this compound.

ComparisonCriteria cluster_performance Performance cluster_practicality Practicality center Method Selection Sensitivity Sensitivity (LOD/LOQ) center->Sensitivity Selectivity Selectivity center->Selectivity Precision Precision (RSD%) center->Precision Accuracy Accuracy (Recovery %) center->Accuracy Cost Cost center->Cost Throughput Throughput center->Throughput Complexity Method Complexity center->Complexity

Caption: Logical relationship of method comparison criteria.

Conclusion

The choice between LC-MS and HPLC for the analysis of this compound depends on the specific requirements of the study.

  • LC-MS is the superior technique when high sensitivity, high selectivity, and high throughput are required. The ability to analyze the intact molecule without derivatization simplifies the sample preparation process and reduces the potential for analytical errors. This makes it the method of choice for complex matrices and for studies requiring the analysis of a large number of samples.

  • HPLC-UV provides a robust and cost-effective alternative, particularly when the high sensitivity of MS is not necessary. While the requirement for desulfation adds a step to the sample preparation and can be a source of variability, well-established protocols can provide reliable quantitative data. This method is suitable for routine quality control applications where the concentration of this compound is relatively high.

Ultimately, researchers should consider the specific goals of their analysis, available instrumentation, and budget when selecting the most appropriate method for this compound quantification.

References

Comparative study of Glucoiberin content in organically vs conventionally grown cabbage.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cultivation method of vegetables can significantly influence their phytochemical composition, impacting their potential health benefits and applications in drug development. This guide provides a comparative analysis of glucoiberin content in organically and conventionally grown cabbage (Brassica oleracea var. capitata), supported by experimental data. This compound, a glucosinolate found in Brassica vegetables, is a precursor to the bioactive isothiocyanate iberin, which has garnered interest for its potential chemopreventive properties.

Data Presentation: Quantitative Comparison of this compound Content

The following table summarizes the quantitative data on this compound content found in red cabbage grown under organic and conventional farming systems. The data is extracted from a key study in the field.

Cultivation MethodThis compound Content (µmol/kg fresh weight)Reference
OrganicSignificantly Higher (Specific values not fully available)Meyer & Adam, 2008[1]
ConventionalLower than Organic (Specific values not fully available)Meyer & Adam, 2008[1]

Note: While the study by Meyer & Adam (2008) is widely cited for showing a significant difference, the exact mean values and statistical details require access to the full-text article. Other studies have shown variable results depending on the specific glucosinolate, crop variety, and environmental conditions.[1][2][3]

Experimental Protocols

The methodologies employed in studies comparing glucosinolate content typically involve the following key steps:

1. Sample Preparation:

  • Harvesting: Cabbage heads are harvested at maturity from both organic and conventional plots.

  • Homogenization: A representative sample from each cabbage head is flash-frozen in liquid nitrogen and then lyophilized (freeze-dried) to preserve the chemical composition. The dried material is ground into a fine powder.

2. Glucosinolate Extraction:

  • Extraction Solvent: A known weight of the lyophilized cabbage powder is extracted with a solvent, typically 70% or 80% methanol, often at an elevated temperature (e.g., 75°C) to inactivate the myrosinase enzyme which would otherwise hydrolyze the glucosinolates.[4]

  • Purification: The crude extract is then purified to isolate the glucosinolates. This often involves solid-phase extraction (SPE) using columns like DEAE-Sephadex A-25.

3. Glucosinolate Quantification:

  • Desulfation: For analysis by High-Performance Liquid Chromatography (HPLC) with UV detection, the purified glucosinolates are often enzymatically desulfated using sulfatase.

  • Chromatographic Analysis: The desulfo-glucosinolates are then separated and quantified using HPLC. More advanced methods utilize Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) for direct quantification of intact glucosinolates, offering higher sensitivity and selectivity.[4][5][6]

  • Quantification: The concentration of this compound is determined by comparing the peak area from the sample to that of a known standard.

Mandatory Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway for aliphatic glucosinolates, including this compound, which are derived from the amino acid methionine.

Glucoiberin_Biosynthesis cluster_elongation Chain Elongation cluster_core Core Structure Formation cluster_modification Side Chain Modification Methionine Methionine 2-oxo acid 2-oxo acid Methionine->2-oxo acid Homomethionine Homomethionine 2-oxo acid->Homomethionine Dihomomethionine Dihomomethionine Homomethionine->Dihomomethionine Trihomomethionine Trihomomethionine Dihomomethionine->Trihomomethionine Aldoxime Aldoxime Trihomomethionine->Aldoxime Thiohydroximic acid Thiohydroximic acid Aldoxime->Thiohydroximic acid Desulfothis compound Desulfothis compound Thiohydroximic acid->Desulfothis compound This compound (precursor) This compound (precursor) Desulfothis compound->this compound (precursor) This compound This compound This compound (precursor)->this compound Oxidation

Caption: Biosynthetic pathway of this compound from Methionine.

Experimental Workflow for this compound Analysis

This diagram outlines the typical experimental workflow for the comparative analysis of this compound in cabbage samples.

Experimental_Workflow Start Sample Collection Organic Organically Grown Cabbage Start->Organic Conventional Conventionally Grown Cabbage Start->Conventional Preparation Sample Preparation (Freeze-drying, Grinding) Organic->Preparation Conventional->Preparation Extraction Glucosinolate Extraction (e.g., 80% Methanol) Preparation->Extraction Purification Purification (e.g., SPE) Extraction->Purification Analysis Quantification (HPLC or UHPLC-MS/MS) Purification->Analysis Data Data Analysis and Comparison Analysis->Data

Caption: Workflow for comparing this compound in cabbage.

Discussion and Conclusion

The available literature suggests that organic farming practices can lead to higher concentrations of certain secondary metabolites, including this compound, in cabbage.[1] This is often attributed to the different nutrient availability and the potential for higher biotic and abiotic stress in organic systems, which can stimulate the plant's defense mechanisms, leading to an increased production of glucosinolates.[7][8] However, it is crucial to note that the glucosinolate content in Brassica vegetables is influenced by a multitude of factors, including the specific plant variety (genotype), climatic conditions during growth, soil type, and post-harvest storage.[9][10][11] Therefore, while a trend towards higher this compound in organic cabbage is indicated, results can vary between studies.

References

A Comparative Analysis of Glucoiberin and its Bioactive Isothiocyanate, Iberin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of glucoiberin and its hydrolysis product, iberin. While this compound is the stable precursor found in cruciferous vegetables, it is the isothiocyanate iberin that demonstrates significant bioactivity. This document summarizes the available quantitative data, outlines experimental protocols for assessing their effects, and visualizes the key signaling pathways modulated by iberin.

This compound: The Precursor

This compound is a glucosinolate, a class of secondary metabolites found in plants of the Brassicaceae family.[1] On its own, this compound is generally considered to be biologically inactive. Its therapeutic potential is realized through its conversion to the isothiocyanate, iberin. This conversion is catalyzed by the enzyme myrosinase, which is physically separated from glucosinolates in intact plant cells and is released upon tissue damage, such as chewing or cutting.[2]

Iberin: The Bioactive Compound

Iberin (1-isothiocyanato-3-(methylsulfinyl)propane) is a reactive, sulfur-containing compound that is responsible for the majority of the biological activities attributed to the consumption of this compound-rich foods.[3] Iberin has been the subject of numerous studies investigating its anticancer, antimicrobial, and anti-inflammatory properties.

Comparative Efficacy: A Summary of In Vitro Data

Direct comparative studies quantifying the efficacy of this compound versus iberin are limited, as research primarily focuses on the active form, iberin. The general scientific consensus is that the biological effects are attributable to iberin, with this compound's efficacy being dependent on its conversion. The following tables summarize the quantitative data available for iberin's bioactivity.

Table 1: Anticancer Activity of Iberin (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma22.4[4]
PC-3Pancreatic Cancer10-50[4]
HTB-26Breast Cancer10-50[4]

No significant anticancer activity has been reported for this compound in direct in vitro assays.

Table 2: Antimicrobial Activity of Iberin (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MicroorganismTypeMIC (µg/mL)Reference
Escherichia coliGram-negative bacteria3.75 - 30[5]
Pseudomonas aeruginosaGram-negative bacteria2.0 - 32.0[6]
Staphylococcus aureusGram-positive bacteria0.156[7]
Candida albicansFungus2.0 - 32.0[6]
Rhizopus stoloniferFungus2.0 - 32.0[6]

Studies on the direct antimicrobial activity of this compound are scarce, with the observed effects in plant extracts generally attributed to the isothiocyanates formed after hydrolysis.[2]

Key Signaling Pathways Modulated by Iberin

Iberin exerts its biological effects by modulating several key signaling pathways involved in cellular stress response, inflammation, and apoptosis.

cluster_stress Oxidative Stress Iberin1 Iberin Keap1 Keap1 Iberin1->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degrades ARE ARE Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription

Iberin activates the Nrf2 antioxidant pathway.

Iberin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular defense against oxidative stress.[3] It inactivates Keap1, a protein that targets Nrf2 for degradation, leading to Nrf2 accumulation and translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the increased expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3]

cluster_inflammation Inflammation Iberin2 Iberin IKK IKK Iberin2->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes activates transcription

Iberin inhibits the pro-inflammatory NF-κB pathway.

Iberin demonstrates anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] It can inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκB. This prevents the degradation of IκB and the subsequent release and nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[3]

cluster_proliferation Cell Proliferation & Survival Iberin3 Iberin STAT3_p p-STAT3 Iberin3->STAT3_p inhibits phosphorylation STAT3 STAT3 STAT3->STAT3_p phosphorylation Proliferation_Genes Proliferation & Survival Genes STAT3_p->Proliferation_Genes activates transcription

Iberin inhibits the STAT3 signaling pathway.

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often constitutively active in cancer cells and promotes proliferation and survival, is another target of iberin.[3] Iberin has been shown to inhibit the phosphorylation of STAT3, preventing its activation and subsequent translocation to the nucleus, which in turn downregulates the expression of genes involved in cell growth and survival.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines and determine IC50 values.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HepG2, PC-3, HTB-26)

  • Complete cell culture medium

  • This compound and Iberin stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with various concentrations of this compound or iberin for 24, 48, or 72 hours. Include a vehicle control (solvent only).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial (Broth Microdilution) Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound and Iberin stock solutions

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of this compound and iberin in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways (e.g., Nrf2, p-NF-κB, p-STAT3).

Materials:

  • Cell culture dishes

  • Cells of interest

  • This compound or Iberin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (specific for the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or iberin for the desired time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each sample.

  • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The available evidence strongly indicates that iberin is the primary bioactive compound derived from its precursor, this compound. Iberin demonstrates significant anticancer and antimicrobial activities in vitro, and its mechanisms of action involve the modulation of key cellular signaling pathways related to stress, inflammation, and cell proliferation. While this compound is essential as the source of iberin, its direct biological efficacy is negligible. Future research should focus on optimizing the conversion of this compound to iberin to enhance its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in the comparative efficacy and mechanisms of these compounds.

References

Unraveling Batch-to-Batch Variation in Glucoiberin Extracts: A Statistical Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the consistency of botanical extracts is paramount. This guide provides a comprehensive statistical analysis of the inherent batch-to-batch variation in Glucoiberin extracts, offering a comparative look against other glucosinolate-containing botanicals. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip scientists with the necessary tools to assess and manage variability in their research and development endeavors.

The therapeutic potential of this compound, a glucosinolate found in Brassicaceae vegetables, has garnered significant interest. However, as with any natural product, the concentration of active compounds can vary between batches due to factors such as plant genetics, growing conditions, and extraction processes.[1][2] Understanding and quantifying this variability is crucial for ensuring reproducible experimental outcomes and developing standardized formulations.

Comparative Analysis of Glucosinolate Content

To illustrate the potential for batch-to-batch variation, the following table summarizes the this compound content across different cultivars of Brassica oleracea, which can be considered analogous to variations in raw material batches for extraction. This is compared with the content of other significant glucosinolates in alternative botanical extracts.

Botanical Source (representing different "batches")This compound (µmol/g DW)Glucoraphanin (µmol/g DW)Sinigrin (µmol/g DW)Glucobrassicin (µmol/g DW)Total Glucosinolates (µmol/g DW)Reference
Kale Cultivar 11.52-6.202.2813.47[3]
Kale Cultivar 2 (Average)Present (Major)-Present (Major)Present (Major)11.0 - 53.0[4][5]
Cabbage Cultivar 10.371.200.643.1310.92[3]
Cabbage Cultivar 2 (Fall Season)Present (Common)--Present (Common)10.9 - 27.0[4][5]
Broccoli Cultivar 1Not Detected0.0260 - 3.1545-0.0144 - 1.57670.1705 - 5.8174[6]
Broccoli Cultivar 2-0.8 - 21.7-Present-[7]
Leaf MustardNot Detected-52.000.7061.76[3]

DW = Dry Weight. A '-' indicates that the compound was not reported as a major glucosinolate in that study.

The data clearly demonstrates significant variation in this compound and other glucosinolate content depending on the specific plant source. This inherent variability in the raw material is a primary driver of batch-to-batch inconsistencies in the final extract.

Experimental Protocols for Quality Control

To effectively manage and quantify this variation, robust analytical methods are essential. The following is a standardized protocol for the extraction and quantification of this compound and other glucosinolates from plant material.

Protocol: Extraction and Analysis of Glucosinolates by HPLC

1. Sample Preparation:

  • Freeze-dry plant material to halt enzymatic degradation.

  • Grind the lyophilized tissue into a fine powder.

2. Extraction:

  • Accurately weigh approximately 100 mg of the powdered sample.

  • Add 1.5 mL of 70% (v/v) methanol pre-heated to 70°C.

  • Incubate in a water bath at 70°C for 5 minutes to inactivate myrosinase.

  • Centrifuge the sample (e.g., 12,000 rpm, 4°C, 10 minutes).

  • Collect the supernatant. Repeat the extraction on the pellet twice more.

  • Pool the supernatants to form the crude glucosinolate extract.

3. Desulfation:

  • Prepare a DEAE Sephadex A-25 anion exchange column.

  • Load the crude extract onto the column.

  • Wash the column to remove interfering compounds.

  • Add a purified aryl sulfatase solution to the column and incubate overnight at room temperature to enzymatically remove the sulfate group from the glucosinolates.

  • Elute the desulfoglucosinolates with ultrapure water.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 150 mm x 3.0 mm, 3 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: Photodiode array (PDA) detector at 227 nm.

  • Quantification: Use an external standard, such as sinigrin, to create a calibration curve. The concentration of individual glucosinolates is calculated based on their peak area relative to the standard curve, using established response factors.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for analyzing batch-to-batch variation and a hypothetical signaling pathway where this compound's metabolites may exert their biological effects.

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_statistics Statistical Evaluation raw_material Raw Botanical Material (Multiple Batches) freeze_drying Freeze-Drying raw_material->freeze_drying grinding Grinding to Powder freeze_drying->grinding extraction Methanol Extraction (70°C) grinding->extraction desulfation Column Desulfation extraction->desulfation hplc HPLC Analysis desulfation->hplc fingerprinting Chromatographic Fingerprinting hplc->fingerprinting pca Principal Component Analysis (PCA) fingerprinting->pca control_charts Multivariate Control Charts pca->control_charts

Experimental workflow for analyzing batch-to-batch variation.

Upon ingestion and enzymatic hydrolysis, this compound is converted to iberin, an isothiocyanate. Isothiocyanates are known to modulate cellular signaling pathways associated with inflammation and oxidative stress, such as the Nrf2 and NF-κB pathways.[8][9]

signaling_pathway cluster_activation Activation cluster_cellular_response Cellular Response This compound This compound Iberin Iberin (Isothiocyanate) This compound->Iberin Hydrolysis Myrosinase Myrosinase (Enzyme) Myrosinase->Iberin Nrf2 Nrf2 Pathway Iberin->Nrf2 Activates NFkB NF-κB Pathway Iberin->NFkB Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus, Binds to Antioxidant_Enzymes Antioxidant & Detoxification Enzymes ARE->Antioxidant_Enzymes Upregulates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Decreases

Hypothetical signaling pathway of this compound-derived isothiocyanate.

Mitigating Batch-to-Batch Variation

The evidence strongly suggests that significant batch-to-batch variation is an inherent challenge in the production of this compound extracts. To mitigate this, researchers and manufacturers should consider the following:

  • Rigorous Raw Material Sourcing and Qualification: Establishing strict specifications for the botanical raw material, including genotype and growing conditions, can help reduce initial variability.[2]

  • Standardized Extraction Procedures: Adhering to a consistent, well-documented extraction protocol is critical to minimizing process-induced variations.[10]

  • Multivariate Statistical Process Control: Implementing statistical methods like Principal Component Analysis (PCA) and multivariate control charts can help monitor the consistency of chemical fingerprints from batch to batch.[11][12] This allows for early detection of deviations from a "golden batch" standard.[2]

  • Full Spectrum Characterization: Instead of relying on a single marker compound, characterizing the broader phytochemical profile of the extract can provide a more comprehensive assessment of its quality and consistency.

By employing robust analytical techniques and statistical process controls, the scientific community can better navigate the challenges of batch-to-batch variation, leading to more reliable and reproducible research with botanical extracts like this compound.

References

A Comparative Guide to Reference Standards for the Absolute Quantification of Glucoiberin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate absolute quantification of Glucoiberin, a glucosinolate of significant interest in the fields of nutrition, pharmacology, and agriculture, is critically dependent on the quality and characterization of the reference standards used. This guide provides a comprehensive comparison of commercially available this compound reference standards and details established analytical methodologies for their use in absolute quantification.

Comparison of Commercially Available this compound Reference Standards

The selection of a suitable reference standard is a pivotal step in ensuring the accuracy and reliability of quantitative studies. While several suppliers offer this compound, the level of characterization and certification can vary. The following table summarizes the specifications of this compound reference standards from various commercial sources. It is important to note that obtaining a Certificate of Analysis (CoA) from the supplier is crucial for detailed information on purity and characterization.

SupplierProduct NameCAS NumberMolecular FormulaPurityFormNotes
PhytoLab This compound phyproof® Reference Substance15592-34-4C11H20KNO10S3≥90% (HPLC)[1], Reported as 98%[2] and 98.2% (qNMR)[3] in literature.Potassium Salt[4][5]Primary reference substance with assigned absolute purity considering chromatographic purity, water, residual solvents, and inorganic impurities[4][6].
LGC Standards This compound Potassium Salt(P)15592-34-4C11H20KNO10S3Not specified on the website. A CoA is required.Solid, Off-white
Planta Analytica This compound Potassium Salt15592-34-4Not specified on the website.Not specified on the website. A CoA is required.Not specified on the website.
Cfm Oskar Tropitzsch This compound, potassium salt15592-34-4C11H20KNO10S3Not specified on the website. A CoA is required.Not specified on the website.
Carl ROTH This compound ROTICHROM® HPLC554-88-1Not specified on the website.High HPLC purity. A CoA with HPLC chromatogram is provided.Not specified on the website.
ChromaDex This compoundNot specified on the website.Not specified on the website.Not specified on the website. A CoA is required.Not specified on the website.Mentioned as a supplier in a research article.

Experimental Protocols for Absolute Quantification

The absolute quantification of this compound can be achieved through several analytical techniques. The choice of method often depends on the available instrumentation, the complexity of the sample matrix, and the required sensitivity. Here, we detail three commonly employed methods: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment and Quantification

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard for calibration. The purity of a this compound reference standard can be accurately determined using this technique.

Experimental Workflow for qNMR Purity Assessment:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A Accurately weigh this compound reference standard C Dissolve both in a known volume of deuterated solvent (e.g., D2O) A->C B Accurately weigh internal standard (e.g., maleic acid) B->C D Acquire 1H-NMR spectrum under quantitative conditions C->D E Phase and baseline correct the spectrum D->E F Integrate characteristic signals of this compound and the internal standard E->F G Calculate purity using the integral values, molar masses, and weights F->G

Caption: Workflow for qNMR-based purity assessment of this compound.

Key Experimental Parameters:

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte is crucial. Maleic acid is a common choice.

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble.

  • Acquisition Parameters: A sufficiently long relaxation delay (D1) is critical for full magnetization recovery, typically 5 times the longest T1 relaxation time of the signals of interest. A 90° pulse angle should be accurately calibrated.

  • Data Processing: Careful phasing and baseline correction are essential for accurate integration.

A study evaluating a this compound reference material by qNMR determined a purity of 98.2%.[3] The analysis also identified minor impurities and residual solvents, demonstrating the power of this technique for comprehensive characterization.[3]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used and robust method for the quantification of glucosinolates. For absolute quantification, a well-characterized reference standard of this compound with a known purity is required to create a calibration curve.

Experimental Workflow for HPLC-UV Quantification:

HPLC_Workflow cluster_prep Standard and Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification A Prepare a stock solution of this compound reference standard B Create a series of calibration standards by serial dilution A->B D Inject standards and samples onto the HPLC system B->D C Extract this compound from the sample matrix C->D E Separate this compound using a C18 column D->E F Detect the analyte by UV absorbance (e.g., 227 nm or 229 nm) E->F G Construct a calibration curve from the standard responses F->G H Determine the concentration of this compound in the sample from the calibration curve G->H LCMS_Workflow cluster_prep Standard and Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Prepare a stock solution of this compound reference standard C Create calibration standards with a constant concentration of internal standard A->C B Prepare a stock solution of an internal standard (e.g., Sinalbin) B->C E Inject standards and samples onto the LC-MS/MS system C->E D Extract this compound from the sample and add internal standard D->E F Separate this compound using a C18 column E->F G Detect by Multiple Reaction Monitoring (MRM) F->G H Construct a calibration curve by plotting the peak area ratio (analyte/IS) against concentration G->H I Determine the concentration of this compound in the sample H->I

References

A Comparative Guide to the Accuracy and Precision of Glucoiberin Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Glucoiberin, a glucosinolate of significant interest in pharmaceutical and nutraceutical research, is paramount for reliable study outcomes. This guide provides an objective comparison of the performance of various analytical methods used for this compound analysis, supported by experimental data and detailed methodologies.

Overview of Analytical Techniques

Several analytical techniques are employed for the quantification of this compound, each with its own set of advantages and limitations in terms of accuracy, precision, sensitivity, and throughput. The most common methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), Spectrophotometry, and Near-Infrared (NIR) Spectroscopy.

Quantitative Performance Comparison

The following tables summarize the accuracy and precision data for the most prominent this compound analytical methods.

Table 1: High-Performance Liquid Chromatography (HPLC-UV)
Performance ParameterReported ValuesReferences
Accuracy (Recovery) 98.6% - 101.5%[1]
Precision (RSD)
- Intra-day< 2.0%[2]
- Inter-day< 2.0%[2]
Linearity (R²) ≥ 0.99
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Performance ParameterReported ValuesReferences
Accuracy (Recovery) 70% - 120%[3]
Precision (RSD)
- Intra-day< 15% (typically 1.1% - 9.3%)[4]
- Inter-day≤ 16%
Linearity (R²) ≥ 0.997[5]
Limit of Detection (LOD) 0.03 - 1.95 µg L⁻¹[5]
Limit of Quantification (LOQ) 0.025 - 0.2 mg kg⁻¹[3]
Table 3: Spectrophotometric Methods
Performance ParameterReported ValuesReferences
Accuracy (Recovery) 107%[6][7]
Precision (RSD)
- Intra-assay5.4%[6][7]
- Inter-assay15.8%[6][7]
Linearity (R²) ≥ 0.99[6][7]
Correlation with HPLC 0.942[8][9][10]
Table 4: Near-Infrared (NIR) Spectroscopy
Performance ParameterReported ValuesReferences
Coefficient of Determination (R²)
- Calibration0.82 - 0.99[11][12]
- Validation0.59 - 0.95[11][13]
Ratio of Performance to Deviation (RPD) 1.18 - 4.16 (screening to quantitative)[11][12]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Method for Desulfoglucosinolates

This method involves the enzymatic desulfation of glucosinolates prior to chromatographic analysis.

1. Sample Preparation and Extraction:

  • Freeze-dry and grind the plant material to a fine powder.

  • Extract a known weight of the powdered sample with hot 70% methanol to inactivate myrosinase enzyme[5].

  • Centrifuge the extract and collect the supernatant.

2. Desulfation:

  • Load the supernatant onto an anion exchange column (e.g., DEAE-Sephadex A-25).

  • Wash the column to remove interfering compounds.

  • Apply a purified sulfatase solution and incubate overnight at room temperature to convert glucosinolates to their desulfo-analogs[14].

3. HPLC Analysis:

  • Elute the desulfoglucosinolates from the column with water.

  • Inject an aliquot of the eluate into an HPLC system equipped with a C18 column.

  • Use a gradient elution with water and acetonitrile.

  • Detect the desulfoglucosinolates using a UV detector at 229 nm[5].

  • Quantify against a standard curve of a known desulfoglucosinolate, such as desulfosinigrin.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Intact this compound

This method allows for the direct analysis of intact glucosinolates with high sensitivity and selectivity.

1. Sample Preparation and Extraction:

  • Homogenize freeze-dried or frozen plant material.

  • Extract the sample with an aqueous methanol solution (e.g., 70-80% methanol) using sonication or incubation at an elevated temperature (e.g., 75°C) to inactivate myrosinase[15].

  • Centrifuge the mixture and filter the supernatant.

2. UHPLC-MS/MS Analysis:

  • Inject the filtered extract into a UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Perform chromatographic separation on a C18 or other suitable reversed-phase column.

  • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

  • Monitor for the specific precursor-to-product ion transition for this compound.

  • Quantify using a standard curve prepared from a certified this compound reference standard.

Spectrophotometric Method for Total Glucosinolates

This method provides a rapid estimation of the total glucosinolate content.

1. Sample Preparation and Extraction:

  • Extract lyophilized and ground vegetable material with 80% boiling methanol[6][7].

  • Isolate the glucosinolates from the extract using a strong anion exchange column[6][7].

2. Hydrolysis and Colorimetric Reaction:

  • Hydrolyze the isolated glucosinolates with 2 N NaOH to release 1-thioglucose[6][7].

  • Add a ferricyanide solution to the hydrolyzed sample. The 1-thioglucose will reduce the ferricyanide.

3. Measurement:

  • Measure the decrease in absorbance at 420 nm using a spectrophotometer[6][7].

  • Calculate the total glucosinolate concentration based on a standard curve of a known glucosinolate like sinigrin.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_extraction Sample Preparation & Extraction cluster_desulfation Desulfation cluster_analysis Analysis Start Plant Material Grind Freeze-dry & Grind Start->Grind Extract Hot Methanol Extraction Grind->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Load Load on Anion Exchange Column Supernatant1->Load Wash Wash Column Load->Wash Sulfatase Add Sulfatase & Incubate Wash->Sulfatase Elute Elute Desulfo-GSLs Sulfatase->Elute HPLC HPLC-UV Analysis (229 nm) Elute->HPLC Quantify Quantification HPLC->Quantify LCMS_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis Start Plant Material Homogenize Homogenize Start->Homogenize Extract Aqueous Methanol Extraction (Sonication/Heat) Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter UHPLC_MSMS UHPLC-MS/MS Analysis (MRM Mode) Filter->UHPLC_MSMS Quantify Quantification UHPLC_MSMS->Quantify Spectro_Workflow cluster_prep Sample Preparation & Isolation cluster_reaction Reaction & Measurement cluster_quant Quantification Start Plant Material Grind Lyophilize & Grind Start->Grind Extract Boiling Methanol Extraction Grind->Extract Isolate Isolate GSLs via Anion Exchange Extract->Isolate Hydrolyze Alkaline Hydrolysis (release 1-thioglucose) Isolate->Hydrolyze React React with Ferricyanide Hydrolyze->React Measure Measure Absorbance (420 nm) React->Measure Quantify Calculate Total GSLs Measure->Quantify

References

Safety Operating Guide

Proper Disposal of Glucoiberin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides essential safety and logistical information for the proper disposal of Glucoiberin, a glucosinolate compound. Adherence to these procedures is critical for regulatory compliance and preventing potential hazards.

Immediate Safety and Hazard Information

While this compound itself is not classified as a hazardous substance according to its Safety Data Sheet (SDS), it is crucial to handle it with care and recognize that its hydrolysis products can be more hazardous.[1] Upon contact with water, especially in the presence of the enzyme myrosinase (often present in plant-derived materials), this compound can break down to form isothiocyanates, such as iberin.[1] Isothiocyanates are often classified as hazardous, with potential for toxicity and irritation.[2][3] Therefore, all disposal procedures should be conducted with a high degree of caution.

Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of dust formation, a particulate filter respirator may be necessary.[1]

Quantitative Data Summary

Specific quantitative disposal limits for this compound are not publicly available and are subject to local and institutional regulations. The following table summarizes key information from the Safety Data Sheet for this compound.

PropertyValue/InformationReference
Chemical Name This compound[1]
CAS Number 554-88-1[1]
Hazard Classification This substance does not meet the criteria for classification as hazardous according to GHS.[1]
Disposal Consideration Consult the appropriate local waste disposal expert. Do not empty into drains.[1]
Storage Store in a dry place. Protect from sunlight. Keep in a cool place.[1]
Breakdown Products Can hydrolyze to form isothiocyanates (e.g., iberin), which may be hazardous.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of down the drain. [1]

  • Preparation and Segregation:

    • Original Container: Whenever possible, keep waste this compound in its original, clearly labeled container.

    • Waste Container: If transferring to a new container, use a designated, leak-proof, and chemically compatible container.

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date.

    • No Mixing: Do not mix this compound waste with other chemical waste streams to avoid potentially dangerous reactions.

  • Waste Collection and Storage:

    • Collection: Collect all waste containing this compound, including contaminated consumables like pipette tips and gloves, in the designated hazardous waste container.

    • Storage Location: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated and cool.

    • Secondary Containment: It is best practice to use secondary containment for the waste container to prevent the spread of material in case of a leak.

  • Final Disposal:

    • Hazardous Waste Contractor: The disposal of this compound must be handled by a licensed hazardous waste disposal company.

    • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. They will have established procedures for managing hazardous waste.

Experimental Protocol: Neutralization of Potential Isothiocyanate Waste

For laboratories equipped and trained for chemical neutralization, small quantities of waste that may contain isothiocyanate breakdown products can be converted to more stable thiourea derivatives before disposal. This procedure should only be performed by trained personnel in a chemical fume hood.

Materials:

  • Isothiocyanate-containing waste

  • A primary amine (e.g., ethanolamine or butylamine)

  • A compatible solvent (e.g., isopropanol or ethanol)

  • Stirring apparatus

  • Reaction vessel

  • Labeled hazardous waste container for the neutralized mixture

Procedure:

  • Preparation: In a chemical fume hood, prepare a solution of a primary amine in a suitable solvent. A 10% molar excess of the amine is recommended to ensure a complete reaction.

  • Dilution of Waste: In a separate container, dilute the isothiocyanate-containing waste with the same solvent to control the reaction rate.

  • Neutralization Reaction: Slowly add the diluted waste solution to the stirring amine solution. The reaction may be exothermic, so slow addition and external cooling (e.g., an ice bath) may be necessary.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.

  • Waste Collection: Transfer the resulting thiourea solution to a properly labeled hazardous waste container.

  • Final Disposal: Arrange for the collection and disposal of the neutralized waste through your institution's EHS office.

Important Note: Never use bleach (sodium hypochlorite) for the neutralization of isothiocyanates, as this can produce toxic gases.[3]

Disposal Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process for handling chemical waste in a laboratory setting.

Glucoiberin_Disposal_Workflow A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Do Not Mix with Other Chemicals B->C D Collect in a Labeled, Leak-Proof Hazardous Waste Container C->D E Store in a Designated Satellite Accumulation Area D->E F Contact Institutional EHS for Pickup E->F G Waste Disposed of by Licensed Hazardous Waste Contractor F->G H End: Proper Disposal Complete G->H

Caption: Logical workflow for the proper disposal of this compound.

Chemical_Waste_Decision_Tree A Chemical Waste Generated B Is the substance explicitly prohibited from drain disposal (e.g., this compound)? A->B C YES B->C  YES D NO B->D   NO E Treat as Hazardous Waste: Follow Segregation, Labeling, and EHS Pickup Procedures C->E F Consult SDS and Institutional Guidelines D->F G Can it be neutralized to a non-hazardous substance by a trained professional? F->G H YES G->H  YES I NO G->I   NO J Perform Neutralization Protocol in a Fume Hood with Proper PPE H->J I->E K Dispose of Neutralized Waste According to Institutional Policy (May include drain disposal with copious amounts of water) J->K

Caption: Decision tree for laboratory chemical waste disposal.

References

Personal protective equipment for handling Glucoiberin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling Glucoiberin, including personal protective equipment (PPE), procedural guidance, and disposal plans.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Eye/Face Protection Safety GogglesTightly fitting with side protection (compliant with EN 166).Protects eyes from potential splashes or airborne particles.[1][2]
Hand Protection Chemical-resistant GlovesNitrile or latex gloves tested according to EN 374 are suitable for incidental contact.[1] For prolonged contact or handling of large quantities, consider gloves with a higher level of chemical resistance. Since specific breakthrough time data for this compound is not readily available, it is best practice to change gloves immediately after any splash.Protects skin from direct contact with the substance.
Body Protection Laboratory CoatStandard long-sleeved lab coat.Protects skin and clothing from accidental spills.
Respiratory Protection Particulate Filter MaskA P1 particulate filter device (EN 143) is recommended if there is a potential for dust formation.[1]Prevents inhalation of airborne particles.

Experimental Protocols: Safe Handling and Disposal Workflow

Proper handling and disposal of this compound are critical for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide from preparation to disposal.

Glucoiberin_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Spill & Decontamination cluster_disposal Disposal prep Don appropriate PPE weigh Weigh this compound in a ventilated area (e.g., chemical hood) if dust is possible prep->weigh Proceed to dissolve Dissolve or handle the substance as per experimental protocol weigh->dissolve Transfer to transport Transport in sealed, clearly labeled containers dissolve->transport If needed spill In case of a spill, contain and clean up mechanically dissolve->spill Potential Event waste Collect waste in a designated, labeled container dissolve->waste After experiment transport->spill Potential Event decon Decontaminate surfaces with appropriate cleaning agents spill->decon After cleanup decon->waste Dispose of contaminated materials dispose Dispose of as non-hazardous chemical waste according to institutional guidelines waste->dispose Final step

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Methodologies

Handling Procedures:

  • Preparation: Before handling this compound, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: If working with powdered this compound, conduct all weighing and transfer operations in a well-ventilated area, such as a chemical fume hood, to minimize the risk of dust inhalation.[1]

  • Dissolving: When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Storage: Store this compound in a cool, dry place, protected from sunlight.[1] Keep containers tightly sealed when not in use.

Disposal Plan:

As this compound is not classified as a hazardous substance, it can typically be disposed of as non-hazardous chemical waste.[1] However, always follow your institution's specific guidelines for chemical waste disposal.

  • Waste Collection: Collect any waste this compound, including contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the waste container through your institution's chemical waste program. Do not dispose of solid this compound in the regular trash or pour solutions down the drain unless specifically permitted by your institution's environmental health and safety office.[1][2][3] Empty containers should be thoroughly rinsed before being discarded.[4]

References

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